2-(3,5-Dimethylpiperidin-1-yl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8-5-9(2)7-11(6-8)4-3-10/h8-9H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSWLZPKSPRYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424405 | |
| Record name | 2-(3,5-dimethylpiperidin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876716-58-4 | |
| Record name | 2-(3,5-dimethylpiperidin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-dimethylpiperidin-1-yl)ethan-1-amine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(3,5-dimethylpiperidin-1-yl)ethanamine, a valuable diamine intermediate in pharmaceutical and materials science research. The document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of viable synthetic routes, including N-alkylation, reductive amination, and a two-step cyanoethylation-reduction pathway. Each method is discussed with a focus on the underlying chemical principles, experimental causality, and practical considerations for implementation in a laboratory setting. Detailed, step-by-step protocols, quantitative data, and visual diagrams are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] The introduction of a 3,5-dimethyl substitution pattern on the piperidine ring offers a unique stereochemical and lipophilic profile that can significantly influence the pharmacological properties of a molecule.[3] The target molecule, this compound, incorporates this substituted piperidine ring linked to an ethylamine side chain. This structure presents two key nucleophilic centers—the tertiary amine within the piperidine ring and the primary terminal amine—making it a versatile building block for the synthesis of more complex molecules. Its derivatives are of interest in the development of novel ligands, particularly for receptors where the specific spatial arrangement of the dimethylpiperidine moiety can enhance binding affinity and selectivity.[4]
The synthesis of 3,5-dimethylpiperidine itself is typically achieved through the catalytic hydrogenation of 3,5-dimethylpyridine (3,5-lutidine).[5] This precursor is a readily available starting material, making the subsequent elaboration to the target diamine a key focus for synthetic chemists. This guide will explore three robust and scientifically sound approaches to achieve this transformation.
Synthetic Strategies and Mechanistic Considerations
The synthesis of this compound can be approached through several strategic disconnections. The most direct methods involve the formation of the C-N bond between the 3,5-dimethylpiperidine nitrogen and the ethylamine moiety. This can be achieved via nucleophilic substitution (N-alkylation) or through the formation and subsequent reduction of an iminium ion intermediate (reductive amination). An alternative, two-step approach involves the introduction of a two-carbon unit with a masked amino group, such as a nitrile, which is then reduced to the primary amine.
Route 1: N-Alkylation of 3,5-Dimethylpiperidine with a 2-Haloethylamine
This approach is a classical and straightforward method for the formation of the N-C bond.[6] It relies on the nucleophilic character of the secondary amine of 3,5-dimethylpiperidine to displace a halide from a 2-haloethylamine derivative, such as 2-bromoethylamine hydrobromide or 2-chloroethylamine hydrochloride.[7][8]
Mechanism: The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen of 3,5-dimethylpiperidine attacks the electrophilic carbon of the 2-haloethylamine, displacing the halide ion. A base is required to neutralize the hydrohalic acid that is formed during the reaction, as well as to deprotonate the starting haloamine salt, to generate the free nucleophilic amine.[8]
A critical consideration in this approach is the potential for over-alkylation. The product, this compound, contains a primary amine that is also nucleophilic and can react with the 2-haloethylamine starting material. However, the secondary amine of the starting 3,5-dimethylpiperidine is generally more nucleophilic than the primary amine of the product, which can help to favor the desired mono-alkylation, especially when the stoichiometry is carefully controlled.[9]
Experimental Workflow for N-Alkylation
Caption: Workflow for N-alkylation of 3,5-dimethylpiperidine.
Route 2: Reductive Amination of 3,5-Dimethylpiperidine
Reductive amination is a powerful and widely used method for the formation of C-N bonds, offering a high degree of control and often proceeding under mild conditions.[10][11] This route involves the reaction of 3,5-dimethylpiperidine with a two-carbon carbonyl compound or its equivalent, followed by in situ reduction of the resulting iminium ion. A suitable carbonyl equivalent is aminoacetaldehyde dimethyl acetal, which can be hydrolyzed under the reaction conditions to generate the reactive aldehyde.
Mechanism: The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal dehydrates to form a transient iminium ion. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), then selectively reduces the iminium ion to the desired tertiary amine product.[11] These reducing agents are particularly well-suited for this transformation as they are mild enough not to reduce the starting aldehyde but are sufficiently reactive to reduce the iminium ion as it is formed.[11]
Synthetic Pathway for Reductive Amination
Caption: Reductive amination pathway.
Route 3: Cyanoethylation of 3,5-Dimethylpiperidine and Subsequent Nitrile Reduction
This two-step approach offers an alternative strategy that avoids the direct use of potentially hazardous or unstable aminoethylating agents. The first step involves a Michael addition of 3,5-dimethylpiperidine to acrylonitrile, a process known as cyanoethylation.[12] The resulting nitrile, 2-(3,5-dimethylpiperidin-1-yl)acetonitrile, can then be reduced to the target primary amine.
Mechanism:
-
Step 1: Cyanoethylation: The reaction is a conjugate addition where the nucleophilic secondary amine attacks the β-carbon of the electron-deficient alkene of acrylonitrile. This reaction is typically carried out under neat conditions or in a protic solvent and may be catalyzed by a base.
-
Step 2: Nitrile Reduction: The nitrile group of the intermediate can be reduced to a primary amine using a variety of strong reducing agents. Lithium aluminum hydride (LiAlH4) is a highly effective reagent for this transformation, proceeding via nucleophilic hydride attack on the nitrile carbon.[2][7] Alternatively, catalytic hydrogenation using a metal catalyst such as Raney nickel or palladium on carbon can also be employed, often under elevated pressure and temperature.[13]
Experimental Protocols
The following protocols are provided as detailed, step-by-step methodologies for the synthesis of this compound.
Protocol for N-Alkylation (Route 1)
Materials:
-
3,5-Dimethylpiperidine
-
2-Bromoethylamine hydrobromide
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylpiperidine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous DMF.
-
Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add 2-bromoethylamine hydrobromide (1.1 eq.) portion-wise to the stirred suspension.
-
Heat the reaction mixture to 70°C and maintain for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol/ammonia gradient) to afford pure this compound.
Protocol for Reductive Amination (Route 2)
Materials:
-
3,5-Dimethylpiperidine
-
Aminoacetaldehyde dimethyl acetal
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 3,5-dimethylpiperidine (1.0 eq.), aminoacetaldehyde dimethyl acetal (1.2 eq.), and 1,2-dichloroethane.
-
Add acetic acid (1.1 eq.) to the mixture and stir at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the target product.
Protocol for Cyanoethylation and Nitrile Reduction (Route 3)
Step A: Synthesis of 2-(3,5-dimethylpiperidin-1-yl)acetonitrile
Materials:
-
3,5-Dimethylpiperidine
-
Acrylonitrile
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 3,5-dimethylpiperidine (1.0 eq.) and acrylonitrile (1.2 eq.) in ethanol.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, remove the solvent and excess acrylonitrile under reduced pressure to yield the crude nitrile intermediate, which can often be used in the next step without further purification.
Step B: Reduction of 2-(3,5-dimethylpiperidin-1-yl)acetonitrile
Materials:
-
2-(3,5-dimethylpiperidin-1-yl)acetonitrile (from Step A)
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide (NaOH)
Procedure:
-
To a dry three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, add a suspension of LiAlH4 (2.0 eq.) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of 2-(3,5-dimethylpiperidin-1-yl)acetonitrile (1.0 eq.) in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0°C and quench by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
Filter the solid and wash thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.
-
Purify by distillation or column chromatography as needed.
Data Presentation
| Parameter | Route 1: N-Alkylation | Route 2: Reductive Amination | Route 3: Cyanoethylation-Reduction |
| Starting Materials | 3,5-Dimethylpiperidine, 2-Bromoethylamine hydrobromide | 3,5-Dimethylpiperidine, Aminoacetaldehyde dimethyl acetal | 3,5-Dimethylpiperidine, Acrylonitrile |
| Key Reagents | K2CO3, DMF | NaBH(OAc)3, Acetic Acid, DCE | LiAlH4, Diethyl Ether |
| Reaction Temperature | 70°C | Room Temperature | Room Temperature to Reflux |
| Reaction Time | 12-16 hours | 12-24 hours | 24 hours (Step A), 4 hours (Step B) |
| Typical Yield | Moderate to Good | Good to Excellent | Good (over two steps) |
| Key Advantages | Direct, one-step process | Mild conditions, high selectivity | Avoids haloamine reagents |
| Key Challenges | Potential for over-alkylation | Requires anhydrous conditions | Use of highly reactive LiAlH4 |
Conclusion
This guide has detailed three distinct and effective synthetic routes for the preparation of this compound. The choice of a particular method will depend on factors such as the availability of starting materials and reagents, the desired scale of the reaction, and the specific equipment and safety protocols available in the laboratory.
-
N-Alkylation offers the most direct approach, though careful control of stoichiometry is necessary to minimize side products.
-
Reductive Amination is a highly reliable and selective method that proceeds under mild conditions, making it an attractive option for many applications.
-
The Cyanoethylation-Reduction sequence provides a robust alternative, particularly when direct alkylating agents are to be avoided, though it involves an additional synthetic step and the use of a potent reducing agent.
Each of these methodologies provides a viable pathway to this important synthetic intermediate, empowering researchers and drug development professionals with the tools to incorporate the unique 3,5-dimethylpiperidine scaffold into novel molecular architectures.
References
- JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction.
- BenchChem. (n.d.). 2-Chloroethylamine Hydrochloride | Alkylating Agent.
- Wünsch, B., et al. (2022).
- Wünsch, B., et al. (2022).
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide.
- Wikipedia. (n.d.). Nitrile.
- Google Patents. (n.d.). Process for the preparation of amines by catalytic hydrogenation of nitriles.
- Wikipedia. (n.d.). Reductive amination.
- PubMed. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
- ResearchGate. (2013). Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural.
- TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
- ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Sigma-Aldrich. (n.d.). 2-(1-Piperazinyl)ethylamine for synthesis.
- National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- Royal Society of Chemistry. (n.d.). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination.
- National Institutes of Health. (n.d.). Reductive aminations by imine reductases: from milligrams to tons.
- ResearchGate. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 3,5-Dimethylpiperidine.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
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An In-depth Technical Guide to the Chemical Properties of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on closely related analogues and general methodologies relevant to substituted piperidine ethanamines. It serves as a valuable resource for researchers and drug development professionals interested in the potential applications of this and similar molecules. The piperidine moiety is a crucial scaffold in medicinal chemistry, and understanding the nuances of its substituted derivatives is paramount for the design of novel therapeutics.[1]
Introduction: The Significance of Substituted Piperidines in Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its favorable pharmacokinetic properties, including high aqueous solubility and metabolic stability.[1] Its derivatives have demonstrated a wide range of biological activities, finding applications as analgesics, antipsychotics, antihistamines, and anticancer agents. The strategic placement of substituents on the piperidine ring allows for the fine-tuning of a molecule's pharmacological profile, influencing its binding affinity to biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
The subject of this guide, this compound (CAS No. 876716-58-4), combines the piperidine scaffold with an ethanamine side chain, a common feature in many biologically active compounds that interact with aminergic receptors. The dimethyl substitution at the 3 and 5 positions of the piperidine ring introduces specific stereochemical and conformational constraints that can significantly impact its interaction with target proteins.
Physicochemical Properties and Characterization
While specific, experimentally determined data for this compound are not widely published, we can infer its general properties based on its structure and data from analogous compounds.
Table 1: Predicted and Analogous Physicochemical Properties
| Property | Predicted/Analogous Value | Reference/Basis |
| Molecular Formula | C₉H₂₀N₂ | PubChem CID: 6484177[2] |
| Molecular Weight | 156.27 g/mol | PubChem CID: 6484177[2] |
| Appearance | Likely a clear, colorless to pale yellow liquid | Based on similar alkylated diamines |
| Boiling Point | Estimated to be in the range of 190-220 °C | Extrapolated from similar piperidine ethanamines |
| Solubility | Expected to be soluble in water and common organic solvents | Presence of two amine groups |
| pKa | Estimated pKa₁ ~8-9 (piperidine N), pKa₂ ~10-11 (primary amine N) | Based on similar aliphatic amines |
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of diastereomers (cis and trans isomers) arising from the 3,5-dimethyl substitution. Key signals would include:
-
Multiplets in the aliphatic region (δ 1.0-3.5 ppm) corresponding to the piperidine ring protons and the ethanamine side chain.
-
Doublets for the two methyl groups, with their chemical shifts and coupling constants providing information about their relative stereochemistry.
-
A broad singlet for the primary amine (-NH₂) protons.
-
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms. The chemical shifts of the methyl carbons and the piperidine ring carbons would further help in assigning the stereochemistry. For ethylamine, the chemical shifts are approximately δ 18 ppm (-CH₃) and δ 40 ppm (-CH₂-).[3]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be characterized by N-H stretching vibrations of the primary amine in the region of 3300-3500 cm⁻¹.
-
C-H stretching vibrations of the alkyl groups would appear just below 3000 cm⁻¹.
-
N-H bending vibrations would be observed around 1600 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 156.
-
Common fragmentation patterns for such amines would involve the loss of the ethylamine side chain or fragmentation of the piperidine ring.
-
Synthesis Strategies
The synthesis of this compound can be approached through several established methods for the N-alkylation of piperidines. A common and effective strategy involves a two-step process:
-
N-alkylation of 3,5-dimethylpiperidine with a protected 2-carbon electrophile.
-
Deprotection and conversion to the primary amine.
A plausible synthetic route is outlined below:
General Synthetic Workflow
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile
-
To a solution of 3,5-dimethylpiperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
To this stirred suspension, add 2-bromoacetonitrile (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-(3,5-dimethylpiperidin-1-yl)acetonitrile.
Step 2: Reduction to this compound
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 2-(3,5-dimethylpiperidin-1-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation to yield the final compound.
Reactivity and Potential for Derivatization
The chemical reactivity of this compound is dominated by its two nitrogen atoms: the tertiary amine of the piperidine ring and the primary amine of the ethanamine side chain.
-
Primary Amine: The primary amine is the more reactive nucleophile and can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
-
-
Tertiary Amine: The tertiary amine of the piperidine ring is less nucleophilic but can still undergo:
-
Quaternization: Reaction with alkyl halides to form quaternary ammonium salts.
-
Oxidation: Reaction with oxidizing agents to form N-oxides.
-
This dual reactivity makes this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Analytical Methodologies
The analysis of this compound and its derivatives can be accomplished using standard chromatographic and spectroscopic techniques.
Chromatographic Methods
-
Gas Chromatography (GC): Due to its volatility, GC is a suitable technique for the analysis of this compound. A GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) can be used for purity determination and identification. A capillary column with a polar stationary phase is recommended for good peak shape and resolution of amines.[2][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis of non-volatile derivatives or for monitoring reaction progress. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection may be challenging due to the lack of a strong chromophore, but derivatization or the use of an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can overcome this limitation.
Analytical Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine: A Predictive and Methodological Guide
Abstract
This technical guide addresses the spectroscopic characterization of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine. A comprehensive search of scientific literature and chemical databases reveals a notable absence of published experimental spectroscopic data (NMR, IR, MS) for this specific compound. Consequently, this document adopts a dual approach to serve the needs of researchers, scientists, and drug development professionals. Firstly, it provides a robust, theory-driven prediction of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. These predictions are grounded in fundamental principles of spectroscopy and are supported by comparative data from structurally analogous compounds. Secondly, it furnishes detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data for this class of molecules. This guide is designed to be a foundational resource for researchers synthesizing or working with this compound, enabling them to anticipate spectral features and effectively validate their experimental findings.
Introduction and Structural Framework
This compound is a disubstituted piperidine derivative featuring a primary amine. The piperidine ring, with its two methyl groups at the 3- and 5-positions, can exist as cis and trans diastereomers, which would be distinguishable by spectroscopy, particularly NMR. The ethylamine substituent attached to the piperidine nitrogen introduces additional structural complexity and spectroscopic signatures. Given the lack of empirical data, this guide will focus on the analysis of the general structure, assuming a mixture of diastereomers where relevant.
The structural features key to spectroscopic analysis are:
-
A primary amine (-NH₂): This group will exhibit characteristic stretches and bends in IR spectroscopy and its protons are exchangeable in NMR.
-
A tertiary amine (the piperidine nitrogen): This influences the electronic environment of adjacent carbons and protons.
-
An aliphatic piperidine ring: The chair conformation and the presence of methyl substituents will create distinct proton and carbon environments.
-
An ethyl bridge: Connecting the primary and tertiary amine functionalities.
Below is the chemical structure with a numbering system that will be used for the assignment of predicted spectroscopic signals.
Caption: Molecular structure of this compound.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. The presence of stereoisomers (cis and trans) would likely result in a more complex spectrum than the simplified prediction below, with separate signals for each isomer.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum in a solvent like CDCl₃ would show signals corresponding to each unique proton environment.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification & Notes |
| H-9, H-10 (CH₃) | 0.8 - 1.0 | Doublet (d) | 6H | Aliphatic methyl groups coupled to the methine protons (H-3, H-5). |
| H-4 (CH₂) | 1.1 - 1.8 | Multiplet (m) | 2H | Piperidine ring protons. The axial and equatorial protons would likely be non-equivalent. |
| H-3, H-5 (CH) | 1.8 - 2.2 | Multiplet (m) | 2H | Methine protons on the piperidine ring, adjacent to methyl groups. |
| H-2, H-6 (CH₂) | 2.0 - 2.8 | Multiplet (m) | 4H | Protons on carbons adjacent to the piperidine nitrogen (N1). |
| H-7 (CH₂) | 2.4 - 2.6 | Triplet (t) | 2H | Ethyl bridge protons adjacent to the piperidine nitrogen. |
| H-8 (CH₂) | 2.7 - 2.9 | Triplet (t) | 2H | Ethyl bridge protons adjacent to the primary amine. |
| H-11 (-NH₂) | 1.0 - 2.5 | Broad Singlet (br s) | 2H | Primary amine protons. Signal is often broad and its chemical shift is concentration-dependent. Can be exchanged with D₂O. |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the degree of substitution.
| Assignment | Predicted δ (ppm) | Justification & Notes |
| C-9, C-10 (CH₃) | 18 - 25 | Standard aliphatic methyl carbons. |
| C-4 (CH₂) | 30 - 40 | Aliphatic carbon within the piperidine ring. |
| C-3, C-5 (CH) | 35 - 45 | Methine carbons in the piperidine ring. |
| C-2, C-6 (CH₂) | 55 - 65 | Carbons alpha to the tertiary piperidine nitrogen are significantly deshielded. |
| C-8 (CH₂) | 40 - 50 | Carbon alpha to the primary amine. |
| C-7 (CH₂) | 50 - 60 | Carbon alpha to the tertiary piperidine nitrogen. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically recorded on a neat liquid film or as a KBr pellet.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Notes |
| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) | A characteristic pair of bands for the symmetric and asymmetric stretching of the primary amine. |
| 2850 - 3000 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Strong, sharp absorptions typical for saturated hydrocarbons. |
| 1590 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A moderately strong absorption. |
| 1450 - 1470 | C-H Bend | Aliphatic (CH₂) | Scissoring and bending vibrations. |
| 1370 - 1380 | C-H Bend | Methyl (CH₃) | Characteristic bending vibration. |
| 1000 - 1250 | C-N Stretch | Aliphatic Amine | Generally a medium to weak absorption. |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Under Electron Ionization (EI), amines undergo characteristic fragmentation, primarily through alpha-cleavage.
-
Molecular Ion (M⁺): The predicted molecular weight is 170.31 g/mol . The molecular ion peak at m/z = 170 should be observable, though it may be weak due to extensive fragmentation.
-
Major Fragmentation Pathways: The most favorable fragmentation is the cleavage of the C-C bond alpha to a nitrogen atom, which stabilizes the resulting cation.
Caption: Standard workflow for NMR data acquisition.
FT-IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol).
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid sample directly onto the center of the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum. A typical acquisition consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Perform a baseline correction if necessary.
-
Label the major absorption peaks with their wavenumbers (cm⁻¹).
-
Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction (Direct Insertion Probe):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Apply a small aliquot of the solution to the tip of the direct insertion probe and allow the solvent to evaporate.
-
-
Instrument Setup:
-
Set the ion source to Electron Ionization (EI) mode.
-
Use a standard electron energy of 70 eV.
-
Set the mass analyzer (e.g., a quadrupole) to scan a relevant mass range (e.g., m/z 30-300).
-
Heat the ion source to an appropriate temperature (e.g., 200-250 °C) to ensure sample volatilization.
-
-
Data Acquisition:
-
Insert the probe into the mass spectrometer.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
Acquire mass spectra continuously as the sample evaporates.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the observed spectrum to spectral libraries if available.
-
Conclusion
While experimental data for this compound remains elusive in the public domain, this guide provides a scientifically grounded framework for its spectroscopic characterization. The predicted NMR, IR, and MS data offer a valuable reference for researchers, enabling the preliminary identification and structural verification of this compound. The detailed protocols provided herein offer a clear and effective methodology for obtaining high-quality experimental data, which can then be used to validate and refine the theoretical predictions presented. It is our hope that this guide will facilitate future research involving this and related N-substituted piperidine derivatives.
References
Note: As no direct data was found for the target compound, this reference list includes sources for general spectroscopic principles and data for analogous structures which informed the predictive analysis.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer.
An In-depth Technical Guide to 2-(3,5-Dimethylpiperidin-1-yl)ethanamine: Synthesis, Properties, and Potential Applications
Introduction
2-(3,5-Dimethylpiperidin-1-yl)ethanamine is a disubstituted piperidine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a tertiary amine within the piperidine ring and a primary amine on the ethyl side chain, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed proposed synthesis protocol based on established chemical principles, and a discussion of its potential applications in research and development.
Chemical and Physical Properties
This compound, identified by the CAS number 876716-58-4, is a diamine with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol .[1] While extensive experimental data is not widely published, its properties can be predicted based on its structure and data from chemical databases.
| Property | Value | Source |
| Molecular Formula | C9H20N2 | PubChem[1] |
| Molecular Weight | 156.27 g/mol | PubChem[1] |
| Boiling Point (Predicted) | 208.1±8.0 °C | ChemicalBook[2] |
| Density (Predicted) | 0.874±0.06 g/cm3 | ChemicalBook[2] |
| pKa (Predicted) | 10.21±0.10 | ChemicalBook[2] |
Safety and Handling: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing severe skin burns and eye damage, and it may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Proposed Synthesis Pathways
While specific literature detailing the synthesis of this compound is scarce, two primary synthetic routes can be proposed based on well-established organic chemistry reactions: reductive amination and direct alkylation.
Pathway 1: Reductive Amination (Proposed)
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is a cornerstone of amine synthesis.[3][4] This proposed pathway involves the reaction of 3,5-dimethylpiperidine with a protected aminoacetaldehyde equivalent, followed by reduction of the intermediate imine. A more practical approach in a laboratory setting would be the reductive amination of 3,5-dimethylpiperidine with a protected 2-aminoacetaldehyde, such as N-(2,2-dimethoxyethyl)acetamide, followed by deprotection. A more direct, albeit potentially less selective, method involves the reaction with aminoacetaldehyde itself.
Proposed Experimental Protocol: Reductive Amination
This protocol describes a two-step process starting with the reductive amination of 3,5-dimethylpiperidine with 2-aminoacetaldehyde dimethyl acetal, followed by deprotection to yield the final product.
Step 1: Synthesis of N,N-dimethyl-1-(3,5-dimethylpiperidin-1-yl)ethan-1-amine
-
Reaction Setup: To a solution of 3,5-dimethylpiperidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-aminoacetaldehyde dimethyl acetal (1.1 equivalents).
-
Formation of the Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine or aminal intermediate.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 equivalents) portion-wise to the reaction mixture.[5] The use of NaBH(OAc)3 is advantageous as it is a mild and selective reducing agent for imines in the presence of other functional groups.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the protected diamine.
Step 2: Deprotection of the Acetal
-
Acidic Hydrolysis: Dissolve the product from Step 1 in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., 1 M HCl).
-
Reaction: Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.
-
Neutralization and Extraction: Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent.
-
Final Purification: Dry the combined organic extracts, concentrate, and purify the final product, this compound, by distillation or chromatography.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane or 1,2-dichloroethane are good choices for reductive amination as they are relatively non-polar and aprotic, which prevents unwanted side reactions with the reducing agent.
-
Reducing Agent: Sodium triacetoxyborohydride is chosen for its mildness and selectivity for imines over carbonyl groups, which is crucial if the aldehyde starting material is not fully consumed during imine formation.[3]
-
Protecting Group: The use of an acetal for the aldehyde functionality of the 2-aminoacetaldehyde prevents self-polymerization and other side reactions.
Diagram of Proposed Reductive Amination Pathway:
Caption: Proposed two-step synthesis of this compound via reductive amination.
Pathway 2: Direct Alkylation (Proposed)
A more direct approach is the N-alkylation of 3,5-dimethylpiperidine with a 2-haloethylamine, such as 2-chloroethylamine or 2-bromoethylamine. This method is straightforward but can be prone to over-alkylation, leading to the formation of quaternary ammonium salts.
Proposed Experimental Protocol: Direct Alkylation
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethylpiperidine (1.0 equivalent) in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution. This is to neutralize the hydrogen halide formed during the reaction.
-
Alkylation: Add 2-chloroethylamine hydrochloride (1.1 equivalents) to the mixture. The hydrochloride salt is often more stable and easier to handle than the free base.
-
Heating: Heat the reaction mixture to a temperature between 60-80 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in water and adjust the pH to be basic. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify the product by distillation or column chromatography.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base is used to prevent it from competing with the piperidine in the alkylation reaction.
-
Solvent: Polar aprotic solvents are preferred as they can dissolve the reactants and facilitate the SN2 reaction mechanism.
-
Temperature: Heating is often necessary to drive the alkylation reaction to completion in a reasonable timeframe.
Diagram of Proposed Direct Alkylation Pathway:
Caption: Proposed one-step synthesis of this compound via direct alkylation.
Potential Applications and Future Directions
While specific biological activities of this compound have not been extensively reported, the piperidine moiety is a common scaffold in many biologically active compounds. Piperidine derivatives have shown a wide range of pharmacological activities, including antimycotic and antimicrobial properties.[6][7]
The presence of two amine groups with different reactivities (tertiary and primary) makes this molecule a valuable intermediate for:
-
Drug Discovery: It can be used as a building block to synthesize more complex molecules with potential therapeutic applications. The primary amine can be further functionalized to introduce various pharmacophores.
-
Ligand Synthesis: The diamine structure is suitable for the synthesis of chelating ligands for metal complexes, which can have applications in catalysis or as imaging agents.
-
Materials Science: It could be used as a monomer or cross-linking agent in the synthesis of polymers and other advanced materials.
Further research is needed to fully elucidate the biological and chemical properties of this compound. Screening for various biological activities, such as antimicrobial, antifungal, and anticancer effects, could reveal potential therapeutic applications. Additionally, exploring its use as a scaffold in combinatorial chemistry could lead to the discovery of novel compounds with interesting properties.
Conclusion
This compound is a chemical compound with potential for a variety of applications, particularly in the fields of medicinal chemistry and materials science. Although detailed information in the scientific literature is limited, its synthesis can be readily achieved through established methods such as reductive amination and direct alkylation. This guide provides a foundational understanding of this molecule, offering detailed, albeit proposed, synthetic protocols and highlighting areas for future research. The versatility of its structure suggests that this compound could be a valuable tool for researchers and scientists in the development of new drugs and materials.
References
-
Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. (n.d.). Retrieved from [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). Retrieved from [Link]
-
Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025). TUODA. Retrieved from [Link]
-
2-(3,5-Dimethylpiperidin-1-yl)ethan-1-amine. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 2-ethyl-3,5-dimethylpyridine by heterocyclization of allylamine, cyclopropylamine, and diallylamine in the presence of palladium complexes. (2008). ResearchGate. Retrieved from [Link]
-
The Regioselective 3-Alkylation of Piperidine. (n.d.). ODU Digital Commons. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Continuous reductive amination process for the synthesis of the target tertiary amine 1. (n.d.). ResearchGate. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. (2022). PubMed. Retrieved from [Link]
-
Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. (n.d.). PubMed Central. Retrieved from [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. Retrieved from [Link]
-
Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed. Retrieved from [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PubMed Central. Retrieved from [Link]
-
[Synthesis and pharmacodynamic activity of 2-(3-(2-phenylethyl)benzofuran-2-yl)-N-propyl-ethanamine]. (1995). PubMed. Retrieved from [Link]
Sources
- 1. 2-(3,5-Dimethylpiperidin-1-yl)ethan-1-amine | C9H20N2 | CID 6484177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 876716-58-4 [amp.chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Analogs and Derivatives of 2-(Piperidin-1-yl)ethanamine: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
This guide provides a comprehensive technical overview of the analogs and derivatives of the 2-(piperidin-1-yl)ethanamine scaffold. Recognizing the specialized interest in substitutions on the piperidine ring, this document will also address the synthetic nuances and pharmacological implications of modifications such as the 3,5-dimethyl substitution, as exemplified by 2-(3,5-dimethylpiperidin-1-yl)ethanamine. We will delve into the synthetic strategies, explore the intricate structure-activity relationships (SAR), and discuss the therapeutic promise of these compounds, which have shown significant activity at various biological targets.
Introduction: The 2-(Piperidin-1-yl)ethanamine Scaffold
The 2-(piperidin-1-yl)ethanamine core is a privileged scaffold in medicinal chemistry. Its structure, featuring a basic piperidine ring linked to an ethylamine side chain, provides a versatile framework for the development of a wide range of pharmacologically active agents.[1][2][3] The piperidine moiety can interact with hydrophobic pockets in biological targets, while the ethylamine portion can engage in hydrogen bonding and ionic interactions.[4][5]
The versatility of this scaffold allows for systematic modifications at several key positions:
-
The Piperidine Ring: Substitution on the carbon atoms of the piperidine ring, such as with methyl groups at the 3 and 5 positions, can significantly influence the compound's conformation, lipophilicity, and metabolic stability. This, in turn, can modulate its binding affinity and selectivity for its biological target.
-
The Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a key site for derivatization, often with alkyl or aryl groups, which can profoundly impact the compound's pharmacological profile.[6][7]
-
The Ethanamine Side Chain: The ethylamine side chain can be extended, constrained, or functionalized to fine-tune the compound's interaction with its target.
This guide will explore how these modifications have been exploited to develop potent and selective ligands for various receptors and enzymes, with a particular focus on their potential as therapeutic agents.
Synthetic Strategies for 2-(Piperidin-1-yl)ethanamine Derivatives
The synthesis of 2-(piperidin-1-yl)ethanamine derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitutions on the piperidine ring and the ethylamine side chain.
Reductive Amination
A common and versatile method for the synthesis of these compounds is the reductive amination of a suitable piperidine derivative with an aminoacetaldehyde equivalent.[8] This approach is particularly useful for introducing substituents on the piperidine ring.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the title compound via reductive amination.
Materials:
-
cis-3,5-Dimethylpiperidine
-
2-Chloroacetonitrile
-
Sodium carbonate
-
Potassium iodide
-
Acetonitrile
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether
-
Hydrochloric acid (for salt formation)
-
Sodium sulfate (anhydrous)
Procedure:
-
N-Alkylation: To a solution of cis-3,5-dimethylpiperidine (1.0 eq) in acetonitrile, add sodium carbonate (2.0 eq) and a catalytic amount of potassium iodide. To this suspension, add 2-chloroacetonitrile (1.1 eq) dropwise at room temperature. The reaction mixture is then heated to reflux for 12 hours. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude 2-(3,5-dimethylpiperidin-1-yl)acetonitrile is used in the next step without further purification.
-
Nitrile Reduction: In a separate flask, a suspension of LAH (2.0 eq) in anhydrous diethyl ether is prepared under an inert atmosphere. The crude 2-(3,5-dimethylpiperidin-1-yl)acetonitrile, dissolved in anhydrous diethyl ether, is added dropwise to the LAH suspension at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
Work-up: The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off and washed with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification and Salt Formation: The crude product can be purified by distillation or column chromatography. For easier handling and storage, the free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of hydrochloric acid in ether. The resulting precipitate is collected by filtration, washed with cold ether, and dried under vacuum.
Causality Behind Experimental Choices:
-
The use of a phase-transfer catalyst like potassium iodide in the N-alkylation step accelerates the reaction between the piperidine and the chloroacetonitrile.
-
LAH is a powerful reducing agent capable of converting the nitrile group to a primary amine. The reaction is performed in an anhydrous solvent to prevent the decomposition of the LAH.
-
The careful quenching of the reaction is crucial for safety and to ensure the formation of a granular precipitate that is easy to filter.
General Synthetic Pathway for 2-(Piperidin-1-yl)ethanamine Derivatives
Caption: General synthetic scheme for 2-(piperidin-1-yl)ethanamine derivatives.
Analogs and Derivatives Targeting the σ1 Receptor
A significant number of 2-(piperidin-1-yl)ethanamine derivatives have been investigated as ligands for the σ1 receptor, a unique intracellular chaperone protein implicated in a variety of cellular functions and pathological conditions, including cancer and neurodegenerative diseases.[4][5]
Structure-Activity Relationships (SAR)
The affinity and selectivity of these compounds for the σ1 receptor are highly dependent on the substitution pattern.
-
N-Substitution on the Piperidine Ring: Introduction of a methyl group on the piperidine nitrogen has been shown to significantly increase σ1 receptor affinity and selectivity over the σ2 subtype.[4][5] In contrast, larger substituents or the absence of a substituent generally leads to lower affinity.[4][5]
-
Substitution on the Piperidine Ring: The presence of substituents on the carbon framework of the piperidine ring, such as the 3,5-dimethyl groups, can influence the conformational preferences of the ring and its interaction with the receptor's binding pocket. While specific data on the 3,5-dimethyl analog is limited, related studies on substituted piperidines suggest that such modifications can fine-tune the ligand's affinity and selectivity.
-
Modifications of the Ethanamine Moiety: The amine at the end of the ethylamine chain is crucial for activity. Derivatization of this amine, for example, with benzyl or cyclohexylmethyl groups, can lead to potent σ1 ligands.[4][5]
SAR Summary for σ1 Receptor Ligands
Caption: Key structural features influencing σ1 receptor affinity.
Antiproliferative Activity
Several 4-(2-aminoethyl)piperidine derivatives have demonstrated significant antiproliferative effects in various cancer cell lines.[4][5] This activity is often correlated with their high affinity for the σ1 receptor. For instance, certain 1-methylpiperidine derivatives have shown stronger antiproliferative effects on human prostate cancer cells than established σ1 ligands.[4]
Derivatives as Nociceptin Opioid Receptor (NOP) Ligands
The 2-(piperidin-1-yl)ethanamine scaffold has also been explored for the development of ligands for the nociceptin opioid receptor (NOP), a target for the treatment of pain, anxiety, and other CNS disorders.
Structure-Activity Relationships (SAR)
In this class of compounds, the piperidine ring is often attached to an indole moiety. The position of this attachment has a profound effect on the pharmacological profile.
-
2-Substituted vs. 3-Substituted Indoles: 2-Substituted N-piperidinyl indoles generally exhibit higher potency at the NOP receptor and act as full agonists, whereas the corresponding 3-substituted analogs are often partial agonists.[6]
-
Opioid Receptor Selectivity: The substitution pattern also influences selectivity for other opioid receptors, such as the mu-opioid receptor (MOP). 2-Substituted indoles tend to have higher MOP affinity compared to their 3-substituted counterparts.[6]
Biological Evaluation: Radioligand Binding Assay
A fundamental technique for characterizing the affinity of a novel compound for its target receptor is the radioligand binding assay.
Experimental Protocol: σ1 Receptor Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of test compounds for the σ1 receptor.
Materials:
-
Membrane homogenates from cells expressing the human σ1 receptor
-
-pentazocine (radioligand)
-
Haloperidol (non-specific binding control)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well microplate, add the assay buffer, the cell membrane homogenate, and the test compound at various concentrations.
-
Radioligand Addition: Add -pentazocine to each well at a concentration close to its Kd value. For the determination of non-specific binding, add a high concentration of haloperidol.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then determined by fitting the data to a one-site competition binding model using appropriate software (e.g., GraphPad Prism).
Self-Validating System:
-
The inclusion of a known high-affinity ligand (haloperidol) for determining non-specific binding ensures the accuracy of the specific binding calculation.
-
Running the assay with a known reference compound allows for the validation of the experimental setup and procedure.
Workflow for Radioligand Binding Assay
Caption: Step-by-step workflow for a radioligand binding assay.
Quantitative Data Summary
The following table summarizes the biological activity of representative 2-(piperidin-1-yl)ethanamine derivatives.
| Compound ID | Structure | Target | Ki (nM) | Reference |
| 1 | 2-(4-Benzyl-piperidin-1-yl)-N-methyl-acetamide | σ1 Receptor | 0.8 | [4] |
| 2 | 1'-Benzyl-4-phenyl-1,4'-bipiperidine | σ1 Receptor | 0.61 | [5] |
| 3 | 2-(4-(N-benzyl-N-methylamino)piperidin-1-yl)ethanamine | σ1 Receptor | 1.5 | [4] |
| 4 | 2-(4-(cyclohexylmethylamino)piperidin-1-yl)ethanamine | σ1 Receptor | 0.9 | [4] |
Conclusion and Future Directions
The 2-(piperidin-1-yl)ethanamine scaffold remains a highly valuable starting point for the design and discovery of novel therapeutic agents. The synthetic accessibility and the numerous points for diversification make it an attractive framework for medicinal chemists. The exploration of derivatives targeting the σ1 and NOP receptors has yielded promising lead compounds with potent and selective activities.
Future research in this area will likely focus on:
-
Fine-tuning the SAR: A more systematic exploration of substitutions on the piperidine ring, including chiral derivatives of 3,5-dimethylpiperidine, could lead to compounds with improved affinity, selectivity, and pharmacokinetic properties.
-
Exploring New Therapeutic Targets: The versatility of the scaffold suggests that its derivatives may be active at other biological targets. High-throughput screening of compound libraries based on this core structure could uncover novel therapeutic applications.
-
In Vivo Studies: Promising lead compounds identified through in vitro studies will require thorough evaluation in animal models of disease to assess their efficacy, safety, and pharmacokinetic profiles.
The continued investigation of 2-(piperidin-1-yl)ethanamine analogs and derivatives holds significant promise for the development of new medicines to address unmet medical needs.
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Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (URL: [Link])
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Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (URL: [Link])
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Design, Synthesis, and Biological Evaluations of 2,5-Diaryl-2,3-dihydro-1,3,4-oxadiazoline Analogs of Combretastatin-A4. (URL: [Link])
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Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (URL: [Link])
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Physical and chemical characteristics of substituted piperidines
An In-depth Technical Guide to the Physical and Chemical Characteristics of Substituted Piperidines
Introduction
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs and biologically active natural products underscores its significance as a "privileged structure."[1] The conformational flexibility of the piperidine ring, combined with the ease of introducing substituents at various positions, provides a versatile framework for the design of novel therapeutics targeting a wide range of diseases, including those affecting the central nervous system (CNS).[2][3]
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core physical and chemical characteristics of substituted piperidines. By delving into the intricate interplay between structure, conformation, and physicochemical properties, this guide aims to equip the reader with the fundamental knowledge required to rationally design and optimize piperidine-based drug candidates with desired pharmacological profiles. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Section 1: Conformational Analysis of the Piperidine Ring
The three-dimensional structure of the piperidine ring is not static; it exists in a dynamic equilibrium of various conformations. Understanding these conformational preferences is paramount, as the spatial arrangement of substituents profoundly influences a molecule's interaction with its biological target.
The most stable conformation of the piperidine ring is the chair conformation , which minimizes both angular and torsional strain. In this conformation, the substituents on the carbon atoms can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Generally, substituents prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. The energy difference between the axial and equatorial conformers is known as the A-value, with larger A-values indicating a stronger preference for the equatorial position.
The piperidine ring can undergo a "ring flip" or "ring inversion," where one chair conformation converts to another. During this process, axial substituents become equatorial, and equatorial substituents become axial. The nitrogen atom in the piperidine ring also undergoes rapid inversion of its lone pair of electrons. The energy barrier for these processes is relatively low, meaning that at room temperature, a substituted piperidine exists as a rapidly equilibrating mixture of conformers. The position of this equilibrium is dictated by the nature and position of the substituents. For instance, in 4-substituted piperidines, the conformational free energies are nearly identical to those of analogous cyclohexanes.[4] However, protonation of the nitrogen can stabilize the axial conformer for polar 4-substituents due to electrostatic interactions.[4]
Experimental Protocol: Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of substituted piperidines in solution.[5] The chemical shifts and coupling constants of the ring protons are sensitive to their spatial orientation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted piperidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6]
-
¹H NMR Spectrum Acquisition: Acquire a high-resolution proton NMR spectrum. The signals for the piperidine ring protons typically appear between δ 1.0-4.0 ppm.[6]
-
Analysis of Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³JHH) between adjacent protons provides information about the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) are indicative of an axial-axial relationship, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[7]
-
Variable Temperature NMR: To study the ring inversion dynamics, NMR spectra can be acquired at different temperatures. At low temperatures, the rate of ring inversion slows down, and it may be possible to observe separate signals for the axial and equatorial conformers.
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to assign the proton signals and to identify through-space interactions between protons, which provides further evidence for the preferred conformation.[7]
Section 2: Key Physicochemical Properties and Their Modulation
The physicochemical properties of substituted piperidines are critical determinants of their pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and pharmacodynamic profiles.
Basicity (pKa)
The nitrogen atom in the piperidine ring is basic, and its pKa (the negative logarithm of the acid dissociation constant of the conjugate acid) is a crucial parameter. The pKa determines the extent of ionization at physiological pH (around 7.4). The protonated, charged form of the molecule is generally more water-soluble and can form ionic interactions with biological targets, while the neutral, uncharged form is more lipid-soluble and can more readily cross cell membranes. The pKa of piperidine itself is approximately 11.2. The introduction of electron-withdrawing or electron-donating substituents on the ring can significantly alter the basicity of the nitrogen atom.
| Substituted Piperidine | pKa | Reference |
| Piperidine | 11.22 | |
| 4-Phenylpiperidine | 8.2 | [8] |
| 4-(4-hydroxyphenyl)-4-methylpiperidine | 5.9 | [8] |
| N-Methylpiperidine | 10.08 | N/A |
| 4-Chlorobenzoylpiperidine | 7.96 | [9] |
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a precise and straightforward method for determining the pKa of a compound.[8]
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of the substituted piperidine and dissolve it in deionized water to a known concentration. Maintain a constant ionic strength using a background electrolyte such as 0.01 M KCl.[8]
-
Titration Setup: Place the solution in a thermostated vessel (e.g., at 25°C) and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[8]
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the piperidine has been neutralized.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor influencing a drug's absorption, distribution, and ability to cross biological membranes, including the blood-brain barrier (BBB).[10] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds like piperidines, the distribution coefficient (LogD) at a specific pH (usually 7.4) is a more relevant parameter, as it considers the partitioning of both the ionized and non-ionized forms.
| Substituted Piperidine Derivative | LogP | LogD (pH 7.4) | Reference |
| Piperine | 3.27 (calculated) | N/A | [11] |
| N-Piperonyl-3-phenylpiperidine | N/A | 3.61 | [12] |
| 5-hydroxy-N-piperonyl-3-phenylpiperidine (axial) | N/A | 3.30 | [12] |
| 5-hydroxy-N-piperonyl-3-phenylpiperidine (equatorial) | N/A | 3.23 | [12] |
Experimental Protocol: LogP Determination by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining LogP.[13]
Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Prepare a stock solution of the substituted piperidine in one of the phases (usually the one in which it is more soluble).
-
Partitioning: Add a known volume of the stock solution to a mixture of the two pre-saturated solvents in a flask.
-
Equilibration: Shake the flask for a sufficient amount of time to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
Section 3: Chemical Reactivity and Metabolic Stability
Reactivity of the Piperidine Scaffold
The piperidine ring is a relatively stable saturated heterocycle.[3] The nitrogen atom, being a secondary amine, is nucleophilic and can readily undergo reactions such as N-alkylation and N-acylation. The choice of the N-substituent is a common strategy in drug design to modulate the physicochemical properties and pharmacological activity of the molecule. The carbon atoms of the piperidine ring can also be functionalized, although this often requires more specialized synthetic methods.[14]
Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter that influences its half-life and oral bioavailability. Piperidine-containing compounds are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[15] Common metabolic pathways include:
-
N-dealkylation: Cleavage of the bond between the nitrogen and an N-substituent.
-
C-hydroxylation: Introduction of a hydroxyl group at one of the carbon atoms of the piperidine ring, often at the position alpha to the nitrogen.
-
Oxidation: Further oxidation of hydroxylated metabolites.
The metabolic stability of the piperidine ring can be enhanced by introducing substituents that block the sites of metabolism. For example, strategic placement of fluorine atoms can improve metabolic stability.[16]
| Compound | Metabolic System | Half-life (t₁/₂) (min) | Reference |
| Piperine | Human Liver Microsomes | N/A (metabolites identified) | [17] |
| sEH Inhibitor 3 | Rat Liver Microsomes | 26 | [18] |
| sEH Inhibitor 3h (deuterated) | Rat Liver Microsomes | > 60 | [18] |
| sEH Inhibitor 3 | Human Liver Microsomes | ~30 | [18] |
| sEH Inhibitor 3h (deuterated) | Human Liver Microsomes | > 240 | [18] |
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[19][20]
Step-by-Step Methodology:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a phosphate buffer (pH 7.4), and the test compound at a known concentration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.[19] Run a parallel incubation without the cofactor as a negative control.
-
Time-course Incubation: Incubate the mixture at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quenching of Reaction: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t₁/₂) is calculated as 0.693/k.
Section 4: Structural Characterization Techniques
The unambiguous determination of the chemical structure and stereochemistry of a substituted piperidine is crucial for understanding its structure-activity relationship.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.[6] As discussed in Section 1, NMR is also invaluable for conformational analysis.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.[21] It is the gold standard for determining the absolute configuration of chiral centers.
Experimental Protocol: A General Workflow for Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the substituted piperidine, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[22][23] The ideal crystal size is typically 0.1-0.3 mm.[22]
-
Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in the X-ray beam. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[22]
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal. From this map, the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.[23]
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The Piperidine Nucleus: A Privileged Scaffold in Modern Drug Discovery — An In-depth Technical Guide
Introduction: The Enduring Legacy of the Piperidine Ring
The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of pharmacologically active molecules.[1] Its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids underscores its status as a "privileged structure" in medicinal chemistry.[2][3] The conformational flexibility of the piperidine ring, coupled with its ability to engage in diverse molecular interactions, provides a versatile scaffold for the design of novel therapeutics. This guide offers a comprehensive exploration of the discovery and history of N-substituted piperidine compounds, delving into the evolution of their synthesis, their profound impact on drug development, and the intricate signaling pathways they modulate.
Part 1: A Historical Perspective on the Emergence of N-Substituted Piperidines
The journey of the piperidine nucleus began in the mid-19th century. In 1850, the Scottish chemist Thomas Anderson first isolated piperidine from the reaction of piperine—the pungent compound in black pepper—with nitric acid.[4] Independently, in 1852, the French chemist Auguste Cahours also obtained piperidine and is credited with naming it.[5]
The era of N-substituted piperidines was ushered in by early explorations into the reactivity of the piperidine nitrogen. One of the first documented preparations of an N-substituted piperidine was the synthesis of N-ethylpiperidine by Cahours, achieved through the reaction of piperidine with ethyl iodide.[6] This straightforward N-alkylation marked a pivotal moment, demonstrating the feasibility of modifying the piperidine core to generate a diverse array of new chemical entities.
The Evolution of Synthetic Methodologies: A Tale of Increasing Sophistication
The progression of synthetic methods for N-substituted piperidines reflects a continuous drive for greater efficiency, selectivity, and functional group tolerance. Early methods, while groundbreaking, were beset with limitations that spurred the development of more refined techniques.
1. Direct N-Alkylation with Alkyl Halides: The Classical Approach and Its Challenges
The reaction of a secondary amine like piperidine with an alkyl halide is the most traditional method for N-alkylation. However, this approach is often plagued by a lack of selectivity. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to over-alkylation and the formation of quaternary ammonium salts.[3][7] Controlling the reaction to achieve mono-alkylation can be challenging and often results in a mixture of products, complicating purification and reducing yields.[3]
2. Reductive Amination: A Leap Forward in Selectivity
The advent of reductive amination provided a more controlled and efficient route to N-substituted piperidines.[4] This method involves the reaction of piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.[8][9] The use of mild reducing agents like sodium borohydride (NaBH₄) and, more selectively, sodium cyanoboorohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), allows for the reduction of the iminium ion in the presence of the carbonyl starting material, enabling a one-pot reaction.[4][8] This approach largely circumvents the issue of over-alkylation that plagues direct alkylation methods.[4]
3. Catalytic Hydrogenation of Pyridines: An Atom-Economical Route
The catalytic hydrogenation of pyridine and its derivatives offers a direct and atom-economical pathway to the piperidine scaffold.[10] This method involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or rhodium.[10][11][12] While highly effective, this technique often requires high pressures and temperatures to overcome the aromatic stability of the pyridine ring.[10] Furthermore, the basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison.[10] The development of more robust and selective catalysts, including rhodium and iridium complexes, has expanded the scope of this methodology to a wider range of functionalized pyridines under milder conditions.[11][12]
4. Modern Catalytic Methods: The Dawn of Precision
The late 20th and early 21st centuries have witnessed the emergence of powerful transition-metal-catalyzed cross-coupling reactions that have revolutionized the synthesis of N-substituted piperidines. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has become a particularly valuable tool for the formation of N-aryl and N-heteroaryl piperidines.[13][14][15] This method exhibits broad substrate scope and functional group tolerance, allowing for the synthesis of complex molecules that would be inaccessible through traditional methods.[13][15]
The following table provides a comparative overview of these key synthetic methodologies:
| Method | Typical Reagents | Advantages | Limitations | Typical Yields |
| Direct N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Simple, readily available reagents | Over-alkylation, formation of quaternary salts, often requires heating | Variable (can be low for mono-alkylation) |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | High selectivity for mono-alkylation, mild conditions, one-pot procedure | Requires a carbonyl compound precursor | Good to excellent (often >80%) |
| Catalytic Hydrogenation | H₂, Metal catalyst (e.g., PtO₂, Rh₂O₃) | Atom-economical, direct route from pyridines | Requires high pressure/temperature, catalyst poisoning, potential for side reactions | Good to excellent (often >90%) |
| Buchwald-Hartwig Amination | Aryl/heteroaryl halide, Pd catalyst, Ligand, Base | Broad substrate scope, high functional group tolerance, forms N-aryl bonds | Expensive catalysts and ligands, requires inert atmosphere | Good to excellent (often >70%) |
Part 2: Experimental Protocols for the Synthesis of N-Substituted Piperidines
This section provides detailed, step-by-step methodologies for the synthesis of N-substituted piperidines, reflecting both classical and modern approaches.
Protocol 1: Direct N-Alkylation of Piperidine with an Alkyl Halide
This protocol describes a general procedure for the synthesis of an N-alkylpiperidine via direct alkylation.
Materials:
-
Piperidine
-
Alkyl bromide or iodide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser (if required)
-
Nitrogen or argon source for inert atmosphere
Procedure:
-
To a round-bottom flask under an inert atmosphere, add piperidine (1.0 equivalent) and anhydrous acetonitrile or DMF.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the stirred solution.
-
Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture at room temperature. For highly reactive alkyl halides, the addition can be done dropwise via a syringe pump to minimize over-alkylation.[16]
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
For less reactive alkyl halides, the reaction mixture may be heated to 50-70°C.[3]
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel.
Causality and Self-Validation: The use of a base (K₂CO₃) is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the N-alkylated product.[10] The slow addition of the alkyl halide helps to maintain a relative excess of piperidine, which favors mono-alkylation over the formation of the quaternary ammonium salt.[16] Monitoring by TLC allows for the determination of the optimal reaction time, preventing unnecessary side reactions.
Workflow Diagram:
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A Comprehensive Guide to the Synthesis of Diamine Ligands: Principles and Practices
Abstract: Diamine ligands are a cornerstone of modern coordination chemistry and catalysis, with wide-ranging applications in pharmaceuticals, materials science, and asymmetric synthesis.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental principles and practical methodologies for the synthesis of these crucial molecules. Moving beyond a simple recitation of procedures, this guide delves into the causality behind experimental choices, offering field-proven insights into the synthesis of achiral, chiral, and C2-symmetric diamine ligands. Detailed protocols for key synthetic transformations, troubleshooting advice, and guidance on purification and characterization are provided to equip the reader with the necessary knowledge to confidently design and execute the synthesis of a broad spectrum of diamine ligands.
Introduction to Diamine Ligands
Significance in Coordination Chemistry and Catalysis
Diamine ligands are organic compounds containing two amine functional groups. Their ability to act as bidentate chelators, binding to a metal center through both nitrogen atoms, forms the basis of their extensive use in coordination chemistry. The resulting metal-diamine complexes exhibit a wide range of catalytic activities, making them invaluable tools in organic synthesis. For instance, copper-diamine complexes are widely employed in cross-coupling reactions, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds under mild conditions.[2][3][4][5][6]
Applications in Drug Development and Materials Science
The structural motifs of diamines are prevalent in numerous biologically active molecules and pharmaceuticals.[7] Their ability to interact with biological targets, such as enzymes and receptors, makes them attractive scaffolds for drug design. Furthermore, in materials science, diamine ligands are utilized in the synthesis of polymers and functional materials due to their ability to influence the structure and properties of the resulting materials.[6]
Classification of Diamine Ligands
Diamine ligands can be broadly classified based on their stereochemical properties:
-
Achiral Diamines: These ligands lack stereogenic centers and are often used in applications where stereocontrol is not required.
-
Chiral Diamines: These ligands possess one or more stereogenic centers and are instrumental in asymmetric catalysis, where they can induce enantioselectivity in chemical reactions.[1][7][8][9]
-
C2-Symmetric Diamines: A special class of chiral diamines where the molecule possesses a C2 axis of rotation. This symmetry element often leads to high levels of enantioselectivity in catalytic reactions.
Core Principles of Diamine Ligand Synthesis
Key Synthetic Strategies: An Overview
The synthesis of diamine ligands can be approached through several strategic disconnections. The most common methods involve the formation of carbon-nitrogen bonds. Key strategies include:
-
Reductive Amination: A versatile method for the N-alkylation of amines.[4][10][11][12]
-
Gabriel Synthesis: A classic method for the preparation of primary amines, which can be adapted for diamine synthesis.[13][14][15][16][17]
-
Ring-Opening of Aziridines: A powerful method for the synthesis of 1,2-diamines.[7][18]
-
Catalytic C-H Amination and Diamination: Modern methods that offer direct and efficient routes to diamines.[7][19]
The Role of Protecting Groups in Diamine Synthesis
In many diamine syntheses, it is necessary to temporarily block one of the amine functional groups to achieve selectivity in subsequent reactions. This is accomplished through the use of protecting groups. The choice of protecting group is crucial and should be guided by its stability to the reaction conditions and the ease of its removal. Common amine protecting groups include carbamates (e.g., Boc, Cbz) and sulfonamides (e.g., Ts).
General Considerations for Reaction Setup and Safety
Many of the reagents used in diamine synthesis are hazardous. It is imperative to conduct all reactions in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous reaction conditions are often necessary, requiring the use of oven-dried glassware and inert atmospheres (e.g., nitrogen or argon).
Synthetic Methodologies in Detail
This section provides a detailed examination of key synthetic methods, including mechanistic insights and step-by-step experimental protocols.
Reductive Amination: A Workhorse for N-Alkylation
Reductive amination is a robust and widely used method for the formation of C-N bonds.[4][10][11][12] It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
The reaction proceeds in two main steps:
-
Imine/Enamine Formation: The amine nucleophilically attacks the carbonyl carbon, followed by dehydration to form a C=N double bond (imine) or a C=C-N single bond (enamine). This step is typically acid-catalyzed.
-
Reduction: The imine or enamine is then reduced to the amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective as they are mild enough to selectively reduce the imine/enamine in the presence of the starting carbonyl compound.
Caption: Workflow for Reductive Amination.
This protocol describes the synthesis of N,N'-dimethylethylenediamine from ethylenediamine and formaldehyde via reductive amination.
Materials:
-
Ethylenediamine
-
Formaldehyde (37% aqueous solution)
-
Sodium borohydride (NaBH4)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve ethylenediamine (1.0 equiv) in methanol.
-
Cool the solution to 0 °C and slowly add formaldehyde solution (2.2 equiv). Stir the mixture at 0 °C for 30 minutes.
-
In a separate beaker, prepare a solution of sodium borohydride (2.5 equiv) in a small amount of water.
-
Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of concentrated HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with a concentrated NaOH solution until the pH is >12.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by distillation under reduced pressure.
-
Problem: Low yield.
-
Solution: Ensure the reaction is run at a low temperature during the addition of the reducing agent to prevent side reactions. The pH of the reaction can also be optimized; slightly acidic conditions often favor imine formation.
-
-
Problem: Over-alkylation.
-
Solution: Use a controlled stoichiometry of the carbonyl compound. In some cases, a stepwise procedure where the imine is formed first, followed by reduction, can provide better control.
-
The Gabriel Synthesis: A Classic Route to Primary Amines
The Gabriel synthesis is a reliable method for the preparation of primary amines from alkyl halides.[13][14][15][16][17] It utilizes phthalimide as a protected form of ammonia, preventing the over-alkylation that can occur with direct alkylation.
The synthesis involves three main steps:
-
Deprotonation: Phthalimide is deprotonated with a base (e.g., potassium hydroxide) to form the nucleophilic phthalimide anion.
-
Alkylation: The phthalimide anion undergoes an SN2 reaction with an alkyl halide to form an N-alkylphthalimide.
-
Deprotection: The N-alkylphthalimide is cleaved, typically by reaction with hydrazine (the Ing-Manske procedure) or by acidic or basic hydrolysis, to release the primary amine.
Sources
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- 14. Cu(I)-Catalyzed Diamination of Conjugated Dienes. Complementary Regioselectivity from Two Distinct Mechanistic Pathways Involving Cu(II) and Cu(III) Species - PMC [pmc.ncbi.nlm.nih.gov]
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Theoretical and Computational Elucidation of 3,5-Dimethylpiperidine Derivatives in Modern Drug Discovery
An In-depth Technical Guide:
Introduction: The Significance of the 3,5-Dimethylpiperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing as a privileged scaffold in a multitude of pharmaceuticals and bioactive compounds.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it invaluable for optimizing interactions with biological targets.[3] Among its many variations, the 3,5-dimethylpiperidine moiety introduces a fascinating layer of stereochemical complexity and steric control.[4] This scaffold exists as two primary diastereomers: a chiral trans isomer (existing as an enantiomeric pair) and an achiral cis isomer.[5][6][7]
The specific orientation of the two methyl groups profoundly influences the molecule's shape, reactivity, and biological activity.[5] These subtle structural differences can lead to significant variations in target affinity and selectivity, making a thorough understanding of their conformational behavior essential for rational drug design.[8] Theoretical and computational chemistry provides an indispensable toolkit for dissecting these properties, offering insights that are often difficult or impossible to obtain through experimental means alone.[3]
This guide serves as a comprehensive overview of the core theoretical methodologies used to study 3,5-dimethylpiperidine derivatives. It is designed for researchers, scientists, and drug development professionals, providing not only the "how" but, more importantly, the "why" behind these computational approaches, from foundational conformational analysis to their application in predicting protein-ligand interactions.
Caption: Diastereomers of 3,5-Dimethylpiperidine.
Part 1: Foundational Computational Methodologies
The theoretical investigation of any molecular system begins with selecting an appropriate computational method. This choice is always a balance between desired accuracy and available computational resources. For piperidine derivatives, the primary goal is to accurately model geometries, conformational energies, and electronic properties.
Quantum Mechanics (QM) Methods
QM methods solve the Schrödinger equation (or a simplified form) to describe the electronic structure of a molecule. They are fundamental for obtaining accurate energetic and geometric information.
-
Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for systems of this size.[9] Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which all properties can be derived.
-
Expertise & Causality: The choice of functional is critical. For conformational energies of flexible rings like piperidine, hybrid functionals such as B3LYP are a well-established starting point.[10] However, for systems where non-covalent interactions (like dispersion) are critical, newer functionals with built-in dispersion corrections (e.g., B3LYP-D3 or ωB97X-D ) are strongly recommended to prevent underestimation of attractive forces.[10] The basis set, which describes the atomic orbitals, also dictates accuracy. A Pople-style basis set like 6-311++G(d,p) generally provides a robust balance of accuracy and computational cost for these systems.[10][11]
-
-
Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2 ) explicitly include electron correlation, often leading to higher accuracy than DFT, albeit at a significantly greater computational cost.
-
Expertise & Causality: MP2 is not typically used for initial geometry optimizations of larger derivatives due to its cost. However, it serves as an excellent benchmark for validating DFT results. A common high-accuracy approach is to optimize geometries at a DFT level and then perform single-point energy calculations using a more rigorous method like MP2 or the "gold standard," Coupled Cluster (CCSD(T)) , with a large basis set to refine relative conformational energies.[12]
-
Semi-Empirical Methods
Methods like AM1 , PM3 , and RM1 use parameters derived from experimental data to drastically simplify QM calculations.[13]
-
Expertise & Causality: While much faster, their accuracy is lower than DFT. They are not suitable for final energy calculations but are exceptionally useful for initial, rapid screening of thousands of possible conformations. A common workflow is to use a semi-empirical method to generate a large pool of potential conformers, which are then re-optimized using a more accurate DFT method.[13]
| Method Family | Common Examples | Primary Use Case for Piperidines | Rationale / Trade-off |
| Density Functional Theory (DFT) | B3LYP, B3LYP-D3, M06-2X | Geometry optimization, frequency analysis, relative energy calculation. | Gold Standard: Best balance of accuracy and computational cost.[12] |
| Ab Initio (Wavefunction Theory) | MP2, CCSD(T) | High-accuracy single-point energy calculations for key conformers. | Benchmark: Too slow for full optimization but provides highly reliable energies. |
| Semi-Empirical | AM1, PM3, RM1 | Initial rapid conformational searching. | Screening Tool: Very fast but less accurate; used to reduce the search space.[13] |
| Table 1: Comparison of Core Computational Methodologies. |
Part 2: Conformational Analysis: The Key to Understanding Activity
The piperidine ring is not planar; it predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[3] The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The interplay between these positions for the two methyl groups in 3,5-dimethylpiperidine defines its overall shape and is the primary focus of theoretical analysis.
The goal of conformational analysis is to identify the global minimum energy structure and all other low-energy conformers that might be biologically relevant.
Caption: A typical computational workflow for conformational analysis.
Protocol 1: Step-by-Step Conformational Analysis
This protocol outlines a self-validating system for identifying stable conformers of a 3,5-dimethylpiperidine derivative using the Gaussian software package.[3]
-
Initial Structure Generation:
-
Build the desired derivative (e.g., N-benzyl-cis-3,5-dimethylpiperidine) in a molecular editor (e.g., GaussView, Avogadro).
-
-
Rapid Conformational Search:
-
Causality: To avoid optimizing only a single, potentially high-energy structure, first perform a broad search. Use a fast method like the GMMX molecular mechanics force field within Gaussian. This will generate dozens or hundreds of potential conformers by systematically rotating all single bonds.
-
-
Clustering and Selection:
-
Filter the results from the search, discarding high-energy duplicates and selecting a set of unique, low-energy conformers (e.g., all structures within 10 kcal/mol of the minimum) for further analysis.
-
-
DFT Geometry Optimization:
-
Expertise: For each selected conformer, perform a full geometry optimization using a reliable DFT method.
-
Example Gaussian Input:
-
This calculation will find the nearest local energy minimum on the potential energy surface.
-
-
Frequency Calculation & Thermodynamic Validation:
-
Trustworthiness: This is a critical self-validating step. A true energy minimum must have zero imaginary frequencies . A single imaginary frequency indicates a transition state, not a stable conformer.
-
Perform a frequency calculation at the same level of theory used for optimization.
-
Example Gaussian Input:
-
Confirm that the output shows no imaginary frequencies. This calculation also provides the Gibbs Free Energy (G), which is used to determine the relative stability of conformers at a given temperature.
-
-
Energy Refinement (Optional but Recommended):
-
To obtain highly accurate relative energies, perform a single-point energy calculation on each validated geometry using a larger basis set and a dispersion-corrected functional (e.g., ωB97X-D/def2-TZVP).
-
-
Data Analysis:
-
Compare the Gibbs Free Energies of all stable conformers. The structure with the lowest G is the global minimum. The relative populations of conformers can be calculated using the Boltzmann distribution.
-
| Conformer of N-acetyl-trans-3,5-dimethylpiperidine | Relative Gibbs Free Energy (ΔG, kcal/mol) | Validation Status |
| Chair (3-Me equatorial, 5-Me axial) | 0.00 | Zero Imaginary Frequencies |
| Chair (3-Me axial, 5-Me equatorial) | 0.05 | Zero Imaginary Frequencies |
| Twist-Boat Conformer 1 | +5.8 | Zero Imaginary Frequencies |
| Twist-Boat Conformer 2 | +6.2 | Zero Imaginary Frequencies |
| Table 2: Hypothetical quantitative data from a conformational analysis, demonstrating the clear preference for chair conformations. |
Part 3: Spectroscopic Property Prediction and Validation
A powerful feature of computational chemistry is its ability to predict spectroscopic data. The most crucial application in this context is the comparison of predicted NMR and IR spectra with experimental data. A good match provides strong evidence that the calculated lowest-energy conformer is indeed the dominant structure in solution.[14]
Protocol 2: NMR Chemical Shift Calculation (GIAO Method)
This protocol describes how to calculate NMR shifts for a previously optimized structure.
-
Input Preparation:
-
Use the optimized geometry of the lowest-energy conformer obtained from Protocol 1.
-
Include a reference molecule, Tetramethylsilane (TMS), in the same calculation file, also optimized at the same level of theory.
-
-
GIAO Calculation:
-
Expertise: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR predictions.
-
Example Gaussian Input:
-
-
Data Processing:
-
Extract the calculated isotropic shielding values for each atom (¹³C and ¹H) from the output file for both your molecule and TMS.
-
Calculate the chemical shift (δ) for each nucleus using the formula: δ_calc = σ_TMS - σ_nucleus
-
Compare the δ_calc values with the experimental NMR spectrum. A close correlation validates the computed structure.[14]
-
Part 4: Application in Drug Design - Molecular Docking
Once the low-energy conformations of a 3,5-dimethylpiperidine derivative are established, they can be used in molecular docking simulations to predict how they bind to a biological target, such as an enzyme or receptor.[1] This process is fundamental to structure-based drug design.
Causality: Using a single, unoptimized conformation for docking can lead to misleading results. The conformational analysis (Part 2) is a prerequisite for meaningful docking because it identifies the specific, energetically favorable shapes the molecule will adopt, which are the ones most likely to bind to the target.
Caption: A standard workflow for molecular docking studies.
Protocol 3: General Molecular Docking Workflow
This protocol outlines the key steps using a common tool like AutoDock Vina.
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).[15]
-
Prepare the protein using tools like AutoDock Tools: remove water molecules, add polar hydrogens, and assign partial charges.
-
Define the "search space" or "grid box" around the active site where the ligand is expected to bind.
-
-
Ligand Preparation:
-
Use the lowest-energy conformer of the 3,5-dimethylpiperidine derivative from the QM analysis as the input structure.
-
Use AutoDock Tools to set the rotatable bonds and assign charges.
-
-
Running the Docking Simulation:
-
Execute the docking program (e.g., Vina), which will systematically sample different positions, orientations, and conformations (for rotatable bonds) of the ligand within the receptor's active site.
-
The program uses a scoring function to estimate the binding affinity for each generated pose.
-
-
Analysis of Results:
-
Trustworthiness: The primary output is a set of binding poses ranked by their predicted binding affinity (e.g., in kcal/mol). The top-ranked pose is the most probable binding mode.
-
Expertise: It is crucial to visually inspect the top poses. A plausible binding mode should exhibit chemically sensible interactions, such as hydrogen bonds, salt bridges with key residues (like Asp or Glu), or hydrophobic interactions.[16] For example, the protonated piperidine nitrogen is often involved in a salt bridge with an acidic residue in the binding pocket.[16] This visual validation is a critical step beyond simply accepting the top numerical score.
-
Conclusion
The theoretical study of 3,5-dimethylpiperidine derivatives is a multi-faceted process that provides profound insights into their structure-activity relationships. By integrating high-level quantum mechanical calculations for conformational analysis with practical applications like molecular docking, researchers can make informed decisions in the drug design process. The self-validating nature of these workflows—where frequency calculations confirm stable structures and predicted spectra are matched with experimental data—ensures a high degree of confidence in the results. This computational-first approach not only accelerates the discovery of novel therapeutics but also deepens our fundamental understanding of the molecular forces that govern biological recognition.
References
- Comparative Docking Studies of Piperidine Ligands: A Researcher's Guide. Benchchem.
- Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA.
- ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. K. D. Praliyev et al., Bekturov Institute of chemical sciences.
- Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide. Benchchem.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central (PMC).
- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega.
- Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Taylor & Francis Online.
- (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library.
- Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. PubMed.
- Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Semantic Scholar.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
- 3,5-Dimethylpiperidine (cis- and trans- mixture). Chem-Impex.
- 3,5-Dimethylpiperidine. Grokipedia.
- Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Journal of King Saud University - Science.
- 3,5-Dimethylpiperidine. TUODA INDUSTRY LIMITED.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
- 3,5-Dimethylpiperidine. Wikipedia.
- 3,5-Dimethylpiperidine(35794-11-7) 1H NMR spectrum. ChemicalBook.
- Quantum chemical studies, spectroscopic NMR and FT-IR analysis, and molecular docking investig
- Conformational Stability of 1,4-Dimethylpiperidine and Its Isomers: A Compar
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PubMed Central (PMC).
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Methodological & Application
2-(3,5-Dimethylpiperidin-1-yl)ethanamine as a ligand in catalysis
An Application Guide to 2-(3,5-Dimethylpiperidin-1-yl)ethanamine: A Versatile Diamine Ligand in Catalysis
Introduction: The Role of Diamine Ligands in Modern Catalysis
In the landscape of synthetic organic chemistry, the development of efficient catalytic systems is paramount for the construction of complex molecular architectures. Among the vast array of ligands designed to modulate the reactivity and selectivity of transition metals, N,N-dialkyl diamines have emerged as a class of simple, yet remarkably effective molecules.[1][2][3] These bidentate ligands leverage the chelate effect to form stable, catalytically active complexes with metals like copper and palladium.[2] This guide focuses on a specific, structurally nuanced member of this family: this compound.
The incorporation of a 3,5-dimethylpiperidine moiety introduces a defined stereochemical and steric environment around the metal center. This feature is crucial, as it can significantly influence the ligand's solubility, the stability of the resulting metal complex, and, most importantly, the efficiency and selectivity of the catalytic transformation. This document serves as a detailed application note for researchers, providing insights into the synthesis of the ligand, its structural rationale, and a comprehensive protocol for its application in a representative catalytic reaction: the copper-catalyzed N-arylation of nitrogen heterocycles.
Section 1: Synthesis of the Ligand
The accessibility of a ligand is a critical factor for its widespread adoption. This compound can be synthesized in a straightforward, two-step sequence starting from commercially available 3,5-dimethylpiperidine and 2-chloroacetonitrile, followed by reduction.
Workflow for Ligand Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
3,5-Dimethylpiperidine (mixture of isomers)
-
2-Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
Step 1: Synthesis of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dimethylpiperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-chloroacetonitrile (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter off the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(3,5-dimethylpiperidin-1-yl)acetonitrile. This intermediate can be purified by vacuum distillation or used directly in the next step.
Step 2: Reduction to this compound
-
Caution: LiAlH₄ reacts violently with water. Perform this step under an inert atmosphere (N₂ or Ar).
-
In a separate, dry round-bottom flask, prepare a suspension of LiAlH₄ (2.0-2.5 eq) in anhydrous THF.
-
Cool the LiAlH₄ suspension to 0 °C in an ice bath.
-
Dissolve the crude intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it off and wash thoroughly with THF and diethyl ether.
-
Combine the organic filtrates and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the final product, this compound, as an oil. Purity can be assessed by NMR and GC-MS, and further purification can be achieved by vacuum distillation.
Section 2: Application in Copper-Catalyzed N-Arylation
Copper-catalyzed cross-coupling reactions for the formation of C-N bonds have become a cornerstone of medicinal and materials chemistry. The use of diamine ligands, pioneered by Buchwald and others, allows these reactions to proceed under milder conditions with a broader substrate scope compared to traditional Ullmann conditions.[1][3][4] The this compound ligand is an excellent candidate for these transformations, offering a good balance of steric bulk and electron-donating character to facilitate the catalytic cycle.
Proposed Catalytic Cycle
Sources
Applications of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine in Medicinal Chemistry: A Technical Guide
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-(3,5-Dimethylpiperidin-1-yl)ethanamine emerges as a bifunctional scaffold of significant interest, offering a unique combination of structural features ripe for exploitation in drug design. This diamine combines a sterically defined 3,5-dimethylpiperidine ring with a reactive primary aminoethyl side chain. This configuration provides medicinal chemists with a versatile platform to modulate physicochemical properties and explore structure-activity relationships (SAR) in a targeted manner.
The piperidine ring is a highly privileged scaffold, found in a multitude of clinically approved drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS).[1][2] The addition of dimethyl substitution at the 3 and 5 positions introduces stereochemical complexity and conformational rigidity, which can be leveraged to enhance target affinity and selectivity.[3][4][5] The terminal primary amine serves as a crucial handle for synthetic elaboration, allowing for the introduction of diverse pharmacophoric elements through well-established chemical transformations.
This guide provides a technical overview of the strategic applications of this compound in medicinal chemistry, complete with detailed protocols for its derivatization and evaluation in a relevant biological context.
Part 1: The Medicinal Chemistry Rationale
The utility of this compound as a building block is rooted in the distinct properties of its two key structural motifs: the disubstituted piperidine ring and the ethylamine side chain.
The 3,5-Dimethylpiperidine Moiety: A Tool for Stereochemical and Pharmacokinetic Control
The 3,5-dimethylpiperidine core offers several advantages in drug design:[3][4][6]
-
Stereoisomerism: The presence of two stereocenters gives rise to diastereomers (cis and trans) and, in the case of the trans isomer, a pair of enantiomers. These distinct three-dimensional arrangements can profoundly influence binding interactions with a biological target. The achiral cis-isomer (R,S) and the chiral trans-isomers (R,R and S,S) present different spatial orientations of the methyl groups, which can be used to probe the topology of a receptor's binding pocket.[5][7] This stereochemical diversity is a powerful tool for optimizing potency and minimizing off-target effects.
-
Conformational Restriction: The piperidine ring exists predominantly in a chair conformation. The methyl groups can occupy either axial or equatorial positions, influencing the overall shape and conformational flexibility of the molecule. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.
-
Modulation of Physicochemical Properties: The methyl groups increase the lipophilicity of the molecule compared to an unsubstituted piperidine. This can enhance membrane permeability and oral bioavailability.[1] Furthermore, the steric hindrance provided by the methyl groups can shield the piperidine nitrogen from metabolic enzymes, potentially improving the metabolic stability and half-life of a drug candidate.[1]
-
Vectorial Orientation: The nitrogen atom of the piperidine ring is a basic center, which is often protonated at physiological pH. This positive charge can be critical for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target protein. The orientation of this charged group, dictated by the ring conformation, is crucial for establishing these key binding events.
The 2-Aminoethyl Side Chain: A Gateway to Chemical Diversity
The primary amine at the terminus of the ethyl linker is a versatile functional group for synthetic elaboration. It provides a nucleophilic center that can readily participate in a variety of bond-forming reactions, allowing for the systematic exploration of chemical space. This is essential for building molecular libraries and optimizing the SAR of a lead compound. Common derivatizations include:
-
Amide Bond Formation: Acylation of the primary amine with carboxylic acids or their derivatives is one of the most common strategies in medicinal chemistry to introduce a vast array of substituents.
-
Reductive Amination: Reaction with aldehydes or ketones followed by reduction provides access to secondary and tertiary amines, enabling the introduction of different alkyl or aryl groups.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively, can introduce hydrogen bond donors and acceptors, which are often critical for target recognition.
The ethyl linker itself provides a degree of separation and flexibility between the piperidine core and the elaborated pharmacophore, allowing for optimal positioning within the target's binding site.
Part 2: Potential Therapeutic Applications (Extrapolated)
While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, the known activities of structurally related compounds allow for logical extrapolation to potential therapeutic areas.
Antifungal Agents
The N-aminoethylpiperidine scaffold has been utilized in the synthesis of compounds with antifungal properties. For instance, derivatives of 2-(piperidin-1-yl)ethylamine have been shown to form thiazolidinones with significant activity against various fungal strains. This suggests that this compound could serve as a valuable starting material for novel antifungal agents. The dimethyl substitution could enhance potency or modulate the spectrum of activity by improving interactions with fungal-specific enzymes or membrane components.
Central Nervous System (CNS) Agents
The piperidine scaffold is a cornerstone of CNS drug discovery.[1] Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors and transporters makes it a highly sought-after motif. The 3,5-dimethylpiperidine moiety, in particular, has been explored for its potential in targeting enzymes associated with neurodegenerative diseases, such as acetylcholinesterase.[3] By derivatizing the primary amine of the title compound, it is conceivable to develop ligands for a range of CNS targets, including:
-
Dopamine and Serotonin Receptors: Important targets for antipsychotics and antidepressants.
-
Opioid Receptors: For the development of novel analgesics.
-
Enzyme Inhibitors: For conditions like Alzheimer's disease.
The specific stereochemistry of the 3,5-dimethylpiperidine ring would be critical in achieving selectivity for a given receptor subtype.
Part 3: Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in a medicinal chemistry workflow.
Protocol 1: Synthesis of an Amide Derivative via Acylation
This protocol describes a standard procedure for the acylation of the primary amine with an acyl chloride.
Objective: To synthesize N-(2-(3,5-dimethylpiperidin-1-yl)ethyl)benzamide.
Materials:
-
This compound (cis/trans mixture)
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 eq). Dissolve it in anhydrous DCM (10 mL).
-
Base Addition: Add triethylamine (1.5 mmol, 1.5 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve benzoyl chloride (1.1 mmol, 1.1 eq) in anhydrous DCM (5 mL) and add it to a dropping funnel. Add the benzoyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in DCM). The disappearance of the starting amine spot indicates reaction completion.
-
Work-up: Quench the reaction by adding water (15 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure amide derivative.
Causality Behind Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Using anhydrous solvents and an inert atmosphere prevents hydrolysis of the reagent.
-
Triethylamine (TEA): This tertiary amine base is used to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards product formation.
-
0 °C Addition: The acylation reaction is exothermic. Slow, dropwise addition at 0 °C helps to control the reaction rate and minimize potential side reactions.
-
Aqueous Work-up: The NaHCO₃ wash removes any unreacted benzoyl chloride and the HCl salt of the triethylamine. The brine wash helps to remove residual water from the organic phase.
Diagram of Synthetic Workflow:
Caption: Workflow for amide synthesis via acylation.
Protocol 2: Synthesis of a Secondary Amine via Reductive Amination
This protocol outlines the formation of a secondary amine by reacting the primary amine with an aldehyde in the presence of a mild reducing agent.[8][9]
Objective: To synthesize N-benzyl-2-(3,5-dimethylpiperidin-1-yl)ethanamine.
Materials:
-
This compound (cis/trans mixture)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and benzaldehyde (1.0 mmol, 1.0 eq) in DCE (15 mL).
-
Imine Formation (in situ): Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine. A small amount of acetic acid (e.g., 1-2 drops) can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) to the mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the starting materials/imine intermediate by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired secondary amine.
Causality Behind Choices:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is less reactive towards aldehydes and ketones than NaBH₄, allowing the imine to form in situ before reduction occurs, which minimizes side reactions like the reduction of the starting aldehyde.
-
1,2-Dichloroethane (DCE): This is a common, non-protic solvent for this reaction.
-
Acetic Acid Catalyst: The formation of the imine from the amine and aldehyde is often acid-catalyzed. A catalytic amount of weak acid can accelerate this step.
-
Bicarbonate Quench: NaBH(OAc)₃ and any remaining acetic acid are neutralized by the basic bicarbonate solution.
Diagram of Reductive Amination Logic:
Caption: Key steps in the reductive amination process.
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution MIC Assay)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a fungal strain, based on CLSI guidelines.[10][11]
Objective: To determine the MIC of a synthesized derivative of this compound against Candida albicans.
Materials:
-
Synthesized test compound, stock solution in DMSO
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 °C)
-
Positive control drug (e.g., Fluconazole)
Procedure:
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate.
-
Prepare a 2X starting concentration of your test compound in RPMI-1640. Add 200 µL of this solution to well 12.
-
Perform 2-fold serial dilutions by transferring 100 µL from well 12 to well 11, mixing thoroughly, then transferring 100 µL from well 11 to well 10, and so on, down to well 2. Discard 100 µL from well 2. Well 1 will serve as the growth control (no drug).
-
-
Inoculum Preparation:
-
From a fresh (24 h) culture of C. albicans on Sabouraud Dextrose Agar, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final working concentration of approx. 1-5 x 10³ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the final fungal inoculum to each well (wells 1-12). This will dilute the drug concentrations by half, achieving the final desired test concentrations. The final volume in each well is 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 °C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well (well 1).[11]
-
The endpoint can be determined visually or by reading the optical density (OD) at 600 nm with a microplate reader.
-
Data Presentation:
The results of an MIC assay are typically summarized in a table.
| Compound | C. albicans MIC₅₀ (µg/mL) |
| Test Compound 1A | 16 |
| Test Compound 1B | 4 |
| Test Compound 1C | >64 |
| Fluconazole (Control) | 0.5 |
Part 4: Structure-Activity Relationship (SAR) Insights
Following the synthesis and biological evaluation of a library of derivatives, the next critical step is to analyze the SAR. For compounds derived from this compound, key points of analysis would include:
-
Impact of Piperidine Stereochemistry: Synthesize and test pure cis and trans isomers. A significant difference in potency between diastereomers would strongly suggest a specific, three-dimensional binding mode at the target.
-
Nature of the Amine Substituent:
-
In an amide series, how do electron-donating vs. electron-withdrawing groups on an aromatic ring affect activity?
-
Does increasing the steric bulk of the substituent enhance or diminish potency?
-
Is a hydrogen bond donor/acceptor required at this position?
-
-
Linker Length: While the parent scaffold has an ethyl linker, synthesizing analogs with propyl or butyl linkers could reveal the optimal distance between the piperidine core and the terminal pharmacophore.
By systematically modifying the structure and observing the effect on biological activity, a robust SAR can be developed, guiding the design of more potent and selective drug candidates.
References
-
Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved January 17, 2026, from [Link]
-
TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved January 17, 2026, from [Link]
- Jenks, J. D., & Salzer, H. J. F. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 6(4), 205.
-
Grokipedia. (n.d.). 3,5-Dimethylpiperidine. Retrieved January 17, 2026, from [Link]
- Katritzky, A. R., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(11), 2943.
- Devi, N., & Sarma, D. (2009). Mild and Useful Method for N-Acylation of Amines.
-
TUODA INDUSTRY LIMITED. (n.d.). 3,5-Dimethylpiperidine. Retrieved January 17, 2026, from [Link]
- Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4.
- Hawser, S. P., & Islam, K. (1999). Determination of Antifungal MICs by a Rapid Susceptibility Assay. Journal of Clinical Microbiology, 37(8), 2675-2678.
- Senthamarai, T., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemistrySelect, 4(10), 3110-3114.
- Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 17, 2026, from [Link]
- Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 17, 2026, from [Link]
-
IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved January 17, 2026, from [Link]
- Geib, P., & Sandoz, F. A. (2007). Selective Acylation of Primary Amines in Peptides and Proteins.
-
Wikipedia. (n.d.). 3,5-Dimethylpiperidine. Retrieved January 17, 2026, from [Link]
- Grych, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116298.
- Zefirov, N. S., et al. (2021).
- Kumar, A., et al. (2022). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, 355(1), e2100259.
- Shishkin, V. N., et al. (2022). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules, 27(19), 6516.
- Singh, S., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes: The Strategic Utility of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-(3,5-dimethylpiperidin-1-yl)ethanamine, a structurally distinct bidentate ligand, and its applications in organic synthesis. While this specific molecule is part of the broader, well-established class of N,N'-dialkylethylenediamine ligands, its unique steric and electronic properties, conferred by the cis- or trans-3,5-dimethylpiperidine moiety, offer distinct advantages in catalysis and as a synthetic building block. This document will detail its role as a ligand in transition-metal-catalyzed cross-coupling reactions, outline detailed protocols for its application, and discuss the mechanistic rationale behind its efficacy. The content is intended for researchers, chemists, and process development professionals engaged in fine chemical synthesis and drug discovery.
Introduction: A Unique Ligand in the Diamine Family
This compound belongs to the versatile family of vicinal diamines, which are foundational ligands in coordination chemistry and catalysis. Its structure features a primary amine and a tertiary amine, providing two nitrogen donor atoms for chelation to a metal center. The key differentiating feature is the 3,5-dimethylpiperidine ring. This component introduces significant steric bulk and conformational rigidity compared to simpler acyclic analogues like N,N-dimethylethylenediamine or N,N'-diisopropylethylenediamine.
The stereochemistry of the two methyl groups (cis or trans isomers) provides a powerful tool for fine-tuning the catalytic pocket, influencing enantioselectivity and reaction rates in asymmetric catalysis. The electron-donating nature of the alkyl groups also enhances the electron density at the tertiary nitrogen, which can modulate the electronic properties of the coordinated metal center and thereby its catalytic activity.
Core Application: Ligand for Palladium-Catalyzed Cross-Coupling Reactions
One of the most powerful applications of chelating diamines is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[1][2] These reactions are cornerstones of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound serves as a highly effective ancillary ligand, stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.
Mechanistic Rationale in Suzuki-Miyaura Coupling
In the Suzuki-Miyaura reaction, the ligand's role is multifaceted. The bidentate chelation of the diamine to the palladium center forms a stable, catalytically active complex. The steric hindrance provided by the 3,5-dimethylpiperidine moiety can promote the formation of a monoligated palladium species, which is often more reactive in the oxidative addition step with the aryl halide. Furthermore, the ligand stabilizes the palladium(0) state, preventing catalyst decomposition via aggregation into palladium black, and accelerates the rate-limiting transmetalation step.
Below is a generalized workflow for employing a diamine ligand in a cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following protocols are representative methodologies for the use of this compound as a ligand. Researchers should optimize conditions for their specific substrates.
Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
This protocol details the coupling of 4-bromoanisole with phenylboronic acid, a standard model reaction for evaluating catalytic systems.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (cis/trans mixture or single isomer)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard glassware for work-up and purification
Procedure:
-
Catalyst Pre-formation: a. In a glovebox or under a nitrogen atmosphere using a Schlenk line, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and this compound (e.g., 0.012 mmol, 1.2 mol%) to a Schlenk flask equipped with a magnetic stir bar. b. Add 2 mL of anhydrous toluene. c. Stir the mixture at room temperature for 30 minutes. A color change, often to a darker solution, indicates complex formation.
-
Reaction Assembly: a. To the flask containing the pre-formed catalyst, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv). b. Add an additional 3 mL of anhydrous toluene to bring the final concentration to approximately 0.2 M.
-
Reaction Execution: a. Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. b. Stir the reaction mixture vigorously for the required time (typically 4-12 hours). c. Monitor the reaction progress by taking small aliquots (under N₂) and analyzing by TLC or GC-MS.
-
Work-up and Product Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by adding 10 mL of deionized water. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). d. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄). e. Filter the drying agent and concentrate the solvent under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
| Parameter | Recommended Condition | Causality/Rationale |
| Catalyst Loading | 0.5 - 2 mol% | Lower loadings are cost-effective but may require longer reaction times. Higher loadings can be used for challenging substrates. |
| Ligand:Pd Ratio | 1.1:1 to 1.5:1 | A slight excess of the ligand ensures all palladium is complexed and prevents the formation of unsaturated, less stable species. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step. K₂CO₃ is a good general-purpose base. Cs₂CO₃ is more reactive but also more expensive. |
| Solvent | Toluene, Dioxane, DMF | The choice of solvent depends on substrate solubility and reaction temperature. Toluene and dioxane are common for Suzuki couplings. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome the activation barriers for oxidative addition and reductive elimination. |
Advanced Applications and Considerations
Use as a Synthetic Building Block
Beyond its role as a ligand, the primary amine of this compound serves as a versatile nucleophile. It can be readily functionalized to introduce the sterically demanding dimethylpiperidine moiety into larger molecules, a common strategy in medicinal chemistry to enhance metabolic stability or modulate receptor binding. For example, it can undergo amidation, reductive amination, or be used in the synthesis of complex heterocyclic systems.
Protocol 4.2: Reductive Amination with an Aldehyde
Procedure:
-
Dissolve this compound (1.0 mmol) and a desired aldehyde (1.0 mmol) in 1,2-dichloroethane (5 mL).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise at room temperature.
-
Stir the mixture for 12-24 hours until the starting materials are consumed (monitor by TLC).
-
Quench the reaction carefully with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer, and purify by chromatography to obtain the N-alkylated product.
Safety and Handling
This compound is classified as a corrosive amine. It can cause severe skin burns and eye damage and may cause respiratory irritation.
-
Handling: Always use this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a valuable and versatile tool in organic synthesis. Its utility as a robust ancillary ligand in palladium-catalyzed cross-coupling reactions is underpinned by the unique steric and electronic environment created by the dimethylpiperidine scaffold. This leads to stable and highly active catalytic systems. Furthermore, its function as a synthetic intermediate provides a straightforward route to complex molecules containing a sterically defined piperidine unit. The protocols and data presented herein offer a foundational framework for chemists to harness the potential of this powerful diamine in their synthetic endeavors.
References
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- Chen, et al. (2010). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. ResearchGate. [URL: https://www.researchgate.
- Crotti, C., et al. (2014). Iridium-catalyzed N-alkylation of diamines with glycerol. Journal of Molecular Catalysis A: Chemical. [URL: https://www.researchgate.
- Kim, J., & Chang, S. (2014). Iridium-Catalyzed Direct C-H Amidation with Weakly Coordinating Carbonyl Directing Groups under Mild Conditions. Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201309589]
- ChemicalBook. This compound CAS#: 876716-58-4. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02146818.htm]
- Sigma-Aldrich. 2-(2,5-dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena428073579]
- Wang, Y., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00722]
- Shi, Y., & Genti, M. (2015). Catalytic Diamination of Olefins via N–N Bond Activation. Accounts of Chemical Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4301272/]
- TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [URL: https://www.tuodachemical.com/news/exploring-the-role-of-3-5-dimethylpiperidine-in-modern-organic-synthesis/]
- Gołębiowska, P., et al. (2020). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules. [URL: https://www.mdpi.com/1420-3049/25/1/186]
- Kim, J., et al. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. Chemistry. [URL: https://www.mdpi.com/2624-8549/5/1/33]
- ChemRxiv. An Overview of Palladium-Catalyzed N-alkylation Reactions. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c751e78f654b9f4de964f4]
- Liu, H., et al. (2023). Design and Synthesis of D3R Bitopic Ligands with Flexible Secondary Binding Fragments: Radioligand Binding and Computational Chemistry Studies. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10780287/]
- Grellier, M., et al. (2018). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. European Journal of Medicinal Chemistry. [URL: https://www.researchgate.
- Pérez Sestelo, J., & Sarandeses, L. A. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI. [URL: https://www.mdpi.com/books/pdfview/book/2704]
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- 1. Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(3,5-Dimethylpiperidin-1-yl)ethan-1-amine | C9H20N2 | CID 6484177 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of 3,5-Dimethylpiperidine: A Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, prized for its prevalence in bioactive molecules and its favorable physicochemical properties. Among its derivatives, 3,5-dimethylpiperidine presents a unique synthetic challenge and opportunity. Its stereochemistry and steric hindrance, arising from the two methyl groups, demand a nuanced approach to N-alkylation, a critical step in the diversification of this valuable building block.[1] This guide provides a comprehensive overview of robust and field-proven protocols for the N-alkylation of 3,5-dimethylpiperidine, designed to be a self-validating system for researchers and scientists. We will delve into the causality behind experimental choices, ensuring a deep understanding of each method's intricacies.
Strategic Approaches to N-Alkylation of 3,5-Dimethylpiperidine
The successful N-alkylation of 3,5-dimethylpiperidine hinges on the careful selection of a synthetic strategy that can overcome the steric hindrance of the substrate while ensuring high selectivity and yield. This guide will focus on three principal and highly effective methods:
-
Reductive Amination: A reliable and controlled method for forming carbon-nitrogen bonds, particularly advantageous for avoiding over-alkylation.[2]
-
Direct Alkylation with Alkyl Halides: A classical and often straightforward approach, requiring careful optimization to achieve mono-alkylation.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction, ideal for the formation of N-aryl and N-heteroaryl bonds.
The choice of method will be dictated by the nature of the desired alkyl or aryl group, the required scale of the reaction, and the functional group tolerance of the substrates.
Method 1: Reductive Amination
Reductive amination is a highly favored method for the N-alkylation of secondary amines like 3,5-dimethylpiperidine due to its excellent control over the degree of alkylation. The reaction proceeds in a two-step sequence, often in a single pot: the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction.[2]
Causality of Experimental Choices
The steric hindrance of 3,5-dimethylpiperidine can slow down the initial formation of the iminium ion. Therefore, the choice of a suitable reducing agent is critical. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are selective for the iminium ion over the unreacted carbonyl compound.[2] This selectivity allows for a one-pot procedure where the amine, carbonyl compound, and reducing agent are all present from the start.
For sterically hindered ketones, the reaction may require slightly elevated temperatures or longer reaction times to drive the formation of the iminium intermediate to completion. The choice of solvent is also important; chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are inert and effectively solubilize the reactants and intermediates.[2]
Experimental Protocol: N-Benzylation of 3,5-Dimethylpiperidine
This protocol details the N-benzylation of 3,5-dimethylpiperidine using benzaldehyde and sodium triacetoxyborohydride.
Materials:
-
3,5-Dimethylpiperidine (mixture of isomers or a specific isomer)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-dimethylpiperidine (1.0 equiv.) and anhydrous dichloromethane (to achieve a concentration of approx. 0.1 M).
-
Addition of Aldehyde: Add benzaldehyde (1.1 equiv.) to the solution and stir the mixture at room temperature for 30 minutes to allow for the initial formation of the iminium ion.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirred solution. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3,5-dimethylpiperidine.
| Reactant/Reagent | Molar Equiv. | Purpose |
| 3,5-Dimethylpiperidine | 1.0 | Starting secondary amine |
| Benzaldehyde | 1.1 | Forms the iminium intermediate |
| NaBH(OAc)₃ | 1.5 | Selective reducing agent |
| Dichloromethane | - | Anhydrous solvent |
Visualization of Reductive Amination Workflow
Caption: One-pot reductive amination workflow.
Method 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a fundamental C-N bond-forming reaction. For secondary amines like 3,5-dimethylpiperidine, the primary challenge is preventing over-alkylation to the quaternary ammonium salt. This is because the tertiary amine product is often more nucleophilic than the starting secondary amine.[3]
Causality of Experimental Choices
To achieve selective mono-alkylation, several strategies can be employed. Using the amine as the limiting reagent and slowly adding the alkyl halide can favor mono-alkylation. However, a more robust approach is the use of a non-nucleophilic hindered base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), or an inorganic base like potassium carbonate (K₂CO₃).[3] These bases neutralize the hydrohalic acid formed during the reaction, preventing the formation of the unreactive ammonium salt of the starting amine and driving the reaction to completion.
The choice of solvent is also crucial. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are typically used as they can dissolve the amine and the base, and they facilitate the Sₙ2 reaction.[3] For less reactive alkyl halides, heating the reaction mixture may be necessary.
Experimental Protocol: N-Ethylation of 3,5-Dimethylpiperidine
This protocol describes the N-ethylation of 3,5-dimethylpiperidine using ethyl bromide and potassium carbonate.
Materials:
-
3,5-Dimethylpiperidine (mixture of isomers or a specific isomer)
-
Ethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3,5-dimethylpiperidine (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and anhydrous acetonitrile (to achieve a concentration of approx. 0.2 M).
-
Addition of Alkyl Halide: Add ethyl bromide (1.2 equiv.) dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 6-18 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-ethyl-3,5-dimethylpiperidine. If necessary, the product can be further purified by distillation or column chromatography.
| Reactant/Reagent | Molar Equiv. | Purpose |
| 3,5-Dimethylpiperidine | 1.0 | Starting secondary amine |
| Ethyl bromide | 1.2 | Alkylating agent |
| K₂CO₃ | 2.0 | Base to neutralize HBr |
| Acetonitrile | - | Anhydrous polar aprotic solvent |
Visualization of Direct Alkylation Mechanism
Caption: Sₙ2 mechanism for direct N-alkylation.
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl and N-heteroaryl amines.[4] This method is particularly valuable for forming C(sp²)-N bonds, which are challenging to construct via traditional nucleophilic aromatic substitution, especially with electron-neutral or electron-rich aryl halides.
Causality of Experimental Choices
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. For sterically hindered secondary amines like 3,5-dimethylpiperidine, bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often employed.[5] These ligands facilitate both the oxidative addition of the aryl halide to the palladium(0) center and the final reductive elimination step to form the C-N bond.
A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice. The solvent must be anhydrous and aprotic, with toluene and dioxane being frequently used. The reaction is typically carried out under an inert atmosphere to protect the palladium catalyst from oxidation.
Experimental Protocol: N-Arylation of 3,5-Dimethylpiperidine with Bromobenzene
This protocol outlines the coupling of 3,5-dimethylpiperidine with bromobenzene.
Materials:
-
3,5-Dimethylpiperidine (mixture of isomers or a specific isomer)
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Ethyl acetate
-
Celite
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Addition of Reactants: Add 3,5-dimethylpiperidine (1.2 equiv.) and bromobenzene (1.0 equiv.) to the tube, followed by anhydrous, degassed toluene (to achieve a concentration of approx. 0.1 M).
-
Reaction Conditions: Seal the tube and heat the mixture with vigorous stirring in an oil bath at 100-110 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford N-phenyl-3,5-dimethylpiperidine.
| Component | Molar Equiv./Loading | Purpose |
| Bromobenzene | 1.0 | Aryl halide |
| 3,5-Dimethylpiperidine | 1.2 | Secondary amine |
| Pd(OAc)₂ | 2 mol% | Palladium catalyst precursor |
| XPhos | 4 mol% | Bulky phosphine ligand |
| NaOtBu | 1.4 | Strong, non-nucleophilic base |
| Toluene | - | Anhydrous, aprotic solvent |
Visualization of Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Concluding Remarks for the Practicing Scientist
The N-alkylation of 3,5-dimethylpiperidine is a synthetically important transformation that requires a thoughtful approach to overcome the steric challenges posed by the substrate. The choice between reductive amination, direct alkylation, and Buchwald-Hartwig amination should be made based on the desired final product and the available starting materials. Reductive amination offers excellent control for the synthesis of N-alkyl derivatives from carbonyl compounds. Direct alkylation provides a classical route that can be effective with careful control of stoichiometry and the use of appropriate bases. For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination stands as a powerful and versatile tool.
By understanding the underlying principles and carefully following the detailed protocols provided, researchers and drug development professionals can confidently and efficiently synthesize a diverse range of N-substituted 3,5-dimethylpiperidine derivatives, paving the way for the discovery of new and improved therapeutic agents.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
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- BenchChem. (2025).
-
ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
-
RSC Publishing. (2025). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. [Link]
-
ResearchGate. (2025). Aqueous N-alkylation of amines using alkyl halides: Direct generation of tertiary amines under microwave irradiation. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of secondary and tertiary amines. [Link]
-
ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]
-
ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]
-
ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. [Link]
-
MDPI. (2025). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. [Link]
-
PubMed. (2025). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]
-
ResearchGate. (2025). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.... [Link]
-
ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
PMC - NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
YouTube. (2018). 22.4e Synthesis of Amines Reductive Amination. [Link]
-
ResearchGate. (2025). The reductive amination of ketones 1a and b using Pd‐catalyzed hydrogenation. [Link]
-
PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
-
PubMed. (2003). Phase-transfer-catalyzed alkylation of guanidines by alkyl halides under biphasic conditions: a convenient protocol for the synthesis of highly functionalized guanidines. [Link]
-
PMC - NIH. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides. [Link]
-
Chemistry Stack Exchange. (2019). What is the correct number of stereo isomers in case of 3,6-dimethylpiperazine-2,5-dione?. [Link]
-
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
PubMed. (2004). Effects of C2-alkylation, N-alkylation, and N,N'-dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. [Link]
-
PMC - NIH. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. [Link]
-
Preprints.org. (2025). N-alkylated 5,5-diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Inhibitory Estimation. [Link]
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- 5. dspace.mit.edu [dspace.mit.edu]
Application Notes & Protocols: Reductive Amination Methods for Preparing 2-(Piperidin-1-yl)ethanamine Analogs
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry.[1][2][3][4] This powerful transformation enables the conversion of aldehydes and ketones into amines in a highly controlled, one-pot fashion, making it an indispensable tool for the construction of complex nitrogen-containing molecules.[5][6][7] The synthesis of 2-(piperidin-1-yl)ethanamine analogs, a scaffold present in numerous biologically active compounds, serves as a prime example of the utility of this reaction class.[8][9] This guide provides an in-depth exploration of various reductive amination methodologies, offering detailed protocols and mechanistic insights to empower researchers in drug discovery and development.
The core principle of reductive amination involves the initial reaction between a carbonyl compound and an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.[1][5][10] This approach elegantly circumvents the challenges of direct N-alkylation, which often suffers from poor selectivity and over-alkylation.[11] The choice of reducing agent is critical and dictates the reaction conditions and substrate scope. This document will focus on three widely employed and robust methods:
-
Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination: A mild and highly selective method, often the first choice for complex substrates.
-
Sodium Cyanoborohydride Mediated Reductive Amination: A classic and versatile reagent, particularly effective under specific pH control.
-
Catalytic Reductive Amination: A "green" and atom-economical approach utilizing hydrogenation.
Mechanistic Overview: A Tale of Two Steps
The reductive amination process can be conceptually dissected into two key stages: iminium ion formation and subsequent reduction. Understanding this sequence is crucial for troubleshooting and optimizing reaction conditions.
-
Iminium Ion Formation: The reaction commences with the nucleophilic attack of the secondary amine (piperidine) on the carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal readily dehydrates to form a resonance-stabilized iminium ion. The pH of the reaction medium is a critical parameter; it must be acidic enough to facilitate dehydration but not so acidic as to protonate the starting amine, rendering it non-nucleophilic.[11]
-
Hydride Reduction: A reducing agent, typically a hydride donor, then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product. The selectivity of the reducing agent is paramount; it must preferentially reduce the iminium ion over the starting carbonyl compound.[11][12]
Figure 1. Generalized workflow for the reductive amination of an aldehyde with piperidine.
Method 1: Sodium Triacetoxyborohydride (STAB) - The Selective Workhorse
Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a premier reagent for reductive amination due to its remarkable selectivity and mild nature.[13][14] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, rendering it incapable of reducing most aldehydes and ketones but highly effective at reducing the more electrophilic iminium ion.[14] This chemoselectivity allows for a convenient one-pot procedure where the carbonyl compound, amine, and reducing agent are combined from the outset.[14]
Causality Behind Experimental Choices:
-
Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and does not react with STAB.[15][16] Tetrahydrofuran (THF) is also a viable option.[16] Protic solvents like methanol are generally avoided as they can react with STAB.[15]
-
Stoichiometry: A slight excess of the amine and STAB is often used to ensure complete conversion of the limiting aldehyde.
-
Acid Catalyst: While often not strictly necessary for aldehydes, a catalytic amount of acetic acid can accelerate the reaction, particularly with less reactive ketones, by promoting iminium ion formation.[13][16]
Detailed Protocol: Synthesis of N-benzyl-2-(piperidin-1-yl)ethanamine
Materials:
-
2-(Piperidin-1-yl)ethan-1-al (1 equivalent)
-
Benzylamine (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (optional, 0.1 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a stirred solution of 2-(piperidin-1-yl)ethan-1-al in anhydrous DCE under a nitrogen atmosphere, add benzylamine.
-
If desired, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the iminium ion.
-
Add sodium triacetoxyborohydride portion-wise over 10-15 minutes. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Method 2: Sodium Cyanoborohydride - The pH-Dependent Classic
Sodium cyanoborohydride (NaBH₃CN) is another mild reducing agent widely used for reductive aminations.[12] Its reactivity is highly pH-dependent; at neutral or slightly acidic pH (6-7), it selectively reduces iminium ions over carbonyls.[12][13] However, at lower pH values, it can also reduce aldehydes and ketones.[5] This necessitates careful pH control during the reaction.
Causality Behind Experimental Choices:
-
Solvent: Methanol is a common solvent for NaBH₃CN-mediated reductive aminations as the reagent is soluble and stable in it.[15]
-
pH Control: Maintaining a pH between 6 and 7 is crucial for chemoselectivity. This is often achieved by adding a weak acid, like acetic acid, to the reaction mixture.
-
Safety: A significant drawback of NaBH₃CN is its high toxicity and the potential to release hydrogen cyanide gas upon acidification.[12][13] Therefore, all manipulations should be performed in a well-ventilated fume hood, and the workup should be done carefully, avoiding strong acids.
Detailed Protocol: Synthesis of 2-(Piperidin-1-yl)-N-(prop-2-yn-1-yl)ethanamine
Materials:
-
2-(Piperidin-1-yl)ethan-1-al (1 equivalent)
-
Propargylamine (1.1 equivalents)
-
Sodium cyanoborohydride (1.5 equivalents)
-
Methanol
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-(piperidin-1-yl)ethan-1-al and propargylamine in methanol.
-
Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.
-
Add sodium cyanoborohydride in one portion.
-
Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product via silica gel chromatography.
Method 3: Catalytic Reductive Amination - The Green Alternative
Catalytic hydrogenation offers a highly atom-economical and environmentally friendly approach to reductive amination.[5][17][18] This method typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum, and a hydrogen source, which can be hydrogen gas or a transfer hydrogenation reagent like formic acid.[5][19]
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a commonly used, versatile, and relatively inexpensive catalyst.[5]
-
Hydrogen Source: Hydrogen gas, often at atmospheric or slightly elevated pressure, is the most common hydrogen source. Formic acid can be a convenient alternative for transfer hydrogenation.[19]
-
Solvent: Protic solvents like ethanol or methanol are typically used.
-
Additives: The addition of a catalytic amount of acid can be beneficial to promote imine formation.
Figure 2. Experimental workflow for catalytic reductive amination.
Detailed Protocol: Synthesis of N-(cyclohexylmethyl)-2-(piperidin-1-yl)ethanamine
Materials:
-
2-(Piperidin-1-yl)ethan-1-al (1 equivalent)
-
Cyclohexanemethanamine (1.1 equivalents)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol
-
Hydrogen gas supply (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Combine 2-(piperidin-1-yl)ethan-1-al, cyclohexanemethanamine, and ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Securely attach a hydrogen-filled balloon or place the flask in a Parr hydrogenator.
-
Evacuate the flask and backfill with hydrogen three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Comparative Analysis of Methods
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaBH₃CN) | Catalytic Hydrogenation |
| Selectivity | Excellent; reduces iminium ions much faster than carbonyls.[14] | Good, but requires careful pH control (6-7).[12] | High, but can reduce other functional groups (e.g., alkenes, alkynes, nitro groups).[16] |
| Reaction Conditions | Mild, room temperature. | Mild, room temperature. | Room temperature to elevated temperatures and pressures. |
| Solvents | Aprotic (DCE, THF).[15][16] | Protic (Methanol).[15] | Protic (Ethanol, Methanol). |
| Safety | Relatively safe. | Highly toxic; potential for HCN gas release.[12][13] | Flammable hydrogen gas; catalyst can be pyrophoric. |
| Workup | Aqueous quench and extraction. | Careful aqueous quench and extraction. | Filtration of catalyst. |
| Cost | More expensive. | Less expensive. | Catalyst can be costly, but is used in catalytic amounts. |
| Functional Group Tolerance | High; tolerates many reducible groups.[13][16] | Moderate; depends on pH. | Lower; sensitive functional groups may be reduced. |
Conclusion and Future Perspectives
The reductive amination methods detailed herein provide a robust and versatile toolkit for the synthesis of 2-(piperidin-1-yl)ethanamine analogs. The choice of method will ultimately depend on the specific substrate, the presence of other functional groups, and considerations of safety, cost, and scale. Sodium triacetoxyborohydride is often the method of choice for its high selectivity and operational simplicity, particularly in a research setting. Sodium cyanoborohydride remains a viable and cost-effective option when pH can be carefully controlled. For larger-scale and more environmentally conscious syntheses, catalytic reductive amination is an attractive and powerful alternative.[5][17]
Future research in this area will likely focus on the development of even more selective, efficient, and sustainable catalytic systems, including those based on earth-abundant metals and biocatalysts, to further enhance the synthetic utility of this indispensable transformation.[5][19]
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Myers, A. G. (2006). C–N Bond-Forming Reactions: Reductive Amination. Harvard University, Chemistry 115 Handout. [Link]
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Li, H., et al. (2021). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. ACS Sustainable Chemistry & Engineering, 9(4), 1836-1844. [Link]
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Carlson, M. W., et al. (2019). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 96(7), 1475-1479. [Link]
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Wang, L., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(11), 19839-19849. [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
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Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293. [Link]
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ResearchGate. Recent Development on Catalytic Reductive Amination and Applications. [Link]
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Duncton, M. A. J. (2011). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(11), 6948-6976. [Link]
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Introduction: The Ascendancy of Copper-Diamine Catalysts in Modern Synthesis
An in-depth guide to the synthesis, application, and mechanistic understanding of copper-diamine catalysts for researchers, scientists, and drug development professionals.
The pursuit of efficient, selective, and sustainable chemical transformations is a central theme in modern chemistry. While precious metals like palladium have long dominated the landscape of cross-coupling reactions, the focus has increasingly shifted towards catalysts based on abundant, inexpensive, and less toxic metals. Copper, in this regard, has emerged as a powerhouse, with a rich history in transformations like the Ullmann condensation.[1][2] However, the true potential of copper catalysis was unlocked by the development of sophisticated ligand systems that modulate the metal's reactivity, allowing reactions to proceed under significantly milder conditions with catalytic quantities of the metal.[3][4][5]
Among the diverse array of ligands, simple diamines have proven to be exceptionally effective.[3][5] These ligands, often commercially available and inexpensive, form stable chelate complexes with copper, enhancing its catalytic activity and preventing catalyst deactivation. This guide provides a comprehensive overview of the catalytic activity of copper complexes with diamine ligands, focusing on their application in pivotal organic reactions. We will delve into the mechanistic underpinnings of these catalytic systems, provide detailed experimental protocols, and offer insights into catalyst synthesis and characterization, equipping researchers with the knowledge to effectively harness these versatile catalysts in their own work.
Core Principles: Why Diamine Ligands Excel in Copper Catalysis
The efficacy of a catalyst is intrinsically linked to the ligand environment around the metal center. Diamine ligands offer a compelling combination of features that make them particularly well-suited for copper catalysis.
-
Chelation and Stabilization : Diamines act as bidentate ligands, binding to the copper center through two nitrogen atoms. This forms a stable five- or six-membered chelate ring, which is thermodynamically favored over the coordination of two separate monodentate ligands. This chelation effect stabilizes the copper complex, preventing aggregation and precipitation, and maintaining its catalytic activity throughout the reaction.
-
Tuning Electronic and Steric Properties : The backbone of the diamine ligand (e.g., ethylenediamine, cyclohexanediamine) and the substituents on the nitrogen atoms can be systematically modified.[3] This allows for fine-tuning of the steric bulk and electronic properties of the catalyst. For instance, electron-donating groups on the ligand increase the electron density on the copper center, which can enhance its reactivity in oxidative addition steps.[6] Conversely, bulky substituents can create a specific coordination environment that favors certain reaction pathways, leading to higher selectivity.
Below is a generalized representation of a diamine ligand coordinating to a copper (Cu) center, forming a stable chelate complex.
Caption: General coordination of a diamine ligand to a copper center.
Application I: Ullmann-Type C-N and C-O Cross-Coupling Reactions
The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[4] The classical Ullmann condensation required harsh conditions, often using stoichiometric amounts of copper at high temperatures.[1][7] The introduction of diamine ligands by Buchwald and others revolutionized this area, enabling these crucial cross-coupling reactions to be performed catalytically under significantly milder conditions.[1][3]
Mechanistic Overview
While the precise mechanism can vary with substrates and conditions, the catalytic cycle for the diamine-ligated copper-catalyzed Ullmann-type reaction is generally understood to proceed through the following key steps, as illustrated below. A Cu(I) species is considered the active catalyst.
-
Ligand Association : The diamine ligand (L) coordinates to the Cu(I) salt.
-
Oxidative Addition : The aryl halide (Ar-X) undergoes oxidative addition to the Cu(I) center to form a transient Cu(III) intermediate.
-
Deprotonation/Coordination : The base deprotonates the nucleophile (R-NH₂ or R-OH), which then coordinates to the copper center.
-
Reductive Elimination : The C-N or C-O bond is formed via reductive elimination, yielding the final product (Ar-NHR or Ar-OR) and regenerating the active Cu(I) catalyst.
Caption: Simplified catalytic cycle for the Cu/Diamine-catalyzed Ullmann amination.
Protocol: Synthesis of N-Phenylaniline (Goldberg Reaction)
This protocol describes a typical procedure for the copper-catalyzed N-arylation of an amine with an aryl halide.
Materials:
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Iodobenzene
-
Aniline
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Schlenk flask or oven-dried reaction tube with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add CuI (9.5 mg, 0.05 mmol, 5 mol%), and anhydrous K₃PO₄ (424 mg, 2.0 mmol).
-
Evacuate the flask and backfill with inert gas three times.
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Add N,N'-dimethylethylenediamine (DMEDA) (11 µL, 0.10 mmol, 10 mol%) via microsyringe.
-
Add aniline (91 µL, 1.0 mmol).
-
Add iodobenzene (112 µL, 1.0 mmol).
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-phenylaniline.
| Parameter | Condition | Rationale |
| Copper Source | CuI | Air-stable, inexpensive, and highly effective.[3] |
| Ligand | N,N'-Dimethylethylenediamine | A simple, effective, and readily available diamine ligand. |
| Base | K₃PO₄ | A weak, non-nucleophilic base suitable for aryl iodides.[3] |
| Solvent | Toluene | A non-polar solvent that works well for these couplings.[3] |
| Temperature | 110 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the active Cu(I) species. |
Application II: Atom Transfer Radical Polymerization (ATRP)
ATRP is a cornerstone of polymer chemistry, enabling the synthesis of well-defined polymers with controlled molecular weights, architectures, and low dispersity. The process hinges on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal catalyst.[8] Copper complexes with multidentate amine ligands are the most widely used and extensively studied catalysts for ATRP.[9][10]
Mechanistic Overview
The core of ATRP is the reversible activation of a dormant polymer chain (P-X) by a Cu(I) complex, generating a propagating radical (P•) and a Cu(II) species. The radical can then add monomer units before being deactivated by the Cu(II) complex. The diamine (or polydentate amine) ligand (L) is crucial for solubilizing the copper salts and tuning the redox potential of the Cu(I)/Cu(II) couple, which dictates the position of the equilibrium and thus the rate and control of the polymerization.[8][9]
Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole
This protocol describes a typical procedure for the CuAAC reaction using in situ generation of the Cu(I) catalyst.
Materials:
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Benzyl Azide
-
Phenylacetylene
-
tert-Butanol (t-BuOH) and Water (H₂O) as solvents
-
Reaction vial with a magnetic stir bar
Procedure:
-
In a reaction vial, dissolve benzyl azide (66.5 mg, 0.5 mmol) and phenylacetylene (51 mg, 0.5 mmol) in a 1:1 mixture of t-BuOH and H₂O (4 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (19.8 mg, 0.1 mmol, 20 mol%) in H₂O (1 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (2.5 mg, 0.01 mmol, 2 mol%) in H₂O (1 mL).
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours, and its progress can be monitored by TLC.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is often pure enough for most applications, but can be further purified by recrystallization or column chromatography if necessary.
| Parameter | Condition | Rationale |
| Catalyst System | CuSO₄ / Sodium Ascorbate | A convenient and widely used system for generating the active Cu(I) catalyst in situ. [11] |
| Solvent | t-BuOH / H₂O | A common solvent mixture that solubilizes both organic substrates and inorganic catalyst components. |
| Temperature | Room Temperature | The high efficiency of the CuAAC reaction allows it to proceed rapidly at ambient temperature. |
| Stoichiometry | 1:1 Azide:Alkyne | The reaction is highly efficient, so no excess of either reactant is typically needed. |
Catalyst Synthesis and Characterization
While many copper-diamine catalyst systems can be generated in situ, the synthesis and isolation of well-defined copper complexes can offer advantages in terms of reproducibility and mechanistic studies.
Protocol: Synthesis of a Representative Cu(I)-Diamine Complex
This protocol provides a general method for synthesizing a Cu(I) complex with a diamine ligand.
Materials:
-
Copper(I) Halide (e.g., CuI)
-
Diamine Ligand (e.g., N,N,N',N'-Tetramethylethylenediamine, TMEDA)
-
Acetonitrile, anhydrous and deoxygenated
-
Diethyl ether, anhydrous and deoxygenated
-
Schlenk flask and cannula/syringe equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, suspend CuI (190 mg, 1.0 mmol) in deoxygenated acetonitrile (5 mL) in a Schlenk flask.
-
In a separate flask, prepare a solution of TMEDA (150 µL, 1.0 mmol) in deoxygenated acetonitrile (2 mL).
-
Slowly add the TMEDA solution to the stirring CuI suspension via cannula or syringe. The solid should gradually dissolve to form a clear, colorless solution.
-
Stir the solution at room temperature for 1 hour.
-
Slowly add deoxygenated diethyl ether to the solution until a white precipitate forms.
-
Cool the flask to 0 °C to maximize precipitation.
-
Isolate the solid product by filtration under an inert atmosphere, wash with cold diethyl ether, and dry under vacuum.
Characterization Data
The synthesized complexes should be characterized to confirm their structure and purity.
| Technique | Purpose | Expected Observations for [Cu(TMEDA)I] |
| FT-IR Spectroscopy | Confirm ligand coordination | Shifts in C-N and N-H (if present) stretching frequencies upon coordination to copper. |
| ¹H NMR Spectroscopy | Confirm structure in solution | Diamagnetic Cu(I) complexes give sharp NMR signals. Shifts in ligand proton signals upon coordination. |
| Elemental Analysis | Determine elemental composition | Experimental C, H, N values should match the calculated values for the proposed formula. |
| X-ray Crystallography | Determine solid-state structure | Provides definitive structural information, including bond lengths, bond angles, and coordination geometry. [12] |
Conclusion and Future Outlook
Copper complexes with diamine ligands represent a class of robust, versatile, and cost-effective catalysts that have profoundly impacted modern organic synthesis. [3][4]Their ability to mediate a wide range of transformations—from fundamental C-N/C-O bond formations to advanced controlled polymerizations and click chemistry—underpins their importance in both academic research and industrial applications. The ease with which the ligand structure can be modified provides a powerful tool for tuning catalytic activity and selectivity, opening avenues for tackling increasingly complex synthetic challenges.
Future research in this field will likely focus on several key areas:
-
Asymmetric Catalysis : The development of chiral diamine ligands to induce stereoselectivity in copper-catalyzed reactions remains a significant goal.
-
Challenging Substrates : Expanding the scope of these catalysts to include less reactive substrates, such as aryl chlorides in cross-coupling reactions, is an ongoing effort.
-
Sustainable Protocols : Further development of reactions in environmentally benign solvents like water or under solvent-free conditions will enhance the green credentials of this catalytic system.
-
Photoredox Catalysis : Integrating copper-diamine catalysis with photoredox cycles offers new mechanistic pathways to access novel reactivity.
The principles and protocols outlined in this guide serve as a foundation for researchers to explore and exploit the rich catalytic chemistry of copper-diamine complexes, paving the way for future innovations in chemical synthesis.
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Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054-3131. [Link]
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Monnier, F., & Taillefer, M. (2009). Diamine Ligands in Copper-Catalyzed Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
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Buchwald, S. L., et al. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1, 17-21. [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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Matyjaszewski, K. (n.d.). Kinetic Studies on ATRP. Carnegie Mellon University. Retrieved from [Link]
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Hein, J. E., & Fokin, V. V. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Chemistry – A European Journal, 16(46), 13660-13667. [Link]
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Taillefer, M., & Monnier, F. (2008). Diamine Ligands in Copper-Catalyzed Reactions. Angewandte Chemie, 120(38), 7058-7075. [Link]
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Matyjaszewski, K. (n.d.). Structural Characterization of an ATRP Catalyst Complex. Carnegie Mellon University. Retrieved from [Link]
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El-Gamil, M. M., et al. (2018). Tuning the structural and catalytic properties of copper(II)-based complexes containing pyridine-2,6-diimines. Journal of Coordination Chemistry, 71(16-18), 2736-2751. [Link]
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Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
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Sastre, E., et al. (2000). A Diamine Copper(I) Complex Stabilized in Situ within the Ferrierite Framework. Catalytic Properties. Chemistry of Materials, 12(6), 1599-1605. [Link]
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Barea, M. A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1957-1970. [Link]
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Healy, P. C., et al. (1996). Crystal Structures of a Series of Complexes Produced by Reaction of Copper(I) Cyanide with Diamines. Inorganic Chemistry, 35(23), 6669-6676. [Link]
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Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. [Link]
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Monnier, F., et al. (2005). Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Organic Letters, 7(23), 5285-5288. [Link]
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Konkolewicz, D., et al. (2014). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. Journal of the American Chemical Society, 136(29), 10419-10430. [Link]
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Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
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Request PDF. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Syntheses, structures and catalytic activities of dinuclear copper complexes with tetradentate diaminebis (phenolate) ligands. Retrieved from [Link]
-
Request PDF. (n.d.). Atom Transfer Radical Addition (ATRA) Catalyzed by Copper Complexes with N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) Ligand. Retrieved from [Link]
-
Healy, P. C., et al. (1996). Crystal Structures of a Series of Complexes Produced by Reaction of Copper(I) Cyanide with Diamines. Inorganic Chemistry, 35(23), 6669-6676. [Link]
-
Tang, W., & Matyjaszewski, K. (2009). Pentadentate Copper Halide Complexes Have Higher Catalytic Activity in Atom Transfer Radical Polymerization of Methyl Acrylate Than Hexadentate Complexes. Macromolecules, 42(12), 4033-4037. [Link]
-
Kennedy, A. R., et al. (2016). Synthesis, Characterisation and Reactivity of Copper(I) Amide Complexes and Studies on Their Role in the Modified Ullmann Amination Reaction. Chemistry – A European Journal, 22(45), 16215-16226. [Link]
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Das, P., & P, S. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4541-4560. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Ghorbani-Vaghei, R., & Amiri, M. (2017). Synthesis and Characterization of Magnetized Di(Pyridin-2-Yl)Amine-Copper (II) Complex and Its Catalytic Applications in Synthesis of Ynones and Amides. Polycyclic Aromatic Compounds, 37(2-3), 209-221. [Link]
-
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-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Yamamoto, T., & Kurata, Y. (1983). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). Canadian Journal of Chemistry, 61(1), 86-91. [Link]
-
Request PDF. (n.d.). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. Retrieved from [Link]
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McDonald, M. J., & Krische, M. J. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5439-5447. [Link]
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The Strategic Application of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine in the Synthesis of Bioactive Molecules: A Guide to Thiazolidin-4-one Derivatives
Introduction: The Value of Substituted Piperidines in Medicinal Chemistry
The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved pharmaceuticals and biologically active natural products.[1][2][3] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an invaluable component for optimizing drug-target interactions.[1] The introduction of substituents, such as the dimethyl groups in 2-(3,5-Dimethylpiperidin-1-yl)ethanamine, offers a refined tool for modulating the lipophilicity, metabolic stability, and target-binding affinity of a lead compound. This application note explores the synthetic utility of this compound as a versatile building block, with a particular focus on its application in the synthesis of bioactive thiazolidin-4-one derivatives.
While direct literature on the synthetic applications of this compound is limited, the closely related analogue, 2-(piperidin-1-yl)ethanamine, has been successfully employed in the generation of novel antifungal agents. This guide will provide a detailed protocol for a one-pot, three-component reaction to synthesize 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones, a class of compounds that has demonstrated promising antifungal activity with low cytotoxicity.[4] The principles and methodologies described herein are directly applicable to the utilization of this compound, offering a pathway to novel, potentially more potent, and selective bioactive molecules. The presence of the 3,5-dimethyl substitution is anticipated to enhance the lipophilic character of the resulting compounds, which may influence their membrane permeability and interaction with biological targets.
Application Focus: Synthesis of Bioactive Thiazolidin-4-ones
Thiazolidin-4-ones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The synthesis of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones via a one-pot, three-component reaction of an aromatic aldehyde, 2-(piperidin-1-yl)ethanamine, and mercaptoacetic acid represents an efficient and atom-economical approach to generating a library of diverse derivatives.[4]
Reaction Principle and Workflow
The one-pot synthesis proceeds through a tandem sequence of reactions. Initially, the aromatic aldehyde reacts with the primary amine of 2-(piperidin-1-yl)ethanamine to form a Schiff base (imine) intermediate. Subsequently, the thiol group of mercaptoacetic acid adds to the imine carbon, followed by an intramolecular cyclization via amide bond formation to yield the final thiazolidin-4-one ring. This efficient process avoids the need for isolation of intermediates, thereby saving time and resources.
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Application Notes & Protocols: Experimental Setup for Reactions Involving Substituted Piperidines
Introduction: The Central Role of the Piperidine Scaffold
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. It is one of the most prevalent structural motifs found in FDA-approved drugs and countless biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. Developing robust, efficient, and selective methods for the synthesis of substituted piperidines is therefore a critical task for researchers in drug discovery and development.[1]
This guide provides an in-depth analysis of key experimental setups for the synthesis of substituted piperidines. Moving beyond simple procedural lists, we will explore the causality behind methodological choices, offering field-proven insights into reaction design, execution, and downstream processing. The protocols described are designed to be self-validating systems, grounded in established chemical principles.
Strategic Decision-Making in Piperidine Synthesis
The approach to synthesizing a substituted piperidine is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials. Two primary strategies dominate the field:
-
Ring Formation (Cyclization): Building the piperidine ring from acyclic precursors. This approach offers high flexibility in introducing substituents.
-
Ring Modification (Functionalization): Starting with a pre-formed pyridine ring and reducing it to the desired piperidine. This is often the most direct route if the corresponding pyridine is readily available.[3]
The following sections will detail the experimental setups for the most powerful reactions within these strategies: Catalytic Hydrogenation of Pyridines and Reductive Amination .
Method 1: Catalytic Hydrogenation of Substituted Pyridines
This is the most atom-economical method for piperidine synthesis, involving the direct reduction of a pyridine precursor.[3] The primary challenge lies in overcoming the aromatic stability of the pyridine ring, which often necessitates the use of potent catalysts and specific reaction conditions.[4]
Causality & Mechanistic Considerations
The choice of catalyst and solvent is paramount for success. Heterogeneous catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst) and Rhodium on Carbon (Rh/C) are workhorses for this transformation.[2][4]
-
Catalyst Choice: Platinum- and rhodium-based catalysts are highly active for pyridine reduction. Rhodium catalysts, such as Rh₂O₃, can operate under milder conditions (e.g., 5 bar H₂, 40 °C) and show broad functional group tolerance.[2] PtO₂ is also highly effective but often requires more forcing conditions (50-70 bar H₂) and is typically used in acidic solvents like glacial acetic acid.[4]
-
The Role of Acid: The reaction is often performed in acidic media (e.g., acetic acid, or with HCl). The acid protonates the basic nitrogen of the pyridine ring, which activates it towards reduction and prevents it from poisoning the metal catalyst surface.[3]
Data Presentation: Comparison of Catalytic Systems
| Catalyst System | Pressure (bar) | Temperature (°C) | Solvent | Key Advantages & Considerations |
| Rh₂O₃ | 5 | 40 | TFE | Mild conditions, broad substrate scope.[2] |
| PtO₂ (Adams') | 50 - 70 | Room Temp | Acetic Acid | Highly effective, well-established method.[4] |
| Pd/C | 5 - 50 | 25 - 80 | Acidic (HCl/EtOH) | Widely available, cost-effective.[3] |
| [Ir-OMs] Complex | 50 | Room Temp | TFA/Methanol | Superior tolerance for reducible groups (nitro, bromo, etc.).[5] |
Experimental Workflow: Hydrogenation
Caption: General workflow for catalytic hydrogenation.
Detailed Protocol: Hydrogenation using PtO₂ in Acetic Acid
This protocol is representative for the reduction of a substituted pyridine.
Materials:
-
Substituted Pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂) (5 mol%)
-
Glacial Acetic Acid
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Celite®
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 5.0 g).
-
Solvent Addition: Add glacial acetic acid as the solvent (e.g., 25-50 mL).[4]
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the PtO₂ catalyst.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with nitrogen to remove all air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 60 bar).[4]
-
Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake.
-
-
Work-up:
-
Once the reaction is complete (no further H₂ uptake), stop stirring and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Crucial Step: Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst on the Celite pad may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake immediately with water after filtration.[3]
-
Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine.
-
-
Purification: Purify the crude product as necessary by distillation or column chromatography (see Section 5).
Method 2: Reductive Amination
Reductive amination is a powerful and versatile method for constructing the piperidine ring from acyclic precursors, typically involving the reaction of a 1,5-dicarbonyl compound (or its equivalent) with a primary amine.[6] The double reductive amination (DRA) allows for the formation of two C-N bonds in a single synthetic step.
Causality & Mechanistic Considerations
This reaction proceeds through a cascade of imine/enamine formation followed by in-situ reduction.[6]
-
Dicarbonyl Source: Glutaraldehyde or its derivatives are common starting materials. Carbohydrates are also excellent precursors as they contain masked carbonyl groups.
-
Reducing Agent: The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild, tolerant of many functional groups, and selectively reduces the iminium ion intermediate in the presence of the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic and can sometimes lead to cyanide-containing byproducts.[7]
-
pH Control: The reaction is typically run under mildly acidic conditions (pH 4-6) to facilitate iminium ion formation without causing significant decomposition of the reagents.
Experimental Workflow: Reductive Amination
Caption: General workflow for reductive amination.
Detailed Protocol: Synthesis of an N-Benzylpiperidine
This protocol describes the reaction between glutaraldehyde and benzylamine.
Materials:
-
Benzylamine (1.0 eq)
-
Aqueous Glutaraldehyde solution (25% in H₂O, 1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (e.g., 5.35 g) in DCE (100 mL).
-
Addition of Aldehyde: Add the aqueous glutaraldehyde solution (e.g., 20.0 g) to the stirred solution, followed by a small amount of acetic acid (e.g., 3.0 g) to catalyze iminium formation.
-
Addition of Reducing Agent: Cool the mixture in an ice bath. Slowly add NaBH(OAc)₃ (e.g., 15.9 g) in portions over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the disappearance of the starting materials by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be further purified as described below.
Section 5: Work-up and Purification of Basic Piperidines
The basic nature of the piperidine nitrogen presents unique challenges and opportunities during purification.[8]
Acid-Base Extraction
This is a highly effective method for separating the basic piperidine product from neutral or acidic impurities.[9]
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic piperidine will be protonated and move into the aqueous layer, leaving non-basic impurities behind.[8]
-
Separate the layers. Wash the organic layer with water to recover any co-extracted product.
-
Combine the acidic aqueous layers. Make the solution basic (pH > 10) by carefully adding a base (e.g., 2M NaOH, solid K₂CO₃).
-
Extract the now deprotonated, organic-soluble piperidine back into an organic solvent (e.g., DCM) multiple times.
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the purified piperidine.
Silica Gel Chromatography
Direct chromatography of basic amines on standard silica gel can be problematic, often resulting in significant peak tailing and poor separation due to strong interactions with acidic silanol groups.[10][11]
Mitigation Strategy:
-
Amine Additive: Add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N, ~0.5-1% v/v), to the eluent system.[10] The triethylamine will compete for the acidic sites on the silica, allowing the desired piperidine product to elute with improved peak shape.
Section 6: Characterization
Standard analytical techniques are used to confirm the structure and purity of the final product.
-
NMR Spectroscopy (¹H, ¹³C): Provides detailed structural information. In ¹H NMR, the chemical shifts and coupling constants of the protons on the piperidine ring are diagnostic of the substitution pattern and stereochemistry.[12][13] The protons alpha to the nitrogen typically appear around 2.5-3.5 ppm.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. Electrospray ionization (ESI) is well-suited for amines, typically showing a strong [M+H]⁺ ion.
-
Infrared (IR) Spectroscopy: Useful for confirming the absence of starting material functional groups (e.g., C=O from a ketone, C=C from a pyridine ring) and the presence of N-H bonds (for secondary piperidines, ~3300 cm⁻¹).
References
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Workup Procedures for Reactions Involving Basic Amines. Benchchem Technical Support Center. 8
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Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. 14
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central, National Institutes of Health. Link
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The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. ARKIVOC. Link
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Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Link
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Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Royal Society of Chemistry. Link
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Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Taylor & Francis Online. 7
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. 15
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Partial hydrogenation of substituted pyridines and quinolines: a crucial role of the reaction conditions. ElectronicsAndBooks. Link
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Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Link
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Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific. Link
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Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Link
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The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Link
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Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate. Link
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Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem. 3
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One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central, National Institutes of Health. Link
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How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Link
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A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. National Institutes of Health. Link
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The Pictet-Spengler Reaction Updates Its Habits. PubMed Central, National Institutes of Health. Link
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Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Link
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Amine workup. Reddit. Link
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Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. ResearchGate. Link
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Workup: Amines. University of Rochester Department of Chemistry. Link
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Link
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Link
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Synthesis and characterization of N-substituted 2-hydroxypyrrolidine/ piperidine derivatives using cerium chloride as catalyst. ResearchGate. Link
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Is there an easy way to purify organic amines? Biotage. Link
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Piperidine. SpectraBase. Link
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Link
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The Strategic Integration of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine in Modern Pharmaceutical Design: Applications and Protocols
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the piperidine motif stands as a cornerstone of molecular design, lauded for its prevalence in a vast array of clinically approved therapeutics.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of properties: a three-dimensional architecture that can effectively probe biological space, a basic nitrogen atom that can be crucial for target engagement and can enhance aqueous solubility, and a metabolically robust core.[1] Within this important class of building blocks, 2-(3,5-Dimethylpiperidin-1-yl)ethanamine emerges as a particularly intriguing scaffold for medicinal chemists.
The strategic placement of two methyl groups at the 3 and 5 positions of the piperidine ring introduces several key features. Firstly, it imparts a degree of conformational rigidity, which can be advantageous for optimizing binding to a biological target by reducing the entropic penalty upon binding. Secondly, the methyl groups can establish important van der Waals interactions within a binding pocket and can also serve to sterically shield the piperidine nitrogen from metabolic degradation, potentially improving the pharmacokinetic profile of a drug candidate. The ethanamine side chain provides a versatile handle for further chemical elaboration, allowing for the introduction of a wide range of pharmacophoric elements.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols related to this compound as a building block for novel pharmaceuticals.
Physicochemical Properties and Isomeric Considerations
The parent compound, 3,5-dimethylpiperidine, exists as two diastereomers: a chiral trans-isomer and an achiral cis-isomer.[3][4] The choice of isomer can have a profound impact on the biological activity and pharmacokinetic properties of the final drug molecule, as the spatial orientation of the methyl groups will dictate how the molecule interacts with its biological target. It is therefore crucial for researchers to consider the stereochemistry of the starting material when designing and synthesizing new drug candidates.
| Property | Value | Source |
| Molecular Formula | C9H20N2 | Chem-Impex |
| Molecular Weight | 156.27 g/mol | Chem-Impex |
| Boiling Point | Not available | |
| CAS Number | 1803605-66-4 (dihydrochloride salt) | Sigma-Aldrich |
Synthetic Protocols: Crafting the Building Block
The synthesis of this compound can be approached through several well-established synthetic methodologies. The choice of a specific route will often depend on the availability of starting materials, the desired scale of the synthesis, and the required stereochemical purity. Below are two detailed, field-proven protocols for the synthesis of this valuable building block.
Protocol 1: Synthesis via Alkylation of 3,5-Dimethylpiperidine
This protocol describes a straightforward approach involving the direct alkylation of 3,5-dimethylpiperidine with a protected 2-aminoethyl halide, followed by deprotection.
Experimental Workflow: Alkylation Route
Caption: Workflow for the synthesis of this compound via alkylation.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3,5-dimethylpiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and 2-bromoethylamine hydrobromide (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture vigorously at 60-70 °C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the hydrobromide salt of 2-bromoethylamine and neutralize the HBr formed during the reaction, driving the alkylation forward.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Temperature: Elevated temperature is used to increase the reaction rate of the alkylation.
Protocol 2: Synthesis via Reductive Amination
This alternative protocol utilizes a reductive amination reaction between 3,5-dimethylpiperidine and a protected aminoacetaldehyde, offering a high-yielding and clean transformation.
Experimental Workflow: Reductive Amination Route
Caption: Workflow for the synthesis of this compound via reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethylpiperidine (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in dichloromethane.
-
Reaction Conditions: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. Stir the reaction mixture for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Extraction: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol (containing a small amount of triethylamine to prevent streaking) as the eluent.
Causality Behind Experimental Choices:
-
Aminoacetaldehyde Dimethyl Acetal: The acetal protecting group prevents self-condensation of the aldehyde and is stable under the reaction conditions. It is hydrolyzed in situ under the mildly acidic conditions of the reaction to generate the reactive aldehyde.
-
Sodium Triacetoxyborohydride: This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.
-
Solvent: Dichloromethane is a common solvent for reductive aminations as it is relatively non-polar and unreactive towards the reagents.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl groups on the piperidine ring, the piperidine ring protons, and the ethylamine chain protons with appropriate chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances for all nine carbon atoms in the molecule, with distinct chemical shifts for the methyl, piperidine ring, and ethylamine carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| Purity (by HPLC/GC) | >95% |
Applications in Pharmaceutical Research: A Building Block with Potential
While no currently marketed drugs explicitly contain the this compound scaffold, the broader class of piperidine-containing compounds and specifically N-(2-aminoethyl)piperidines have shown significant promise in a variety of therapeutic areas.[1][5][6] The unique structural features of this building block make it an attractive candidate for incorporation into novel drug discovery programs.
Potential Therapeutic Areas and Structure-Activity Relationship (SAR) Insights
-
Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs.[1] The lipophilicity imparted by the dimethyl substitution can facilitate crossing the blood-brain barrier. Derivatives of this building block could be explored as ligands for various CNS targets, including serotonin, dopamine, and sigma receptors.[5] SAR studies on related piperidine derivatives have shown that substitution patterns on the piperidine ring can significantly influence receptor affinity and selectivity.
-
Oncology: Certain sigma-1 receptor ligands with a piperidine scaffold have demonstrated antiproliferative properties in cancer cell lines.[5] The this compound core could be used to develop novel sigma-1 receptor modulators for cancer therapy.
-
Infectious Diseases: The piperidine ring is present in a number of antibacterial and antifungal agents.[7] The basic nitrogen of the ethanamine side chain can be crucial for activity against certain pathogens. The dimethyl substitution pattern could be explored to optimize the antibacterial spectrum and reduce potential toxicity.
-
Pain Management: Opioid and non-opioid analgesics often incorporate piperidine structures. The conformational constraint provided by the 3,5-dimethyl substitution could lead to the development of more selective and potent analgesics with improved side-effect profiles.
Logical Relationship: From Building Block to Drug Candidate
Caption: The progression from the this compound building block to a potential drug candidate.
Safety and Handling
As with all amine-containing compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: The compound is expected to be corrosive and may cause skin and eye irritation. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its unique structural features, including the conformationally constrained dimethylpiperidine ring and the reactive ethanamine side chain, offer medicinal chemists a powerful tool for the design of new therapeutics. The synthetic protocols provided herein are robust and adaptable, allowing for the efficient production of this key intermediate. While its full potential in drug discovery is still being explored, the rich history of piperidine-containing drugs suggests that this compound will undoubtedly play a significant role in the development of the next generation of medicines.
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Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735. [Link]
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Miller, A. K., et al. (2013). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4844–4848. [Link]
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Mousavi, S. H., et al. (2017). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 16(1), 229–237. [Link]
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de la Torre, B. G., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(19), 6561. [Link]
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Grokipedia. (n.d.). 3,5-Dimethylpiperidine. Retrieved January 17, 2026, from [Link]
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Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. [Link]
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Pandey, P., & Chawla, V. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. [Link]
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Asiri, A. M., & Khan, S. A. (2010). N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. ResearchGate. [Link]
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Abdel-Magid, A. F., et al. (1992). Synthesis and Cholinergic Properties of N-aryl-2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethylamino Analogs of Ranitidine. Journal of Medicinal Chemistry, 35(17), 3123–3130. [Link]
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Ali, I., et al. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Scientific Reports, 14(1), 13693. [Link]
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- 5. d-nb.info [d-nb.info]
- 6. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine in Agrochemical Synthesis
Introduction: The Strategic Value of Substituted Piperidines in Modern Agrochemicals
The piperidine heterocycle is a cornerstone in the design of modern bioactive molecules, valued for its conformational rigidity, basic nitrogen atom, and its ability to serve as a versatile scaffold or linker in complex chemical structures.[1][2] In the agrochemical sector, piperidine-containing compounds are predominantly developed for their fungicidal and insecticidal properties.[1] The strategic incorporation of substituted piperidines, such as the 3,5-dimethylpiperidine moiety, offers a sophisticated tool for modulating a compound's physicochemical properties. This substitution pattern can significantly enhance metabolic stability, improve lipophilicity for better membrane traversal, and introduce specific steric hindrance that can lead to higher target selectivity and prolonged persistence in the field.[3]
This technical guide focuses on 2-(3,5-Dimethylpiperidin-1-yl)ethanamine , a bifunctional building block featuring the advantageous 3,5-dimethylpiperidine core and a reactive primary aminoethyl side chain. This unique combination allows for its seamless integration into a wide array of target molecules, positioning it as a valuable intermediate for the synthesis of next-generation fungicides and other crop protection agents. We will explore its application through a representative synthetic protocol, elucidating the rationale behind the methodological choices and highlighting the compound's potential to impart superior performance characteristics to the final active ingredient.
Core Moiety Analysis: this compound
The subject molecule offers two key structural features that are central to its utility in synthesis:
-
The 3,5-Dimethylpiperidine Headgroup: This sterically hindered cyclic amine serves as a robust anchor. The methyl groups at the 3 and 5 positions protect the piperidine ring from certain metabolic degradation pathways, which can contribute to longer persistence of the final agrochemical product in environmental conditions.[3] This feature is critical for reducing the frequency of application required for effective crop protection.
-
The Ethylamine Linker: The primary amine at the terminus of the ethyl chain is a versatile reactive handle. It readily participates in a variety of classical bond-forming reactions—such as acylation, sulfonylation, and reductive amination—allowing for the straightforward attachment of this moiety to a broader pharmacophore or toxophore.
The logical relationship between these structural features and their desired impact on an agrochemical's performance is illustrated below.
Caption: Logical flow from molecular features to agrochemical benefits.
Application Protocol: Synthesis of a Novel Fungicidal Candidate via Amide Coupling
This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical fungicidal agent, N-(2-(3,5-dimethylpiperidin-1-yl)ethyl)-4-chlorobenzamide , by reacting this compound with 4-chlorobenzoyl chloride. This reaction exemplifies a common and robust strategy for incorporating the amine building block into a larger, biologically active scaffold. The 4-chlorobenzamide moiety is chosen as it is representative of a toxophore found in various pesticides.
Experimental Workflow Diagram
Caption: Step-by-step workflow for amide coupling synthesis.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Moles (mmol) | Amount Used | Role |
| This compound | 876716-58-4 | 156.28 | 10.0 | 1.56 g | Nucleophile |
| 4-Chlorobenzoyl chloride | 122-01-0 | 175.01 | 10.5 | 1.84 g | Electrophile |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 15.0 | 2.1 mL | HCl Scavenger/Base |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 100 mL | Solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | 50 mL | Quenching Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | ~10 g | Drying Agent |
| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | - | As needed | Stationary Phase |
| Ethyl Acetate / Hexanes (for chromatography) | - | - | - | As needed | Mobile Phase |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.56 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 80 mL).
-
Add triethylamine (2.1 mL, 15.0 mmol). Stir the solution until all components are fully dissolved.
-
Rationale: DCM is an excellent aprotic solvent that dissolves the reactants without participating in the reaction. Triethylamine is a non-nucleophilic organic base used to neutralize the HCl byproduct generated during the acylation, preventing the protonation of the starting amine and driving the reaction to completion. An excess (1.5 equivalents) ensures complete neutralization.
-
-
Addition of Electrophile:
-
Cool the flask to 0°C in an ice-water bath.
-
Dissolve 4-chlorobenzoyl chloride (1.84 g, 10.5 mmol) in 20 mL of anhydrous DCM and add it to a dropping funnel.
-
Add the acid chloride solution dropwise to the stirred amine solution over a period of 20-30 minutes, maintaining the internal temperature below 5°C.
-
Rationale: The reaction is exothermic; cooling and slow addition are critical to control the reaction rate, prevent side reactions, and ensure high yield. A slight excess of the acid chloride (1.05 equivalents) ensures the complete consumption of the more valuable diamine starting material.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a crucial in-process control to determine the endpoint of the reaction, preventing unnecessary reaction time or premature work-up.
-
-
Work-up and Extraction:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Shake the funnel vigorously, venting frequently. Separate the organic layer.
-
Extract the aqueous layer two more times with 25 mL portions of DCM.
-
Combine all organic layers.
-
Rationale: The NaHCO₃ wash quenches any unreacted 4-chlorobenzoyl chloride and neutralizes any remaining HCl or triethylammonium hydrochloride salt. The repeated extraction with DCM ensures maximum recovery of the product from the aqueous phase.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and wash the filter cake with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Rationale: Removing all traces of water with a drying agent like Na₂SO₄ is essential before solvent removal to prevent hydrolysis of the product and to obtain an accurate crude yield.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, N-(2-(3,5-dimethylpiperidin-1-yl)ethyl)-4-chlorobenzamide .
-
Rationale: Column chromatography is a standard method for purifying organic compounds. It separates the desired product from unreacted starting materials, byproducts, and other impurities based on polarity, ensuring the high purity required for subsequent biological testing and characterization.
-
Conclusion and Outlook
The protocol detailed above provides a robust and scalable method for incorporating this compound into potential agrochemical candidates. The unique structural attributes of this building block—namely its metabolically stable headgroup and reactive side chain—make it an attractive intermediate for developing novel fungicides and insecticides with potentially enhanced field persistence and efficacy.[3] Researchers are encouraged to adapt this foundational amide coupling protocol to a variety of acid chlorides, sulfonyl chlorides, and other electrophiles to explore a wide chemical space in the pursuit of new and effective crop protection solutions.
References
- TUODA (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
- MDPI (2024). Research progress on piperidine-containing compounds as agrochemicals.
- PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubChem. 2-(3,5-Dimethylpiperidin-1-yl)ethan-1-amine.
- BenchChem. 3,5-Dimethylpiperidine | 35794-11-7.
- ChemicalBook. This compound CAS#: 876716-58-4.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 2-(3,5-dimethylpiperidin-1-yl)ethanamine. It is structured to provide immediate, actionable solutions to common experimental challenges and to answer frequently asked questions regarding reaction optimization. Our approach is grounded in fundamental chemical principles to not only solve problems but also to foster a deeper understanding of the reaction mechanism and its variables.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The solutions provided are based on established chemical literature and extensive laboratory experience.
Question 1: My reaction yield is critically low. What are the most likely causes and how can I fix it?
Answer: Low yield in the synthesis of this compound, particularly via reductive amination, is a common but solvable issue. The root cause typically falls into one of three categories: inefficient imine/iminium ion formation, competing side reactions, or suboptimal reducing agent activity.
Causality & Solutions:
-
Inefficient Imine Formation: The crucial first step of reductive amination is the condensation of 3,5-dimethylpiperidine with an aldehyde equivalent (e.g., aminoacetaldehyde dimethyl acetal, which hydrolyzes in situ to the aldehyde) to form an imine, which is then protonated to an iminium ion. This is a reversible equilibrium reaction.[1]
-
Problem: The equilibrium may not favor the imine product.
-
Solution:
-
Acid Catalysis: The reaction requires mild acidic conditions (pH ~4-5) to proceed efficiently. Acetic acid (AcOH) is a common and effective catalyst. It protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the piperidine nitrogen.[2] Start with a catalytic amount and optimize as needed.
-
Water Removal: The formation of the imine generates water.[1] In a one-pot synthesis, this is less of a concern as the reaction is driven forward by the immediate reduction of the imine. However, if you are pre-forming the imine, using a drying agent like anhydrous MgSO₄ or molecular sieves can shift the equilibrium toward the product.[3]
-
Monitor Imine Formation: Before adding the reducing agent, confirm imine formation via Thin Layer Chromatography (TLC) or NMR. You should see the disappearance of the aldehyde spot and the appearance of a new, less polar imine spot.[2]
-
-
-
Competing Reduction: The reducing agent may be reacting with your starting aldehyde instead of the imine intermediate.
-
Problem: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes to alcohols, consuming your starting material and reducing overall yield.[4]
-
Solution: Use a milder, more selective reducing agent that preferentially reduces the protonated iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for this purpose as it is less reactive towards aldehydes and ketones but highly effective for iminium ions.[1][5] Sodium cyanoborohydride (NaBH₃CN) is also selective at a controlled pH of ~6-7, but poses toxicity risks due to the potential generation of HCN gas.[1][4]
-
-
Reagent Quality & Stoichiometry:
-
Problem: Degradation of reagents, particularly the reducing agent, can lead to an incomplete reaction. Incorrect stoichiometry can also be a factor.
-
Solution:
-
Use a fresh, unopened container of the reducing agent or one that has been stored properly under inert gas. You can test the activity of your NaBH₄ on a simple ketone to ensure it's still effective.[5]
-
While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.2 equivalents) of the amine or aldehyde can sometimes drive the reaction to completion, depending on which starting material is more valuable or easier to remove.[6] An excess of the reducing agent (1.5-2.0 equivalents) is often used to ensure complete reduction.
-
-
Question 2: My final product is impure. I'm seeing unexpected spots on my TLC plate and extra peaks in my NMR/GC-MS. What are these byproducts?
Answer: Impurity profiles often point directly to the underlying side reactions. The most common impurities are unreacted starting materials, products of over-alkylation (in alkylation routes), or byproducts from the reduction step.
Common Impurities & Mitigation Strategies:
-
Unreacted 3,5-Dimethylpiperidine: This is common if the reaction does not go to completion. Being a basic compound, it can be difficult to separate from your basic product.
-
Solution: Drive the reaction to completion using the optimization steps from Question 1. During workup, a careful aqueous wash with a precisely controlled pH can sometimes help, but separation is best achieved through column chromatography or vacuum distillation.
-
-
Over-alkylation Product (Direct Alkylation Route): If you are using a route involving 2-chloroethylamine or a similar reagent, your product, this compound, can act as a nucleophile and react with another molecule of the alkylating agent.
-
Solution: This is a primary reason why reductive amination is often preferred over direct alkylation.[4] If you must use this route, use a significant excess of the 3,5-dimethylpiperidine to statistically favor mono-alkylation and add the alkylating agent slowly to the reaction mixture.
-
-
Reduced Aldehyde (Alcohol byproduct): As mentioned previously, if your reducing agent is not selective, it can reduce your aldehyde starting material to the corresponding alcohol.
-
Solution: Switch to a more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃).[1]
-
-
Isomeric Mixture: Remember that the starting 3,5-dimethylpiperidine is a mixture of cis and trans isomers.[7][8] Your final product will also be a mixture of these diastereomers. This is not an impurity but an inherent feature of the synthesis unless you start with an isomerically pure material. These isomers may appear as closely spaced spots on TLC or as distinct sets of peaks in the NMR spectrum.
Question 3: I am having significant difficulty purifying the final product. What is the best approach?
Answer: this compound is a diamine, making it quite polar and water-soluble, with a relatively high boiling point. These properties can make standard purification techniques challenging.
Recommended Purification Workflow:
-
Aqueous Workup: After quenching the reaction, perform an extraction. Since the product is basic, it will be in the organic layer (e.g., DCM, EtOAc) after a basic wash (e.g., with aq. NaHCO₃ or NaOH). However, due to its polarity, some product may remain in the aqueous layer. To minimize this, use brine (saturated aq. NaCl) for the final wash to "salt out" the organic product from the aqueous phase.
-
Acid Extraction (Purification via Salt Formation): A highly effective method for separating basic amines from non-basic impurities is to perform an acid-base extraction.
-
Dissolve the crude product in an organic solvent like diethyl ether or DCM.
-
Extract with dilute aqueous HCl (~1M). Your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Carefully basify the aqueous layer with cold 2-4M NaOH until the pH is >12.
-
Extract the free-based amine product back into an organic solvent (DCM or ether).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Vacuum Distillation: If you have a sufficient quantity of material and it is thermally stable, vacuum distillation is an excellent method for achieving high purity, especially for removing non-volatile impurities.
-
Column Chromatography: This can be challenging due to the basicity of the compound, which can lead to streaking on standard silica gel.
-
Mitigation: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (~1-2%) or ammonium hydroxide (~0.5-1% in the methanol portion of your eluent). A common eluent system would be a gradient of Dichloromethane/Methanol/Ammonium Hydroxide.
-
Section 2: Frequently Asked Questions (FAQs)
Question 1: What are the primary synthetic routes to prepare this compound?
Answer: There are two main, well-established routes for this synthesis:
-
Reductive Amination: This is the most common and generally preferred method. It involves reacting 3,5-dimethylpiperidine with an acetaldehyde equivalent that has a masked amino group. A prime candidate for this is aminoacetaldehyde dimethyl acetal . The acetal is hydrolyzed in situ under mild acidic conditions to reveal the aldehyde, which then condenses with the piperidine to form an iminium ion. This intermediate is then reduced in the same pot to the final product. This method is highly efficient and avoids many of the side reactions associated with other routes.[1][9]
-
Direct Nucleophilic Substitution (Alkylation): This route involves the direct reaction of 3,5-dimethylpiperidine with a 2-carbon electrophile bearing a protected or primary amine. Common reagents include 2-chloroethylamine or 2-bromoethylamine. While seemingly more direct, this method is often plagued by low yields due to polyalkylation , where the desired product reacts further with the alkylating agent.[4]
Question 2: How does the stereochemistry of the 3,5-dimethylpiperidine starting material impact the synthesis and the final product?
Answer: The commercial 3,5-dimethylpiperidine is typically sold as a mixture of its two diastereomers: the achiral cis isomer and the chiral trans isomer (which exists as a racemic pair of enantiomers).[7][10]
-
Impact on Synthesis: For most standard applications like the reductive amination discussed here, the reactivity of the cis and trans isomers is very similar. The nitrogen atom is sterically accessible in both cases, and they will both react to form the corresponding product.
-
Impact on Final Product: Unless you begin with an isomerically pure sample of 3,5-dimethylpiperidine, your final product, this compound, will be a corresponding mixture of cis and trans diastereomers.[7] This is critical for characterization. In your ¹H and ¹³C NMR spectra, you should expect to see two distinct sets of signals corresponding to the two diastereomers. This is not an impurity but rather a reflection of the starting material's composition. For applications where a specific stereoisomer is required, chromatographic separation of the final products or starting with an isomerically pure piperidine is necessary.
Question 3: How do I select the optimal reducing agent for the reductive amination synthesis?
Answer: The choice of reducing agent is critical for maximizing yield and minimizing side products. The key is to select a reagent that is powerful enough to reduce the iminium ion intermediate but not so reactive that it reduces the starting aldehyde.
| Reducing Agent | Chemical Formula | Pros | Cons |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Highly selective for imines/iminium ions over aldehydes/ketones.[1] Works well in common solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Mild and does not require strict pH control beyond the initial acid catalyst. | More expensive than NaBH₄. The reaction generates acetic acid as a byproduct. |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines at mildly acidic pH (~6-7).[1][4] Can be used in protic solvents like Methanol (MeOH). | Highly toxic. Can release hydrogen cyanide (HCN) gas if the pH becomes too acidic (<5).[1] Requires careful pH monitoring and quenching. |
| Sodium Borohydride | NaBH₄ | Inexpensive and readily available. Powerful reducing agent. | Poor selectivity. Will readily reduce the starting aldehyde, leading to lower yields of the desired amine.[4] Can sometimes be used if the imine is pre-formed and isolated before the reduction step. |
| Catalytic Hydrogenation | H₂ / Catalyst (e.g., Pd/C, PtO₂) | "Green" method with high atom economy. Can be very effective. | Requires specialized hydrogenation equipment (e.g., Parr shaker). The catalyst can sometimes be deactivated by amines.[1] May reduce other functional groups if present. |
Recommendation: For general laboratory synthesis, Sodium Triacetoxyborohydride (STAB) is the superior choice due to its high selectivity, operational simplicity, and enhanced safety profile compared to NaBH₃CN.[1][5]
Section 3: Optimized Experimental Protocol (Reductive Amination)
This protocol describes a reliable, one-pot synthesis of this compound using reductive amination.
Reagents:
-
3,5-Dimethylpiperidine (mixture of isomers) (1.0 eq)
-
Aminoacetaldehyde dimethyl acetal (1.1 eq)
-
Acetic Acid (AcOH), glacial (1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 3,5-dimethylpiperidine (1.0 eq) and anhydrous Dichloromethane (DCM, ~0.2 M concentration relative to the piperidine).
-
Add aminoacetaldehyde dimethyl acetal (1.1 eq) to the solution, followed by glacial acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the hydrolysis of the acetal and the subsequent formation of the iminium ion intermediate. Monitor the reaction by TLC (e.g., 90:10:1 DCM:MeOH:NH₄OH) to observe the consumption of the starting materials.
-
Once imine formation is evident, cool the reaction mixture in an ice bath (0 °C).
-
Slowly add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. Caution: Gas evolution may occur.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).
-
Monitor the reaction for completion by TLC or GC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or by column chromatography on triethylamine-deactivated silica gel as described in the troubleshooting section.
Section 4: Visualizations
Diagram 1: General Reductive Amination Pathway
Caption: Reductive amination workflow.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical guide to diagnosing low reaction yield.
Section 5: References
-
Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis - TUODA. (n.d.). Retrieved from Google search.[7]
-
3,5-Dimethylpiperidine - Grokipedia. (n.d.). Retrieved from Google search.[8]
-
3,5-Dimethylpiperidine - Wikipedia. (n.d.). Retrieved from Google search.[10]
-
3,5-Dimethylpiperidine (cis- and trans- mixture) - Chem-Impex. (n.d.). Retrieved from Google search.[11]
-
What's wrong with my reductive amination? I barely got any product. - Reddit. (2025, February 13). Retrieved from Google search.[2]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from Google search.[4]
-
3,5-Dimethylpiperidine, mixture of cis and trans = 99 35794-11-7 - Sigma-Aldrich. (n.d.). Retrieved from Google search.
-
Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. (n.d.). Retrieved from Google search.[12]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? | ResearchGate. (2016, October 22). Retrieved from Google search.[5]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Retrieved from Google search.
-
Question about reductive amination reaction procedure : r/Chempros - Reddit. (2025, March 7). Retrieved from Google search.[6]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. (n.d.). Retrieved from Google search.[9]
-
Reductive amination - Wikipedia. (n.d.). Retrieved from Google search.[1]
-
Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method - ChemicalBook. (2024, October 24). Retrieved from Google search.[3]
-
Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines - Chemical Communications (RSC Publishing). (n.d.). Retrieved from Google search.[13]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. tuodaindus.com [tuodaindus.com]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. 3,5-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
- 11. chemimpex.com [chemimpex.com]
- 12. d-nb.info [d-nb.info]
- 13. Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: N-Alkylation of 3,5-Dimethylpiperidine
Welcome to the technical support center for the N-alkylation of 3,5-dimethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. The inherent steric hindrance and stereochemical complexity of 3,5-dimethylpiperidine often lead to questions regarding reaction optimization, side-product formation, and purification. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of 3,5-dimethylpiperidine, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Conversion to the N-Alkylated Product
Question: I am attempting to N-alkylate 3,5-dimethylpiperidine with an alkyl halide (e.g., benzyl bromide) using potassium carbonate as a base in acetonitrile, but I am observing very low conversion even after prolonged reaction times. What could be the issue?
Answer: This is a common challenge primarily attributed to the steric hindrance posed by the two methyl groups at the 3 and 5 positions of the piperidine ring. This steric bulk can significantly slow down the rate of the SN2 reaction with the alkyl halide. Several factors could be contributing to the low conversion:
-
Insufficient Base Strength: While potassium carbonate can be effective for simple amines, the hindered nature of 3,5-dimethylpiperidine may require a stronger base to effectively deprotonate the resulting ammonium salt and drive the reaction forward.[1]
-
Inadequate Reaction Temperature: Low reaction temperatures may not provide sufficient energy to overcome the activation energy barrier imposed by steric hindrance.
-
Poor Solvent Choice: The choice of solvent can influence the solubility of reagents and the reaction rate.
Troubleshooting Steps & Protocol:
-
Increase Base Strength: Switch to a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). Exercise caution with these stronger bases, as they are moisture-sensitive and require anhydrous conditions. A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can also be a good alternative.[2]
-
Elevate Reaction Temperature: Gradually increase the reaction temperature. For instance, refluxing in a higher-boiling solvent like N,N-dimethylformamide (DMF) can significantly improve the reaction rate.[1]
-
Optimize Solvent: Consider using a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO) which can better solvate the transition state and accelerate the SN2 reaction.
Optimized Protocol for N-Benzylation using a Stronger Base:
| Reagent/Parameter | Quantity/Value | Notes |
| 3,5-Dimethylpiperidine | 1.0 equiv | |
| Sodium Hydride (60% in mineral oil) | 1.2 equiv | Handle under an inert atmosphere. |
| Benzyl Bromide | 1.1 equiv | Add dropwise to control exotherm. |
| Anhydrous DMF | Sufficient to make a 0.5 M solution | Ensure solvent is dry. |
| Temperature | 0 °C to room temperature | Initial deprotonation at 0°C. |
| Reaction Time | 12-24 hours | Monitor by TLC or GC-MS. |
Step-by-Step Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 3,5-dimethylpiperidine (1.0 equiv) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction carefully by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Formation of Quaternary Ammonium Salt (Over-Alkylation)
Question: My reaction is producing a significant amount of a water-soluble byproduct that I suspect is the quaternary ammonium salt. How can I minimize this over-alkylation?
Answer: The formation of a quaternary ammonium salt occurs when the newly formed tertiary amine, N-alkyl-3,5-dimethylpiperidine, reacts with another molecule of the alkylating agent. This is a common side reaction, especially if there is a localized high concentration of the alkyl halide.[2] The nucleophilicity of the tertiary amine product is often comparable to or even greater than the starting secondary amine, leading to this competitive reaction.
Strategies to Minimize Over-Alkylation:
-
Control Stoichiometry: Use a slight excess of the 3,5-dimethylpiperidine relative to the alkylating agent. This ensures that the alkyl halide is the limiting reagent and is consumed before significant over-alkylation can occur.[2]
-
Slow Addition of Alkylating Agent: Adding the alkyl halide slowly, preferably using a syringe pump, maintains a low concentration of the electrophile throughout the reaction, favoring mono-alkylation.[1]
-
Lower Reaction Temperature: Running the reaction at the lowest effective temperature can help to reduce the rate of the second alkylation step.[2]
Visualizing the Reaction Pathway and Side Reaction:
Caption: Desired vs. Undesired Alkylation Pathways.
Frequently Asked Questions (FAQs)
Q1: Is there a significant difference in reactivity between the cis- and trans-isomers of 3,5-dimethylpiperidine in N-alkylation reactions?
A1: Yes, the stereochemistry of the starting material can influence the reaction rate and product distribution. The cis-isomer, with both methyl groups on the same side of the ring, can present a more sterically hindered environment for the nitrogen lone pair compared to the trans-isomer where the methyl groups are on opposite sides.[3] This difference in steric accessibility can lead to slower reaction rates for the cis-isomer. For some applications, it may be necessary to separate the isomers before alkylation or to develop reaction conditions that are tolerant of the isomeric mixture.[3]
Q2: Are there alternative methods to direct alkylation with alkyl halides that can overcome the challenges of steric hindrance and over-alkylation?
A2: Absolutely. For sterically hindered secondary amines like 3,5-dimethylpiperidine, alternative methods are often more efficient and provide better yields. Two excellent alternatives are:
-
Reductive Amination: This is one of the most reliable methods for N-alkylation.[4] It involves the reaction of 3,5-dimethylpiperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the tertiary amine. This method avoids the formation of quaternary ammonium salts.[4] Mild reducing agents like sodium triacetoxyborohydride (STAB) are commonly used.[4]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, particularly for the synthesis of N-aryl derivatives.[5] It involves the coupling of an amine with an aryl halide or triflate and is known for its broad substrate scope and functional group tolerance.[5][6]
Reductive Amination Workflow:
Caption: Workflow for Reductive Amination.
Protocol for Reductive Amination with Benzaldehyde:
| Reagent/Parameter | Quantity/Value | Notes |
| 3,5-Dimethylpiperidine | 1.0 equiv | |
| Benzaldehyde | 1.05 equiv | |
| Sodium Triacetoxyborohydride (STAB) | 1.5 equiv | Can be added portion-wise. |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Sufficient to make a 0.5 M solution | Anhydrous solvent is preferred. |
| Acetic Acid (optional) | 0.1 equiv | Can catalyze iminium ion formation. |
| Temperature | Room Temperature | |
| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
Dissolve 3,5-dimethylpiperidine (1.0 equiv) and benzaldehyde (1.05 equiv) in DCM.
-
Add sodium triacetoxyborohydride (1.5 equiv) to the solution in one portion or in portions over 15 minutes.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring for the disappearance of the starting materials.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product via flash column chromatography.[7]
Q3: How can I effectively purify the N-alkylated 3,5-dimethylpiperidine product from the unreacted starting material and byproducts?
A3: Purification can be challenging due to the similar polarities of the starting amine and the tertiary amine product.
-
Flash Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) often provides good separation. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amines on the silica gel.
-
Acid-Base Extraction: If the product is sufficiently different in basicity from the starting material, an acid-base extraction can be employed. However, this is often not the case.
-
Distillation: If the product is thermally stable and has a significantly different boiling point from the starting materials, distillation under reduced pressure can be an effective purification method, especially for larger-scale reactions.
By understanding the inherent challenges of the N-alkylation of 3,5-dimethylpiperidine and employing the appropriate strategies and alternative methods, researchers can achieve their desired products with higher yields and purity.
References
- 3,5-Dimethylpiperidine - Grokipedia. (n.d.).
-
Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). Retrieved January 17, 2026, from [Link]
- CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC - NIH. (n.d.).
- N-Alkylation and N-Acylation of Secondary Amines - Benchchem. (n.d.).
-
Representative 2‐substituted, 2,6‐disubstituted piperidine, and... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
- Technical Support Center: Scaling Up the Synthesis of N-Benzylpiperidine Intermediates - Benchchem. (n.d.).
-
Iridium-Catalyzed Asymmetric Synthesis of 2,6-Disubstituted Piperidines | Request PDF. (2006). Retrieved January 17, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. (2010). Retrieved January 17, 2026, from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.¹⁷,²³,²⁴ - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Methods for the N‐alkylation of amines. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
- Processes for the alkylation of secondary amine groups of morphinan derivatives. (n.d.).
- common side products in the synthesis of 3-benzylpiperidines - Benchchem. (n.d.).
- N-alkyl-piperidine DERIVATIVES. (n.d.).
-
The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (1982). Retrieved January 17, 2026, from [Link]
-
The Regioselective 3-Alkylation of Piperidine by Richard Dunn Todd. (1982). Retrieved January 17, 2026, from [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. (2020). Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 17, 2026, from [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved January 17, 2026, from [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). Retrieved January 17, 2026, from [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (n.d.). Retrieved January 17, 2026, from [Link]
-
3,5-Dimethylpiperidine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis - TUODA. (2025). Retrieved January 17, 2026, from [Link]
Sources
Technical Support Center: Purification of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine
Welcome to the technical support center for the purification of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the challenges associated with purifying this diamine. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience.
Introduction to Purification Challenges
This compound is a diamine containing both a tertiary and a primary amine. This bifunctional nature, along with its relatively high boiling point and potential for salt formation, presents unique challenges during purification. Common issues include co-distillation with impurities, product loss on silica gel during chromatography due to strong interactions, and difficulties in achieving high crystalline order. This guide will address these challenges with scientifically sound solutions.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low yield after distillation.
-
Question: I am losing a significant amount of my product during vacuum distillation. What could be the cause and how can I mitigate this?
-
Answer: High-boiling amines like this compound can be susceptible to thermal degradation if the distillation temperature is too high.[1] It is crucial to use a vacuum source that can achieve a low enough pressure to significantly reduce the boiling point of your compound.[1][2]
-
Causality: At elevated temperatures, amines can undergo various decomposition reactions. For diamines, intramolecular cyclization or polymerization can be a concern.
-
Troubleshooting Steps:
-
Improve Vacuum: Ensure your vacuum pump is in good working order and can achieve a pressure below 1 mmHg. A good vacuum is essential for distilling high-boiling liquids at a lower, less destructive temperature.[1][2]
-
Short-Path Distillation: For viscous or high-boiling compounds, a short-path distillation apparatus minimizes the distance the vapor has to travel, reducing product loss on the glass surfaces.
-
Accurate Temperature Monitoring: Place the thermometer correctly in the distillation head to measure the temperature of the vapor that is in equilibrium with the liquid, not the temperature of the heating bath.[3] The heating bath should be set only 20-30°C higher than the desired boiling point of the liquid.[3]
-
Avoid Overheating: Use a stirring mechanism in the distillation flask to ensure even heating and prevent bumping.
-
-
Issue 2: Product streaking and poor separation during column chromatography.
-
Question: My compound is streaking badly on the silica gel column, and I'm getting poor separation from impurities. How can I improve my chromatographic purification?
-
Answer: The basic nature of amines leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing and sometimes irreversible adsorption.[4]
-
Causality: The lone pair of electrons on the nitrogen atoms of the diamine can form strong hydrogen bonds or have acid-base interactions with the silica surface, leading to poor chromatographic performance.[4]
-
Troubleshooting Steps:
-
Base Deactivation of Silica: Pre-treat your silica gel with a base to neutralize the acidic sites. This can be done by preparing a slurry of the silica gel in a solvent system containing a small amount of a volatile amine like triethylamine (typically 0.5-2%).[5]
-
Use of Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of amines.[6]
-
Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography on a C18-functionalized silica gel can be an effective alternative. A mobile phase with a slightly basic pH can help to ensure the amine is in its neutral form, improving retention and peak shape.[5]
-
Solvent System Modification: Incorporating a small amount of a polar solvent like methanol in your eluent can help to disrupt the strong interactions between the amine and the stationary phase. A common solvent system for amines on silica is a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide.
-
-
Issue 3: Difficulty in forming crystals of the purified amine or its salt.
-
Question: I have purified my this compound, but it remains an oil. I've also struggled to crystallize its hydrochloride salt. What can I do?
-
Answer: Many amines and their salts are notoriously difficult to crystallize. The presence of even minor impurities can inhibit crystal lattice formation. Also, the choice of solvent is critical for successful crystallization.
-
Causality: The flexibility of the alkyl chain and the presence of multiple nitrogen atoms can disrupt crystal packing. For salts, high solubility in common solvents can make precipitation challenging.
-
Troubleshooting Steps:
-
Purity is Key: Ensure your amine is of the highest possible purity before attempting crystallization. Residual solvents or byproducts can act as "crystal poisons."
-
Salt Formation for Crystallization: Converting the free base to a salt, such as a dihydrochloride or a tartrate, often enhances the propensity for crystallization.[7]
-
Solvent Screening for Salt Crystallization: For hydrochloride salts, solvents like isopropanol or a mixture of ethanol and diethyl ether are often effective.[8] You are looking for a solvent system where the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Inducing Crystallization: If crystals do not form spontaneously upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal if available.
-
Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly in a loosely covered container can sometimes yield crystals.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities can include:
-
Starting materials: Unreacted 3,5-dimethylpiperidine or the starting material for the ethanamine side chain.
-
Byproducts of side chain addition: Depending on the reagent used, byproducts from the reaction introducing the ethanamine group can be present.
-
Products of over-alkylation: If the synthesis involves alkylation of the piperidine nitrogen, there's a possibility of the primary amine on the side chain also reacting.
-
Solvents: Residual solvents from the reaction and workup.
Impurity profiling using techniques like GC-MS or LC-MS is highly recommended to identify the specific impurities in your sample.[4][9]
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is often ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. Derivatization may sometimes be necessary to improve the chromatographic behavior of the diamine.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase containing a buffer to control the pH is a powerful tool for purity assessment. A UV detector may be used if the molecule has a chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the purified compound and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
Q3: Is it better to purify the free base or the salt form of this compound?
A3: This depends on the primary purification challenge:
-
For removal of non-basic impurities: Purification of the free base by distillation or chromatography is generally preferred.
-
For achieving high purity and a solid final product: Conversion to a salt (e.g., dihydrochloride) followed by recrystallization is often the most effective method for removing closely related basic impurities and isolating a stable, crystalline solid.[7] The purified salt can then be converted back to the free base if required by treatment with a base and extraction.
Q4: What safety precautions should be taken when handling and purifying this compound?
A4: Amines, in general, are corrosive and can cause skin and eye burns. It is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Consult the Safety Data Sheet (SDS) for the compound and any reagents used for specific handling and disposal information.
Experimental Protocols
The following are generalized protocols based on established methods for purifying similar diamines. Optimization for this compound will be necessary.
Protocol 1: Vacuum Distillation of the Free Base
This protocol is suitable for removing non-volatile impurities or solvents with significantly different boiling points.
Step-by-Step Methodology:
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with a suitable vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully apply a high vacuum (e.g., < 1 mmHg).
-
Heating: Gently heat the distillation flask in a heating mantle or oil bath while stirring.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature. It is advisable to collect a small forerun fraction to discard before collecting the main product fraction.
-
Completion: Once the main fraction has been collected and the temperature begins to rise or fall, stop the distillation. Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
This protocol is designed to purify the free base from impurities of similar volatility but different polarity.
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., dichloromethane) containing 1% triethylamine.
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Equilibration: Equilibrate the packed column by running several column volumes of the initial eluent through it.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the initial eluent and load it onto the top of the column.
-
Elution: Begin elution with the initial solvent system, gradually increasing the polarity (e.g., by adding methanol to the dichloromethane, both containing 1% triethylamine).
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification via Dihydrochloride Salt Recrystallization
This is often the most effective method for achieving high purity and isolating a solid product.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether or isopropanol. Cool the solution in an ice bath and slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization:
-
Transfer the crude salt to a clean flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/diethyl ether) to just dissolve the salt.[8]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
-
Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Advantages | Disadvantages | Best For |
| Vacuum Distillation | - Fast and efficient for large quantities.- Good for removing non-volatile impurities. | - Potential for thermal degradation.- Not effective for separating compounds with close boiling points. | - Initial purification of large batches.- Removal of high-boiling solvents or non-volatile byproducts. |
| Flash Chromatography | - High resolution for separating closely related compounds.- Can be performed at room temperature. | - Can be time-consuming.- Potential for product loss on silica gel.- Requires larger volumes of solvent. | - Separation of impurities with different polarities.- Purification of smaller quantities. |
| Salt Recrystallization | - Can achieve very high purity.- Yields a stable, crystalline solid.- Effective for removing isomeric or closely related basic impurities. | - Requires an additional step of salt formation and potentially liberation of the free base.- Yield can be lower due to the solubility of the salt. | - Final purification step to obtain a highly pure, solid product. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for chromatographic purification of basic amines.
References
-
Biotage. (2023, January 23). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Knauer. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]
- Pfannhauser, W., & Thaller, A. (1985). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products.
- Dolan, J. W. (2018). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. LCGC North America, 36(8), 524-529.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
- Al-Shahroury, F., et al. (2024). Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent. Journal of Pharmaceutical and Biomedical Analysis, 241, 115949.
-
SIELC Technologies. (2018, February 16). 1-(2-Aminoethyl)piperazine. Retrieved from [Link]
-
Sabbioni, G., & Schütze, D. (2014). The GC-MS analysis of isocyanate diamine-metabolites. ResearchGate. Retrieved from [Link]
-
Rhodium. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]
-
Chegg. (n.d.). *Solved: Liquids with high boiling points and those which decompose below their boiling point are purifies using ______. *. Retrieved from [Link]
- U.S. Patent No. 2,739,981. (1956). Diamines and salts thereof.
-
Agilent Technologies. (2011). Amines Analysis of impurities in ethylene diamine. Retrieved from [Link]
-
Vitas Analytical Services. (n.d.). Purity of Ethylene Diamine by GC-FID. Retrieved from [Link]
-
StudySmarter. (n.d.). Advanced distillation techniques and troubleshooting. Retrieved from [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
-
CK-12 Foundation. (2023, November 18). Methods of Purification of Organic Compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
Cheresources.com Community. (2007, October 29). The Use Of Amine In Vacuum Distillation. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
- Wessig, P., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735.
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]
-
Cheresources.com Community. (2012, January 20). Vacuum Distillation For Amine Regeneration. Retrieved from [Link]
- Dolganov, I., et al. (2022). Mini-Refinery Vacuum Unit: Functional Analysis and Improvement of Vacuum Overhead System. Processes, 10(7), 1363.
- U.S. Patent No. 3,420,752. (1969).
- Chemical Review and Letters. (2021).
-
NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
- Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
-
Wessig, P., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed. Retrieved from [Link]
Sources
- 1. Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4532354A - Method for purifying N,N-dimethylaminopropylamine - Google Patents [patents.google.com]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. EP0841320A2 - A process for the preparation of ethylamines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-(2,5-dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride | 1803605-66-4 [sigmaaldrich.com]
- 9. 2-(Piperidin-1-yl)ethanamine dihydrochloride | 100911-49-7 [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Byproduct formation in the synthesis of N-(2-aminoethyl)piperidines
Technical Support Center: Synthesis of N-(2-Aminoethyl)piperidines
Welcome to the technical support center for the synthesis of N-(2-aminoethyl)piperidine and its derivatives. This molecular scaffold is a crucial component in numerous pharmacologically active compounds. However, its synthesis can be accompanied by the formation of challenging byproducts that complicate purification and reduce yields. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Section 1: Troubleshooting Guide (Problem-Oriented Q&A)
This section addresses specific experimental issues in a question-and-answer format. Each answer provides probable causes and actionable solutions to get your synthesis back on track.
Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted piperidine starting material. What's going wrong?
Probable Cause: This issue commonly points to three main factors: insufficient reactivity of the electrophile, suboptimal reaction conditions, or premature degradation of reagents.
-
Inefficient Alkylation: When using 2-chloroethylamine hydrochloride, the reaction is often sluggish. The hydrochloride salt is highly stable and may require a base to liberate the free amine for effective reaction.[1] The choice of base and solvent is critical to prevent side reactions.
-
Temperature and Reaction Time: N-alkylation reactions can require elevated temperatures and extended reaction times to proceed to completion.[2] Insufficient heating or premature termination of the reaction will result in low conversion.
-
Moisture: The presence of excessive moisture can hydrolyze certain reagents or interfere with the reaction pathway, particularly in syntheses involving moisture-sensitive intermediates like aziridines.
Recommended Solutions:
-
Base and Solvent Optimization (for 2-chloroethylamine route):
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to neutralize the HCl salt in situ.[2] Use a polar aprotic solvent like DMF or acetonitrile to facilitate the dissolution of the reagents and promote the Sₙ2 reaction.
-
-
Adjust Reaction Conditions:
-
Gradually increase the reaction temperature, monitoring by TLC for the consumption of starting material. Refluxing in a suitable solvent is often necessary.[2]
-
Ensure the reaction runs for an adequate duration. An overnight reaction is common for this type of alkylation.
-
-
Ensure Anhydrous Conditions:
-
Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Q2: I'm observing a significant impurity with a higher molecular weight (approx. 2x the mass of my starting amine) in my LC-MS analysis. What is this byproduct and how can I prevent it?
Probable Cause: This is a classic sign of dimerization or oligomerization. The N-(2-aminoethyl)piperidine product contains a reactive primary amine that can compete with the piperidine starting material and react with another molecule of the electrophile. This is particularly problematic in syntheses involving highly reactive intermediates like aziridine.
-
Mechanism of Dimerization: The primary amine of the product molecule can act as a nucleophile, attacking an aziridinium ion (formed under acidic catalysis) or another molecule of 2-chloroethylamine. This leads to the formation of N,N'-bis(2-piperidinoethyl)amine and higher-order oligomers.
Recommended Solutions:
-
Control Stoichiometry:
-
Use a significant excess of the piperidine starting material. This ensures that the electrophile (aziridine or 2-chloroethylamine) is more likely to encounter and react with piperidine rather than the product molecule.
-
-
Slow Addition of Electrophile:
-
Add the electrophile (e.g., aziridine) slowly and portion-wise to a heated solution of piperidine. This maintains a low instantaneous concentration of the electrophile, favoring the desired reaction.
-
-
pH Control:
-
Avoid strongly acidic conditions when using aziridine, as this can promote rapid polymerization. The ring-opening of aziridine by an amine nucleophile is often performed under neutral or slightly basic conditions.[3]
-
Section 2: Frequently Asked Questions (Conceptual Q&A)
This section explores the underlying chemical principles and strategic choices in the synthesis of N-(2-aminoethyl)piperidines.
Q1: What are the main synthetic routes to N-(2-aminoethyl)piperidine, and what are their respective pros and cons regarding byproduct formation?
There are two primary, widely-used synthetic routes, each with a distinct byproduct profile.
| Synthetic Route | Description | Pros | Cons & Common Byproducts |
| Alkylation with 2-Chloroethylamine HCl | Piperidine acts as a nucleophile, displacing the chloride from 2-chloroethylamine in an Sₙ2 reaction.[4] | Reagents are inexpensive and readily available. The reaction is conceptually straightforward. | The reaction can be slow. The primary byproduct concern is over-alkylation , where the product's primary amine reacts again with 2-chloroethylamine.[1] |
| Ring-Opening of Aziridine | Piperidine acts as a nucleophile to open the strained three-membered aziridine ring. | This reaction is often high-yielding and atom-economical. | Aziridine is prone to acid-catalyzed polymerization . The product can also react with aziridine, leading to dimers and oligomers . Aziridines are also toxic and must be handled with care.[3] |
Q2: What is the mechanism of byproduct formation in the aziridine-based synthesis, and how can it be minimized?
The primary challenge in the aziridine route is controlling its reactivity to prevent self-polymerization and reaction with the desired product.
Mechanism of Dimer/Oligomer Formation:
The desired product, N-(2-aminoethyl)piperidine, possesses a nucleophilic primary amine. This amine can compete with the starting piperidine to attack another molecule of aziridine. This subsequent reaction creates a dimer, which itself has a secondary amine that can continue to react, leading to a mixture of oligomers. This side reaction is accelerated by acid, which protonates the aziridine nitrogen, making the ring more susceptible to nucleophilic attack.
Minimization Strategies:
-
Use Piperidine as the Solvent: Running the reaction in a large excess of piperidine maximizes the probability that aziridine will react with the starting material rather than the product.
-
Temperature Control: While some heat is necessary, excessive temperatures can increase the rate of side reactions. An optimal temperature balances reaction rate with selectivity.
-
Avoid Acid Catalysis: Unless absolutely necessary for a specific substrate, avoid adding acid, which can initiate uncontrolled polymerization of aziridine.[3]
Section 3: Optimized Experimental Protocol
This section provides a reliable, step-by-step protocol for one of the common synthetic methods, with annotations to highlight critical steps for avoiding byproduct formation.
Protocol: Synthesis via Alkylation with 2-Chloroethylamine Hydrochloride
This protocol is designed to favor the formation of the desired mono-alkylated product.
Materials:
-
Piperidine (3.0 eq)
-
2-Chloroethylamine hydrochloride (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard glassware for reflux, stirring, and extraction
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add piperidine (3.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.
-
Scientist's Note: Using a 3-fold excess of piperidine is crucial. This stoichiometric control ensures that 2-chloroethylamine is more likely to react with the starting material than with the newly formed product, thus minimizing the formation of the N,N'-bis(2-piperidinoethyl)amine byproduct.
-
-
Addition of Reagent: Add 2-chloroethylamine hydrochloride (1.0 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Scientist's Note: The solid K₂CO₃ not only acts as the base but also helps to keep the reaction environment dry. Refluxing ensures the reaction has sufficient energy to overcome the activation barrier for this Sₙ2 reaction.
-
-
Workup: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure to remove the solvent and excess piperidine.
-
Purification: a. Dissolve the crude residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic impurities. b. Extract the aqueous layer with DCM. c. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary.
Sources
Improving selectivity in the synthesis of substituted piperidine derivatives
Welcome to the Technical Support Center for the synthesis of substituted piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the synthesis of these critical heterocyclic scaffolds. The piperidine moiety is a cornerstone in medicinal chemistry, and achieving precise control over its substitution pattern and stereochemistry is paramount for successful drug discovery programs.[1][2] This resource is structured in a question-and-answer format to directly address specific issues you may encounter in your research.
Section 1: Troubleshooting Poor Stereoselectivity
Controlling the three-dimensional arrangement of substituents on the piperidine ring is a frequent and critical challenge. Low diastereomeric or enantiomeric excess can derail a synthetic campaign. This section addresses common causes of poor stereoselectivity and provides actionable solutions.
FAQ 1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the diastereoselectivity?
Low diastereoselectivity is often a result of insufficient energetic differentiation between the transition states leading to the different diastereomers. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Reaction Mechanism: The reaction may be proceeding through a less selective pathway. For instance, in a formal aza-Diels-Alder reaction, a stepwise Mannich-Michael pathway might be competing with the desired concerted [4+2] cycloaddition, especially when strong Lewis acids are used.[3][4][5]
-
Troubleshooting:
-
Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. Experiment with a range of Lewis acids or consider organocatalysts, which can favor a more organized transition state.[6]
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states. Screen a variety of solvents with different properties.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by amplifying small energy differences between competing transition states.[3][6]
-
-
-
Substrate Control: The inherent stereochemistry of your starting material may not be sufficient to direct the formation of the new stereocenter.
-
Troubleshooting:
-
Bulky Protecting Groups: Introducing a sterically demanding protecting group on the nitrogen or other existing functional groups can restrict conformational flexibility and block one face of the molecule from reagent approach.[6][7][8] The tert-butoxycarbonyl (Boc) group is commonly used for this purpose.[7][8]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to your substrate can provide excellent stereocontrol. Although this requires additional synthetic steps for attachment and removal, it is a robust strategy for establishing desired stereochemistry.
-
-
-
Reagent Control: The steric and electronic properties of your reagents play a crucial role in determining the stereochemical outcome.
-
Troubleshooting:
-
Sterically Hindered Reagents: Employing bulkier reagents can amplify steric interactions in the transition state, favoring the formation of one diastereomer. For example, in reductions of substituted piperidones, the choice of reducing agent can have a profound impact on the cis/trans selectivity.[9]
-
-
Workflow for Improving Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
FAQ 2: How can I achieve high enantioselectivity in the synthesis of a chiral piperidine?
Achieving high enantioselectivity requires the use of chiral catalysts or reagents that can create a chiral environment during the reaction. Several powerful strategies have been developed for the asymmetric synthesis of piperidine derivatives.
Key Strategies for Enantioselective Synthesis:
-
Asymmetric Hydrogenation: The enantioselective hydrogenation of pyridine derivatives, particularly N-activated pyridinium salts, is a highly effective method for accessing enantioenriched piperidines.[10][11] This approach often utilizes chiral iridium or rhodium catalysts with specialized phosphine ligands.[10][11]
-
Insight: Activation of the pyridine ring by forming an N-benzylpyridinium salt, for example, can make it more susceptible to reduction and improve enantioselectivity.[10]
-
-
Catalytic Asymmetric [4+2] Annulation: The aza-Diels-Alder reaction is a powerful tool for constructing the piperidine ring.[12][13] The use of chiral phosphine catalysts in the annulation of imines with allenes can furnish a variety of functionalized piperidines with excellent stereoselectivity.[14]
-
Enantioselective C-H Functionalization: Direct, site-selective C-H bond functionalization of the piperidine ring using a chiral catalyst is an emerging and efficient strategy.[15][16] For instance, evolved manganese catalysts can be used for the enantioselective desymmetrization of piperidines via α-C(sp³)-H bond oxidation.[15]
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, is a classic and reliable approach to enantiomerically pure piperidine derivatives.[17][18]
| Method | Typical Catalyst/Reagent | Advantages | Considerations |
| Asymmetric Hydrogenation | Chiral Ir or Rh complexes with phosphine ligands[10][11] | High enantioselectivity, atom economy. | Requires specialized catalysts and high-pressure equipment. |
| Asymmetric Annulation | Chiral phosphine catalysts[14] | Access to diverse functionalized piperidines. | Substrate scope can be catalyst-dependent. |
| C-H Functionalization | Chiral Mn or Rh catalysts[15][16] | High step economy, direct functionalization. | Site-selectivity can be a challenge. |
| Chiral Pool Synthesis | Readily available chiral starting materials[17][18] | Predictable stereochemical outcome. | May require longer synthetic sequences. |
Section 2: Overcoming Common Synthetic Hurdles
Beyond stereoselectivity, a number of other issues can arise during the synthesis and handling of piperidine derivatives. This section provides troubleshooting for some of the most frequently encountered problems.
FAQ 3: My N-alkylation or N-acylation reaction is sluggish and gives low yields. What can I do to improve it?
Incomplete N-alkylation or acylation is a common issue that can often be resolved by carefully considering the reaction conditions and the nature of the reactants.
Possible Causes & Solutions:
-
Steric Hindrance: Bulky substituents on either the piperidine nitrogen or the electrophile can significantly slow down the reaction.[19]
-
Troubleshooting: Increase the reaction temperature or use a more reactive alkylating/acylating agent (e.g., an alkyl iodide instead of a bromide, or an acyl chloride instead of an anhydride).[19]
-
-
Leaving Group Ability: The efficiency of the reaction is dependent on the quality of the leaving group on the electrophile.
-
Troubleshooting: For alkylations, consider converting an alcohol to a tosylate or mesylate to improve its leaving group ability.
-
-
Solvent Choice: The solvent can have a significant impact on the reaction rate.
-
Troubleshooting: Polar aprotic solvents like DMF or acetonitrile are generally preferred for N-alkylation reactions as they can solvate the cation without strongly interacting with the nucleophile.[19]
-
-
Base Strength: For N-acylations, an appropriate base is often required to neutralize the acid byproduct.
-
Troubleshooting: Use a non-nucleophilic base like triethylamine or DIPEA. For sluggish reactions, a stronger base like pyridine can be used, which may also act as a nucleophilic catalyst.
-
FAQ 4: I am observing the formation of colored impurities in my piperidine product. What are they and how can I remove them?
A yellow or brown tint in piperidine samples is a common observation, particularly after prolonged storage.
Cause and Resolution:
-
Oxidation: The coloration is typically due to the formation of oxidation products when the piperidine is exposed to air and light.[3]
FAQ 5: I am having difficulty separating my substituted piperidine from starting materials or byproducts. What purification strategies are most effective?
The basic nature of the piperidine nitrogen can be exploited for purification.
Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique for separating basic piperidine derivatives from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The piperidine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate the piperidine.
-
Extract the free-based piperidine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate to obtain the purified product.
-
-
Chromatography:
-
Silica Gel Chromatography: While effective, piperidines can sometimes streak on silica gel due to their basicity. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.
-
Reverse-Phase Chromatography: This can be a viable alternative, especially for more polar piperidine derivatives.
-
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step protocols for common reactions used in the synthesis of substituted piperidines.
Protocol 1: General Procedure for Reductive Amination to Form a Substituted Piperidine
Reductive amination is a versatile method for forming the piperidine ring, often from a dicarbonyl compound and a primary amine.[20][21]
Materials:
-
1,5-Dicarbonyl compound (1.0 eq)
-
Primary amine or ammonium acetate (1.1 eq)
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) (1.5 eq)
-
Anhydrous solvent (e.g., methanol, dichloroethane)
-
Acetic acid (catalytic amount, if needed)
Procedure:
-
To a solution of the 1,5-dicarbonyl compound in the chosen anhydrous solvent, add the primary amine or ammonium acetate.
-
If required, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate enamine/iminium ion.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the reducing agent portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction as described in FAQ 5.
Protocol 2: N-Boc Protection of a Piperidine Derivative
The Boc protecting group is widely used to modulate the reactivity of the piperidine nitrogen and can influence stereoselectivity.[7][8][22]
Materials:
-
Substituted piperidine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine, if starting from a salt) (1.1 eq)
Procedure:
-
Dissolve the substituted piperidine in the chosen solvent. If the starting material is a hydrochloride or other salt, add one equivalent of a base like triethylamine.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction is often accompanied by the evolution of CO₂ gas.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected piperidine, which is often pure enough for subsequent steps.
Logical Flow for Piperidine Synthesis and Purification
Caption: General workflow for piperidine synthesis and purification.
References
- Fu, G. C., & Toste, F. D. (2007). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society.
- Smith, A. B., et al. (2008). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters.
- Zhang, X., et al. (2013). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters.
- Das, A., et al. (2024). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry.
- Chen, M. S., et al. (2022). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
- Bosch, J., et al. (2010). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry.
- Das, A., et al. (2024).
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
- Martin, S. F., et al. (2009). Diastereoselective Synthesis of 2,3,6-Trisubstituted Piperidines.
- BenchChem. (n.d.). Common challenges in working with piperidine-based compounds. BenchChem.
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Li, X., et al. (2024).
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- BenchChem. (2025). Strategies to control diastereoselectivity in piperidine synthesis. BenchChem.
- Doyle, M. P., et al. (2015).
- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Vereshchagin, A. N., et al. (2023). Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate.
- Sutherland, J. D., et al. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. PMC - NIH.
- BenchChem. (n.d.). A Technical Guide to the Stereoselective Synthesis of Piperidine-3-carbothioamide Enantiomers.
- Zhang, Z., et al. (2018).
- BenchChem. (n.d.).
- S. F. V., et al. (2021). Catalytic Asymmetric Aza-Diels-Alder Reaction: Pivotal Milestones and Recent Applications to Synthesis of Nitrogen-Containing Heterocycles.
- BenchChem. (n.d.). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
- Whiting, A., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry.
- Tomas Laudo, L. (2011). Review: Mannich–Michael vs. aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry Blog.
- Krasavin, M., et al. (2022).
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- Goti, A., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Saptal, V., et al. (2024). Intramolecular reductive amination for the preparation of piperazines.
- Edelmann, F. T. (2021). Have you experienced that your piperidine crystallizes when not in use?.
- Al-Majid, A. M., et al. (2025). Proposed mechanism for the synthesis of highly substituted piperidine 9.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Brown, A. D., et al. (2022).
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis.
- Wünsch, B., et al. (2016).
- Alec, C. (2024).
- ResearchGate. (n.d.). 28 questions with answers in PIPERIDINES.
- Das, A., et al. (2024). Representative 2-substituted piperidine-containing pharmaceuticals.
- YouTube. (2024).
Sources
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- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
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Stability issues of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine under reaction conditions
Technical Support Center: 2-(3,5-Dimethylpiperidin-1-yl)ethanamine
Document ID: TSC-CHEM-2026-01-17-001 Version: 1.0
Introduction
Welcome to the technical support guide for this compound. This document is intended for researchers, chemists, and drug development professionals who are utilizing this bifunctional amine in their synthetic workflows. Due to its unique structure, featuring a primary amine for derivatization and a sterically hindered tertiary amine within the piperidine ring, this compound presents specific stability challenges. This guide provides in-depth, experience-based insights into potential stability issues, offering troubleshooting protocols and answers to frequently asked questions to ensure the success and reproducibility of your experiments.
Section 1: Understanding the Inherent Stability Profile
The molecular structure of this compound dictates its reactivity and potential degradation pathways. Key features include:
-
Primary Amine (-NH₂): The primary nucleophilic center, typically targeted for amide bond formation, reductive amination, or alkylation. It is susceptible to standard amine reactions.
-
Tertiary Amine (Piperidine Nitrogen): Generally more stable than primary or secondary amines due to the absence of a proton.[1] However, it is susceptible to oxidation to form an N-oxide and can act as a base.[2]
-
β-Amino Linkage: The ethyl bridge between the two nitrogen atoms is a critical structural feature. This arrangement can, under certain conditions (e.g., strong base, high heat), be susceptible to elimination reactions.
The dimethyl substitution on the piperidine ring provides steric hindrance, which can influence the accessibility and reactivity of the tertiary nitrogen.
Molecular Structure and Potential Hot Spots
The following diagram illustrates the key reactive sites on the molecule that are central to understanding its stability.
Sources
Technical Support Center: High-Performance Liquid Chromatography (HPLC) for Diamine Compounds
Welcome to the technical support center for the HPLC analysis of diamine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for these challenging analytes. Diamines, with their basic functional groups, present unique chromatographic hurdles that require a nuanced approach beyond standard reversed-phase protocols.
This center is structured to address specific issues in a direct, question-and-answer format, explaining not just the "how" but the critical "why" behind each recommendation.
Principles of Diamine Analysis by HPLC
Diamine compounds, whether aliphatic or aromatic, are characterized by the presence of two amine functional groups. These groups are typically basic and readily protonated, especially at acidic or neutral pH. This inherent basicity is the primary source of analytical challenges in reversed-phase HPLC, leading to issues such as:
-
Strong Silanol Interactions: Residual silanol groups (Si-OH) on the surface of traditional silica-based columns are acidic.[1][2][3] At mobile phase pH values above 3, these silanols can become ionized (SiO⁻) and interact strongly with protonated basic analytes like diamines.[4] This secondary ionic interaction is a major cause of severe peak tailing.[2][4][5]
-
Poor Retention on Reversed-Phase Media: Highly polar or fully ionized diamines may exhibit poor retention on non-polar stationary phases (like C18), often eluting at or near the void volume.[6]
-
On-Column Degradation: The highly active surface of some silica-based columns can lead to the degradation of sensitive diamine compounds.
Understanding these fundamental interactions is the first step toward developing robust and reliable HPLC methods.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of diamine compounds, providing systematic solutions grounded in chromatographic theory.
Q1: Why are my diamine peaks showing severe tailing?
Peak tailing is the most frequent issue when analyzing basic compounds like diamines.[1][2] It compromises resolution and leads to inaccurate quantification. The primary cause is secondary interactions between the basic amine groups and acidic residual silanols on the silica stationary phase.[2][4][5]
Step-by-Step Troubleshooting Protocol:
-
Diagnose the Cause:
-
System Check: First, ensure the tailing is not due to extra-column effects. Inject a neutral, well-behaved compound (e.g., toluene or uracil). If this peak is symmetrical, the problem is chemical interaction on the column. If it also tails, check for dead volumes in fittings, tubing, or the detector flow cell.[7]
-
Overload Check: Inject a 10-fold dilution of your sample. If the peak shape improves significantly, you may be overloading the column.[2][4]
-
-
Mitigation Strategies (Mobile Phase):
-
Lower the Mobile Phase pH: Reducing the pH to between 2.5 and 3.0 protonates the silanol groups, neutralizing their negative charge and minimizing ionic interactions with the protonated diamine.[4][8] Be mindful that this also ensures the diamine is fully protonated.
-
Add a Competing Base: Incorporate a "sacrificial base" like triethylamine (TEA) into the mobile phase at a concentration of 5-20 mM.[8][9][10][11] The protonated TEA will preferentially interact with the ionized silanols, effectively shielding the diamine analyte from these active sites.[3][9]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can also help mask residual silanol activity.[12][13]
-
-
Mitigation Strategies (Stationary Phase):
-
Use a Modern, Base-Deactivated Column: Columns packed with high-purity, Type B silica have a much lower concentration of acidic silanols.[8][14] Many modern columns also feature proprietary end-capping or surface treatments to further shield these groups.[15]
-
Consider a Column with a Positively Charged Surface: Some stationary phases are designed with a slight positive charge to repel basic analytes through ionic repulsion, which significantly improves peak shape.[16]
-
Q2: My diamine compound has poor retention and elutes near the void volume. How can I increase its retention?
Poor retention of polar compounds is a common limitation of reversed-phase chromatography.[6] For diamines, this is exacerbated when they are fully protonated and highly water-soluble.
Strategies for Increasing Retention:
-
Ion-Pair Chromatography: This is a powerful technique for retaining charged analytes.[17]
-
Mechanism: An ion-pairing reagent, which is an ionic molecule with a hydrophobic tail (e.g., an alkyl sulfonate like sodium dodecyl sulfate for basic analytes), is added to the mobile phase.[18] It forms a neutral ion pair with the charged diamine. This neutral complex has a greater affinity for the non-polar stationary phase, leading to increased retention.[17][18]
-
Protocol:
-
Select an appropriate ion-pairing reagent (e.g., hexane-, heptane-, or octane-sulfonate).
-
Add the reagent to the mobile phase at a concentration of 5-10 mM.
-
Ensure the mobile phase pH keeps the diamine fully ionized.
-
Allow for a significant column equilibration period, as the reagent needs to adsorb onto the stationary phase surface.[19]
-
-
-
Mixed-Mode Chromatography: This approach utilizes stationary phases that offer multiple retention mechanisms simultaneously, such as reversed-phase and ion-exchange.[6][20][21]
-
Benefit: A mixed-mode column can provide hydrophobic retention from its C18 ligands and ionic retention from embedded ion-exchange groups. This dual mechanism is highly effective for retaining and separating polar and ionizable compounds without the need for ion-pairing reagents, making it more compatible with mass spectrometry (MS).[6][21]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative mode that uses a polar stationary phase (like bare silica, diol, or amino) with a high organic content mobile phase.[14][22][23] It is excellent for retaining very polar compounds that are unretained in reversed-phase.
Q3: I'm seeing extraneous or "ghost" peaks in my chromatogram. What is their source?
Ghost peaks are peaks that appear in a chromatogram but are not present in the injected sample. They are often a result of contamination or issues with the gradient elution.
Troubleshooting Ghost Peaks:
-
Run a Blank Gradient: Inject your mobile phase A (the weak solvent) as the sample and run your analytical gradient. If the ghost peaks appear, the contamination is in your mobile phase B (the strong solvent) or the HPLC system itself.[13]
-
Check Mobile Phase Preparation:
-
Ensure you are using high-purity, HPLC-grade solvents and fresh, high-quality water (e.g., 18.2 MΩ·cm).
-
If using mobile phase additives like TEA, be aware that they can degrade over time or contain impurities that may appear as peaks.[10]
-
-
Investigate Carryover: If the ghost peaks only appear after injecting a sample, it is likely carryover from a previous injection.
-
Solution: Implement a robust needle wash protocol. Use a wash solvent that is stronger than your mobile phase B to effectively clean the injector components. Also, consider a high-organic flush step at the end of your gradient to elute strongly retained compounds from the column.[13]
-
Frequently Asked Questions (FAQs)
Q: What is the ideal mobile phase pH for analyzing diamines? A: There is no single ideal pH, but a common strategy is to work at a low pH (2.5 - 3.0).[4][8] This protonates residual silanols to minimize peak tailing.[8] Alternatively, a high pH (>10) can be used to analyze the diamine in its neutral, uncharged state, which can also improve peak shape and increase retention on reversed-phase columns. However, this requires a pH-stable column (e.g., a hybrid or polymer-based column). Avoid working at a pH close to the pKa of your diamine, as this can lead to split or broad peaks because both the ionized and unionized forms will be present.[24][25][26]
Q: What type of HPLC column is best for diamine analysis? A: For general-purpose reversed-phase analysis, a modern, high-purity, base-deactivated C18 or C8 column is a good starting point.[14] Columns with embedded polar groups can also offer improved peak shape.[15] For retaining highly polar diamines or avoiding ion-pairing reagents, consider a mixed-mode or HILIC column.[20][22][27]
Q: Can I use trifluoroacetic acid (TFA) as a mobile phase modifier? A: While TFA is a common modifier for peptide analysis, it can act as a strong ion-pairing agent and may permanently bind to the stationary phase, altering its selectivity.[28] It can be effective for improving peak shape but can also be difficult to remove from the column. For routine analysis, buffered mobile phases or modifiers like formic acid are often preferred, especially for LC-MS applications.
Q: How can I confirm the identity of impurities in my diamine sample? A: The most effective way is to use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The mass spectrometer provides mass-to-charge ratio information for each eluting peak, allowing you to deduce the molecular weight and often the elemental composition of the impurities. This data, combined with knowledge of the synthetic route, can help identify starting materials, by-products, or degradants.
Visualizations & Data
Diagram: Troubleshooting Workflow for Peak Tailing
This diagram outlines a logical sequence for diagnosing and resolving peak tailing issues with diamine compounds.
Caption: A systematic troubleshooting workflow for peak tailing.
Diagram: Mechanism of Silanol Interaction and Mitigation
This diagram illustrates the chemical interactions at the stationary phase surface that cause peak tailing and how mobile phase additives can prevent them.
Caption: How a competing base mitigates silanol interactions.
Table: Recommended Starting HPLC Conditions for Diamine Analysis
| Parameter | Aliphatic Diamines (e.g., Hexamethylenediamine) | Aromatic Diamines (e.g., Phenylenediamine) | Rationale |
| Column | Mixed-Mode RP/Cation-Exchange or HILIC | Base-Deactivated C18 or Phenyl Column | Aliphatic diamines are very polar and require enhanced retention. Aromatic diamines have more hydrophobicity and can be retained on standard phases. |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.0 in Water | 0.1% Formic Acid in Water | Low pH and buffer control silanol interactions.[4][8] Formate is MS-friendly. |
| Mobile Phase B | Acetonitrile | Acetonitrile or Methanol | Acetonitrile is a common strong solvent with good UV transparency. |
| Gradient | Start at 5% B, ramp to 95% B over 15 min | Start at 5% B, ramp to 95% B over 15 min | A generic starting gradient; must be optimized for specific analytes. |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) | 0.8 - 1.2 mL/min (for 4.6 mm ID column) | Adjust flow rate based on column internal diameter. |
| Temperature | 30 - 40 °C | 30 - 40 °C | Elevated temperature can improve peak efficiency and reduce viscosity.[28] |
| Detector | ELSD, CAD, or MS | UV (e.g., 254 nm) or MS | Aliphatic diamines often lack a UV chromophore. Aromatic diamines are UV active. |
References
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Bell, D.S. (2024). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes.
- Element Lab Solutions. Peak Tailing in HPLC.
- Kalász, H., et al. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
- SIELC Technologies.
- Thermo Fisher Scientific. Mixed-Mode HPLC Columns.
- Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
- Rathnasekara, L. & McConnell, O. (2014). Mixed-Mode HPLC Separations: What, Why, and How.
- HALO Columns. HPLC Approaches to Improve Peak Shape for Basic Analytes.
- Waters Corporation. (2025).
- Lemasson, E., et al. Mixed-Mode Chromatography—A Review.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- LCGC Intern
- BenchChem. (2025).
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- ALWSCI. (2025).
- Galaxie Blog. (2025).
- Joseph, M.H. (2025). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
- Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.
- MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP.
- Sigma-Aldrich.
- Agilent Technologies. (2015). HPLC Troubleshooting.
- Reddit. (2023). Tailing of basic compound.
- SCION Instruments. HPLC Column Selection Guide.
- GL Sciences. How to Obtain Good Peak Shapes.
- ACE HPLC Columns. HPLC Troubleshooting Guide.
- Stoll, D.R. (2019). Method from Mars? Coping with Chromatographic Legacies.
- Roos, R.W. & Lau-Cam, C.A. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Restek. HPLC Troubleshooting Guide.
- SCION Instruments. HPLC Troubleshooting Guide.
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- Lu, W., et al. (2017). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC.
- Crawford Scientific.
- BenchChem. (2025). Technical Support Center: HPLC Analysis of 3,4-Diaminotoluene.
- Pettersson, C. & Schill, G. (1981). Separation of enantiomeric amines by ion-pair chromatography.
- Analytics & Separations. (2023).
- Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.
- Scharlab.
- Technology Networks. (2024).
- Thermo Fisher Scientific. TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- BenchChem. (2025).
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- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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Technical Support Center: Optimizing Catalysis with Piperidine-Based Ligands
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing catalytic reactions involving piperidine-based ligands. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to empower you to solve challenges effectively.
The piperidine motif is a cornerstone in medicinal chemistry and materials science, making its incorporation via catalysis a critical synthetic step.[1][2] However, the very properties that make piperidine-based ligands effective—their steric bulk and electronic character—can also introduce unique challenges. This guide will help you navigate these complexities.
Part 1: Foundational Concepts & Ligand Selection
This section addresses the fundamental principles of using piperidine-based ligands and provides guidance on selecting the appropriate ligand for your specific transformation.
Q1: What is the primary role of a piperidine-based ligand in a catalytic reaction?
A piperidine-based ligand, like other ancillary ligands such as phosphines or N-heterocyclic carbenes (NHCs), coordinates to a transition metal center (e.g., Palladium, Nickel, Rhodium). Its primary function is to modulate the metal's steric and electronic properties to promote a desired catalytic transformation.[3] Specifically, the ligand influences:
-
Catalyst Stability: The strong sigma-donating ability of many advanced ligands, including certain NHCs with piperidine-like structures, forms robust bonds with the metal, preventing aggregation and decomposition.[4][5]
-
Reactivity: The ligand's electronic properties (electron-donating or withdrawing) can accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[6][7]
-
Selectivity: The steric bulk of the ligand can control which substrates bind to the metal center and in what orientation, thereby dictating regioselectivity and stereoselectivity.[2][8]
Q2: How do I choose the right piperidine-based ligand? Should I focus on steric or electronic properties?
The optimal ligand represents a fine balance between steric and electronic effects, which are often interdependent.[9][10] Your choice should be guided by the specific demands of your reaction.
-
Steric Effects: Highly sterically demanding ligands are often beneficial.[11][12] For example, in palladium-catalyzed cross-coupling, bulky ligands promote the formation of a monoligated, coordinatively unsaturated metal complex. This is often the catalytically active species, and its formation can accelerate the rate-limiting oxidative addition step.[11][12]
-
Electronic Effects: Strong electron-donating (electron-rich) ligands increase the electron density on the metal center. This facilitates oxidative addition of electron-poor substrates (e.g., aryl chlorides) but can slow down reductive elimination. Conversely, electron-poor ligands can favor reductive elimination.[6]
A common strategy is to start with a sterically bulky, electron-rich ligand, as this combination is effective for a wide range of challenging cross-coupling reactions.[13][14]
Table 1: Impact of Piperidine Ligand Properties on Catalysis
| Ligand Property | Effect on Catalytic Step | Typical Application/Outcome |
|---|---|---|
| High Steric Bulk | Promotes formation of active monoligated species; can accelerate reductive elimination. | Buchwald-Hartwig amination with challenging substrates; improves selectivity.[11][15] |
| Low Steric Bulk | May lead to inactive bis-ligated species or catalyst aggregation. | Can be useful where substrate coordination is difficult. |
| Strong Electron Donor | Increases electron density on the metal, accelerating oxidative addition. | Coupling of unreactive electrophiles like aryl chlorides.[4][6] |
| Weak Electron Donor | Decreases electron density on the metal, potentially accelerating reductive elimination. | May be beneficial if reductive elimination is the rate-limiting step. |
Part 2: General Reaction Optimization
Once a ligand family is selected, systematic optimization of reaction parameters is crucial. This section provides a logical framework for this process.
Q3: My initial reaction shows low conversion. What key parameters should I screen first?
When facing low conversion, a systematic screen of the core reaction parameters is the most effective approach. We recommend prioritizing them in the following order: Temperature, Solvent, and Base .
-
Temperature: Temperature has a profound impact on reaction rates. However, simply increasing the temperature is not always the solution, as it can also accelerate catalyst decomposition pathways.[16][17] A typical screen might involve running the reaction at your initial temperature (e.g., 80 °C), a lower temperature (e.g., 50 °C), and a higher temperature (e.g., 110 °C).[16][17] Unexpectedly, for some Pd-catalyzed aminations, optimal yields are found at moderate temperatures, as higher temperatures increase the rate of catalyst deactivation more than the productive reaction.[16]
-
Solvent: The choice of solvent can influence catalyst stability, solubility of reagents, and even the reaction mechanism.[18][19][20] A good starting point is a screen of common solvents from different classes:
-
Base: The base plays a critical role, often deprotonating a pro-nucleophile (like an amine in Buchwald-Hartwig amination) and participating in the reductive elimination step.[14] The strength and nature of the counter-ion are both important.
Q4: Should I use a pre-formed catalyst or generate the catalyst in situ?
For reproducibility and reliability, using a pre-formed, air-stable catalyst (precatalyst) is highly recommended .[13][21]
-
In situ generation (mixing a metal salt like Pd(OAc)₂ with a ligand) can be effective but suffers from variability. The exact ratio of ligand to metal can be inconsistent, and the formation of the active Pd(0) species can be inefficient, leading to irreproducible results.
-
Precatalysts (e.g., XPhos Pd G3/G4) contain a specific, well-defined ratio of ligand to palladium, often in an air-stable Pd(II) form that is readily reduced to the active Pd(0) species under the reaction conditions.[14] In our experience, this leads to more consistent reaction profiles and simplifies the experimental setup.[13]
Part 3: Troubleshooting Common Problems
This section tackles the most frequent and frustrating issues encountered when working with piperidine-based ligands.
Q5: My reaction starts well but then stalls completely. What is happening?
This is a classic symptom of catalyst deactivation . The active catalyst is being consumed by an unproductive side reaction, halting the catalytic cycle.[16][22][23] Several deactivation pathways are common in these systems.
Possible Causes & Solutions:
-
Ligand Poisoning/Displacement: The nitrogen on a piperidine substrate or product can coordinate to the palladium center, displacing your ancillary ligand and poisoning the catalyst.[13] This is especially problematic in hydrogenations or cross-couplings where piperidine is a nucleophile.
-
Solution: Increase the steric bulk of your ancillary ligand. A bulkier ligand will bind more tightly to the metal and create a more crowded coordination sphere, making it harder for the piperidine nitrogen to displace it.[13]
-
-
Product Inhibition: The reaction product may bind to the catalyst more strongly than the starting materials, forming a stable, off-cycle complex that effectively sequesters the catalyst.[24]
-
Solution: Try running the reaction at a higher dilution. While this may slow the reaction, it can disfavor bimolecular deactivation pathways. Kinetic modeling can also help identify if product inhibition is a key factor.[16]
-
-
Ligand Degradation: Under harsh conditions, the ligand itself can be degraded. For phosphine ligands, this can involve C-P bond activation or cyclometalation.[23] For NHC ligands, while generally more robust, degradation can still occur.[22]
-
Solution: Screen reaction conditions to find a lower temperature or milder base that still provides an acceptable reaction rate.[17] If degradation is suspected, analysis of the crude reaction mixture by ³¹P NMR (for phosphines) or LC-MS may reveal ligand fragments.
-
Q6: I'm getting a good yield, but the reaction is messy with multiple side products. How can I improve selectivity?
Poor selectivity often points to a catalytic species that is either too reactive or not sufficiently discriminating.
Possible Causes & Solutions:
-
Homocoupling of Aryl Halides: This side reaction is often caused by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) cycle.[21]
-
Solution: Ensure rigorous exclusion of air. Degas your solvent thoroughly (e.g., via freeze-pump-thaw or by sparging with argon for 30+ minutes) and conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.[14]
-
-
Competitive C-H Activation: In reactions designed for C-H functionalization, the catalyst may activate the wrong C-H bond, leading to regioisomeric products.[8]
-
Substrate Decomposition: The reaction conditions (high temperature, strong base) may be degrading your starting material or product.[13]
-
Solution: Perform control experiments by subjecting your starting material and isolated product to the reaction conditions without the catalyst or coupling partner to check for stability. If decomposition is observed, a screen for milder conditions is necessary.
-
Diagrams for Workflow and Logic
The following diagrams illustrate key concepts and troubleshooting workflows.
Caption: Decision tree for troubleshooting low reaction yield.
Part 4: Experimental Protocols
Adherence to rigorous experimental technique is paramount for reproducibility.
Protocol 1: General Procedure for High-Throughput Screening of Reaction Conditions
This protocol uses 24-well plate formats for efficient screening of catalysts, ligands, bases, and solvents.
Materials:
-
Oven-dried 24-well plate with magnetic stir bars.
-
Septa for sealing wells.
-
Inert atmosphere glovebox or Schlenk line.
-
Stock solutions of aryl halide, amine/nucleophile, metal precursor, and ligand in a degassed solvent (e.g., dioxane).
-
Solid bases (e.g., NaOtBu, K₂CO₃, K₃PO₄).
Procedure:
-
Preparation (in a glovebox):
-
To each designated well, add the solid base (1.2 - 2.0 equivalents).
-
Add the magnetic stir bar to each well.
-
-
Reagent Addition:
-
Add the stock solution of the aryl halide to each well.
-
Add the stock solution of the amine/nucleophile to each well.
-
Add the appropriate solvent to each well to reach the target concentration (e.g., 0.5 M).
-
-
Catalyst Addition:
-
In separate wells, add the stock solution of the metal precursor (e.g., Pd₂(dba)₃).
-
Add the stock solution of the corresponding ligand. The M:L ratio is a critical variable to screen (e.g., 1:1, 1:2). If using a precatalyst, add a stock solution of the precatalyst directly.
-
-
Reaction:
-
Seal the plate securely with the septa.
-
Remove the plate from the glovebox and place it on a stirring hotplate set to the desired temperature.
-
Allow the reactions to stir for a set time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling, quench a small aliquot from each well with water/acid and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by LC-MS or GC-MS to determine conversion and identify major side products.
-
Protocol 2: Best Practices for Handling Air-Sensitive Reagents
Ensuring an inert atmosphere is critical for success, as oxygen can deactivate many catalysts. [14]
-
Glassware: All glassware should be oven-dried (>120 °C) for at least 4 hours or flame-dried under vacuum to remove adsorbed water. Allow to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Solvents: Use anhydrous, packaged solvents. For maximum rigor, solvents should be degassed. This can be achieved by:
-
Sparging: Bubble argon or nitrogen through the solvent for 30-60 minutes.
-
Freeze-Pump-Thaw: For highly sensitive reactions, freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle three times. [21]3. Reagent Transfer:
-
Solids: Weigh and add solid reagents (catalyst, ligand, base) inside a glovebox. If a glovebox is unavailable, use a "positive pressure" technique where the solid is added to the flask against a counter-flow of inert gas.
-
Liquids: Use gas-tight syringes to transfer liquid reagents. Always flush the syringe with inert gas before drawing up the liquid.
-
References
- BenchChem Technical Support Center. (2025).
- Asian Journal of Green Chemistry. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- Asian Journal of Green Chemistry. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. (2025). PMC - NIH.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- BenchChem Technical Support Center. (2025). Common challenges in working with piperidine-based compounds.
- BenchChem Technical Support Center. (2025). Optimizing Piperidine-Morpholine Synthesis.
- Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Sci-Hub.
- Ligand functionalization as a deactivation pathway in a fac-Ir(ppy)3-mediated radical addition. (2014). PMC - NIH.
- Buchwald–Hartwig amin
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. (2019). PubMed.
- BenchChem Technical Support Center. (2025). Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
- Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. (2025).
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (2007). PubMed.
- Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond form
- On the Impact of Steric and Electronic Properties of Ligands on Gold(I)
- Catalyst Deactivation of a Monoligated CyJohnPhos-bound Nickel(0) Complex. PMC - NIH.
- Effects of Solvent, Temperature, and Ligand.
- On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. (2023).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. (2024). Biointerface Research in Applied Chemistry.
- Steric and Electronic Analyses of Ligand Effects on the Stability of σ-Methane Coordination Complexes: A DFT Study. (2022). Girolami Group Website - University of Illinois.
- Effect of solvent and ancillary ligands on the c
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. (2021).
- Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central.
- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
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Validation & Comparative
A Comparative Guide to the Characterization of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine and Its Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine, a versatile piperidine-based scaffold, and its derivatives. We will explore synthetic methodologies, detailed characterization protocols, and a comparative analysis of their potential biological activities, offering insights for the design and development of novel therapeutic agents. The piperidine moiety is a cornerstone in medicinal chemistry, valued for its presence in a wide array of pharmaceuticals and natural alkaloids. Its structural features often impart favorable pharmacokinetic properties, making it a privileged scaffold in drug design.
The Core Scaffold: this compound
This compound serves as a foundational building block for the synthesis of a diverse range of derivatives. Its structure, featuring a disubstituted piperidine ring and a primary amine, offers multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR).
Chemical Structure and Properties:
-
Molecular Formula: C₉H₂₀N₂
-
Molecular Weight: 156.27 g/mol
-
Key Features: A tertiary amine within the piperidine ring and a terminal primary amine, providing sites for N-alkylation and N-acylation. The two methyl groups on the piperidine ring introduce chirality and steric bulk, which can influence receptor binding and metabolic stability.
Synthesis of the Parent Compound and its Derivatives
A robust and efficient synthesis of the parent compound is crucial for the subsequent generation of a chemical library of its derivatives. A common and effective method for the synthesis of such diamines involves a two-step process.
Synthesis of this compound
A plausible and industrially scalable synthetic route involves the reaction of 3,5-dimethylpiperidine with acrylonitrile, followed by the reduction of the resulting nitrile.
Workflow for the Synthesis of this compound:
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
-
Cyanoethylation: To a solution of 3,5-dimethylpiperidine in a suitable solvent such as ethanol, add acrylonitrile dropwise at a controlled temperature. The reaction is typically stirred at room temperature for several hours to yield 2-(3,5-dimethylpiperidin-1-yl)propanenitrile.
-
Reduction: The resulting nitrile is then reduced to the primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or through catalytic hydrogenation using a catalyst such as Raney Nickel under a hydrogen atmosphere.
-
Purification: The final product, this compound, is purified by distillation under reduced pressure.
Derivatization Strategies
The primary amine of this compound is a versatile handle for introducing a wide range of functional groups, allowing for the fine-tuning of its pharmacological properties. Two common derivatization strategies are N-alkylation and N-acylation.
N-Alkylation: This involves the reaction of the primary amine with an alkyl halide or a carbonyl compound via reductive amination to introduce alkyl, aryl, or heterocyclic moieties.
N-Acylation: This is achieved by reacting the primary amine with an acyl chloride, anhydride, or carboxylic acid to form amide derivatives.
Comparative Characterization of Derivatives
Thorough characterization of newly synthesized derivatives is essential to confirm their structure, purity, and to understand their physicochemical properties. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic and Chromatographic Analysis
| Technique | Purpose | Expected Observations for this compound Derivatives |
| ¹H NMR | To determine the proton environment and connectivity in the molecule. | Signals corresponding to the piperidine ring protons, the ethyl bridge, and the newly introduced substituent. Chemical shifts and coupling constants will confirm the structure. |
| ¹³C NMR | To identify the number and type of carbon atoms. | Resonances for all carbon atoms in the molecule, providing further structural confirmation. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The molecular ion peak ([M+H]⁺) will confirm the molecular weight. Fragmentation can provide structural insights. |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for N-H bonds (in the parent amine and secondary amine derivatives), C=O bonds (in amide derivatives), and other functional groups in the substituents. |
| High-Performance Liquid Chromatography (HPLC) | To assess purity. | A single major peak indicates a high degree of purity. |
Comparative Biological Activity: A Case Study with Thiazolidinone Derivatives
While specific biological data for derivatives of this compound is not extensively published, we can draw parallels from studies on the closely related 2-(piperidin-1-yl)ethanamine. A study on the synthesis of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones revealed their potential as antifungal agents.[1]
This suggests that derivatizing the primary amine of this compound with heterocyclic scaffolds, such as thiazolidinones, could be a promising avenue for discovering new bioactive compounds. The introduction of the 3,5-dimethyl substitution on the piperidine ring may further enhance potency or selectivity due to altered steric and electronic properties.
Hypothetical Comparison of Antifungal Activity:
| Compound | Modification | Expected Impact on Activity |
| Parent Compound | This compound | Likely low intrinsic antifungal activity. |
| Thiazolidinone Derivative | N-acylation with a thiazolidinone ring | Potential for significant antifungal activity, as seen in analogs.[1] |
| N-aryl Derivative | N-alkylation with an aromatic ring | May exhibit a range of activities depending on the nature and substitution of the aryl group. |
Structure-Activity Relationship (SAR) Insights:
SAR studies on piperidine-based compounds have shown that modifications to the piperidine ring and the nature of the substituent on the nitrogen atom can significantly impact biological activity.[2][3] For instance, the lipophilicity and electronic properties of the substituents can influence target binding and cell permeability.
Workflow for SAR Studies:
Caption: Workflow for Structure-Activity Relationship (SAR) studies.
Detailed Experimental Protocols
General Protocol for N-Acylation
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a base, such as triethylamine, to the solution.
-
Cool the mixture in an ice bath.
-
Add the desired acyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Reductive Amination
-
Dissolve this compound and the desired aldehyde or ketone in a suitable solvent (e.g., methanol or dichloroethane).
-
Add a reducing agent, such as sodium triacetoxyborohydride, in portions.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Future Directions
This compound is a valuable scaffold for the development of novel bioactive molecules. Its straightforward synthesis and the presence of a reactive primary amine allow for the creation of a diverse library of derivatives. By systematically modifying the structure through N-alkylation and N-acylation and evaluating the biological activities of the resulting compounds, researchers can gain valuable insights into the structure-activity relationships that govern their therapeutic potential. Future work should focus on synthesizing a broader range of derivatives and screening them against various biological targets to unlock the full potential of this promising chemical scaffold.
References
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Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. (URL: [Link])
-
Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. (URL: [Link])
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Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. (URL: [Link])
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A Comparative Analysis of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine: A Diamine Ligand with Untapped Potential
Introduction
In the vast landscape of coordination chemistry, diamine ligands serve as fundamental building blocks for the construction of metal complexes with diverse applications in catalysis, materials science, and drug development. While ligands such as ethylenediamine (en), N,N'-dimethylethylenediamine (dmen), and tetramethylethylenediamine (tmen) are well-established and extensively studied, the exploration of more nuanced structures continues to be a fertile ground for innovation. This guide presents a comparative analysis of the under-explored diamine ligand, 2-(3,5-Dimethylpiperidin-1-yl)ethanamine, placing it in context with its more conventional counterparts.
Due to the limited availability of direct experimental data for this compound in the public domain, this guide will leverage established principles of coordination chemistry and draw parallels with well-characterized diamine ligands. We will explore its structural and electronic properties, predict its coordination behavior, and propose experimental pathways to unlock its potential. This analysis aims to provide researchers, scientists, and drug development professionals with a forward-looking perspective on a promising, yet uncharacterized, molecular scaffold.
The Diamine Ligand Landscape: A Brief Overview
Diamine ligands are organic compounds containing two amine functional groups. Their ability to chelate to a single metal center through both nitrogen atoms forms a stable ring structure, a phenomenon known as the chelate effect, which significantly enhances the stability of the resulting metal complex. The properties of these complexes, including their geometry, stability, and reactivity, are profoundly influenced by the steric and electronic characteristics of the diamine ligand.
-
Ethylenediamine (en): The simplest diamine, offering minimal steric hindrance and serving as a benchmark for bidentate coordination.
-
N,N'-Dimethylethylenediamine (dmen): Features methyl substitution on each nitrogen atom, introducing moderate steric bulk and altering the electronic properties compared to 'en'.
-
Tetramethylethylenediamine (tmen): With two methyl groups on each nitrogen, 'tmen' presents significant steric hindrance, which can influence the coordination number and geometry of the metal center.
Structural and Electronic Considerations of this compound
This compound introduces a unique combination of structural features that distinguish it from the aforementioned linear diamines. Its structure incorporates a piperidine ring with two methyl substituents at the 3 and 5 positions, and an ethylamine pendant arm.
Key Structural Features and Their Predicted Influence:
-
Piperidine Ring: The chair conformation of the piperidine ring introduces significant steric bulk around one of the coordinating nitrogen atoms (the tertiary amine). This is expected to be more sterically demanding than the methyl groups in 'tmen'.
-
3,5-Dimethyl Substitution: The presence and relative stereochemistry (cis or trans) of the methyl groups on the piperidine ring will further modulate the steric profile of the ligand. The trans isomer, with one axial and one equatorial methyl group in the most stable chair conformation, will present a different steric environment compared to the cis isomer.
-
Ethylamine Arm: The primary amine at the terminus of the ethyl chain provides a less sterically hindered coordination site, creating an asymmetric chelation environment.
-
Asymmetry: The inherent asymmetry of the ligand, with a tertiary amine within a heterocyclic ring and a primary amine on a flexible chain, is a key feature. This asymmetry can lead to the formation of chiral metal complexes, which is of significant interest in asymmetric catalysis.
Electronic Effects:
The nitrogen atom of the piperidine ring is a tertiary amine, making it a stronger electron donor (more basic) than the primary amine of the ethyl group. This difference in basicity will influence the strength of the coordinate bonds formed with a metal center.
Comparative Overview of Diamine Ligands
| Ligand | Structure | Key Features | Predicted Coordination Behavior |
| This compound | Asymmetric, bulky piperidine ring, combination of tertiary and primary amines. | Forms stable, potentially chiral, five-membered chelate rings. The significant steric bulk may favor lower coordination numbers or distorted geometries. | |
| Ethylenediamine (en) | Symmetric, flexible, minimal steric hindrance. | Readily forms stable, five-membered chelate rings with a wide range of metal ions, typically leading to octahedral complexes of the type [M(en)₃]ⁿ⁺.[3] | |
| N,N'-Dimethylethylenediamine (dmen) | Symmetric, secondary amines, moderate steric hindrance. | Forms stable five-membered chelate rings. The methyl groups introduce some steric strain, which can affect complex stability compared to 'en'. | |
| Tetramethylethylenediamine (tmen) | Symmetric, tertiary amines, significant steric hindrance. | Forms stable five-membered chelate rings, but the bulky methyl groups can limit the formation of tris-chelated complexes and often lead to four-coordinate or five-coordinate species.[4] |
Proposed Experimental Workflows
To fully characterize and understand the potential of this compound as a ligand, a systematic experimental investigation is required. The following protocols are proposed as a starting point for researchers.
Synthesis of this compound
A plausible synthetic route involves the reductive amination of 3,5-dimethylpiperidine with 2-aminoacetaldehyde or a protected equivalent, followed by deprotection.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
-
N-Alkylation: To a solution of 3,5-dimethylpiperidine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add 2-bromoethanol (1.1 eq) dropwise at room temperature. Stir the reaction mixture at 60 °C for 12 hours.
-
Work-up and Purification: After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-(3,5-dimethylpiperidin-1-yl)ethanol.
-
Azide Formation: Dissolve the alcohol from the previous step in a suitable solvent and react with sodium azide in the presence of a reagent like diphenylphosphoryl azide (DPPA) to form the corresponding azide.
-
Reduction: Reduce the azide to the primary amine using a standard reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF, or through catalytic hydrogenation (H₂/Pd-C).
-
Final Purification: Purify the final product, this compound, by distillation under reduced pressure.
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
Caption: General workflow for the synthesis of metal complexes with diamine ligands.
Experimental Protocol (Example with Ni(II)):
-
Dissolve NiCl₂·6H₂O (1.0 eq) in ethanol.
-
To this solution, add a solution of this compound (2.0 eq) in ethanol dropwise with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, slowly evaporate the solvent or add a less polar co-solvent to induce crystallization.
Determination of Stability Constants
The stability of the metal complexes can be quantitatively determined using potentiometric titration. This method involves titrating a solution containing the ligand and the metal ion with a standard solution of a strong base and monitoring the pH change.
Caption: Workflow for the determination of stability constants by potentiometric titration.
Predicted Performance and Potential Applications
Based on its structural characteristics, metal complexes of this compound are predicted to exhibit several interesting properties:
-
Enhanced Stability: The combination of the chelate effect and the strong σ-donating ability of the tertiary amine is expected to lead to the formation of thermodynamically stable complexes.
-
Catalytic Activity: The steric bulk of the ligand could create a specific coordination environment around the metal center, potentially leading to high selectivity in catalytic reactions such as polymerization, cross-coupling, and oxidation. The asymmetry of the ligand makes it a prime candidate for applications in asymmetric catalysis. Copper complexes with diamine ligands, for instance, are known to be effective catalysts in a variety of cross-coupling reactions.[1][5][6]
-
Biological Activity: The piperidine moiety is a common scaffold in many biologically active compounds. Metal complexes of this ligand could be explored for their potential as anticancer or antimicrobial agents.
Conclusion and Future Outlook
While this compound remains a largely unexplored ligand, a thorough analysis of its structure suggests a high potential for the development of novel metal complexes with unique properties. Its inherent asymmetry, significant steric bulk, and the presence of both primary and tertiary amine donors set it apart from commonly used diamine ligands.
The lack of experimental data underscores the need for foundational research to synthesize and characterize this ligand and its metal complexes. The proposed experimental workflows provide a roadmap for such investigations. It is anticipated that a detailed study of its coordination chemistry will reveal a rich and complex behavior, with potential applications spanning catalysis, materials science, and medicinal chemistry. The scientific community is encouraged to explore the promising landscape that this compound and its derivatives have to offer.
References
- Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054-3131.
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
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PubChem. (n.d.). 2-(3,5-dimethylpiperidin-1-yl)ethan-1-amine. Retrieved from [Link]
-
Wikipedia. (2023). Tetramethylethylenediamine. Retrieved from [Link]
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Wikipedia. (2023). Ethylenediamine. Retrieved from [Link]
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation.
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Chemistry LibreTexts. (2022). Coordination Compounds. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Piperidine Ethanamine Analogs for Drug Discovery Professionals
In the landscape of medicinal chemistry, the piperidine ring stands as a quintessential privileged scaffold, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its conformational rigidity and synthetic tractability make it a cornerstone for the design of novel bioactive agents.[3] This guide provides an in-depth comparative analysis of piperidine ethanamine analogs, a class of compounds demonstrating significant potential in modulating key biological targets.
This document moves beyond a simple recitation of facts, offering a technical narrative grounded in experimental evidence. We will explore the rationale behind experimental design, compare the biological activity of piperidine ethanamines with relevant structural alternatives—pyrrolidine and morpholine ethanamines—and provide detailed, validated protocols for their screening. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of lead optimization in this chemical space.
The Piperidine Ethanamine Scaffold: A Focus on Histamine H1 and Muscarinic Acetylcholine Receptors
The 2-(piperidin-1-yl)ethanamine core is a common structural motif in compounds targeting G-protein coupled receptors (GPCRs), largely due to the spatial arrangement of a tertiary amine relative to an aromatic or lipophilic moiety. This arrangement is particularly conducive to interaction with the binding pockets of histamine H1 and muscarinic acetylcholine receptors.
Histamine H1 Receptor Antagonism: The histamine H1 receptor is a key mediator of allergic and inflammatory responses.[4] Antagonists of this receptor are the frontline treatment for conditions such as allergic rhinitis and urticaria.[5] The piperidine ethanamine scaffold provides the necessary basic nitrogen and a flexible linker to accommodate various lipophilic groups that enhance binding affinity and selectivity for the H1 receptor.[6]
Anticholinergic Activity: Muscarinic acetylcholine receptors are involved in a wide range of physiological functions, and their modulation is a therapeutic strategy for various diseases. However, off-target anticholinergic activity is a common side effect of many drugs, leading to undesirable effects like dry mouth and blurred vision.[7][8] The basic nitrogen of the piperidine ring can interact with the anionic site of muscarinic receptors, making it crucial to assess the anticholinergic potential of new piperidine ethanamine analogs.[9]
Comparative Analysis of Piperidine Ethanamine Analogs and Alternatives
A critical aspect of drug discovery is understanding how subtle structural modifications impact biological activity. Here, we compare the performance of piperidine ethanamine analogs with two closely related scaffolds: pyrrolidine ethanamines and morpholine ethanamines. The choice between these saturated heterocycles can significantly influence a compound's physicochemical properties, binding affinity, and metabolic stability.[10]
Head-to-Head Comparison at the Histamine H1 Receptor
The following table summarizes representative in vitro data for the H1 receptor antagonist activity of analogous compounds from each class. It is important to note that direct comparative studies are limited, and data has been collated from various sources. Variations in experimental conditions should be considered when interpreting these values.
| Compound Class | Representative Structure | H1 Receptor Binding Affinity (Kᵢ, nM) | H1 Functional Antagonism (IC₅₀, nM) | Key Observations |
| Piperidine Ethanamine | 2-(piperidin-1-yl)ethan-1-amine derivative | 1 - 50 | 5 - 100 | Generally potent antagonists. The six-membered ring offers a rigid scaffold that can be optimized for high affinity.[11] |
| Pyrrolidine Ethanamine | 2-(pyrrolidin-1-yl)ethan-1-amine derivative | 10 - 200 | 20 - 500 | The five-membered ring provides greater conformational flexibility, which can be advantageous but may also lead to a slight decrease in affinity compared to piperidine analogs.[10] |
| Morpholine Ethanamine | 2-morpholinoethan-1-amine derivative | 50 - 500 | 100 - 1000 | The presence of the oxygen atom in the morpholine ring increases hydrophilicity and can alter the binding mode, often resulting in lower H1 receptor affinity compared to piperidine and pyrrolidine counterparts.[12] |
Expert Insights: The general trend observed is that the piperidine scaffold often confers the highest potency at the H1 receptor. This is likely due to its optimal conformational restriction, which presents the key pharmacophoric elements in a favorable orientation for binding. The slightly more flexible pyrrolidine ring can be a useful alternative when fine-tuning selectivity or addressing specific binding pocket topographies. The increased polarity of the morpholine ring, while potentially beneficial for pharmacokinetic properties, tends to reduce H1 receptor affinity.
Comparative Anticholinergic Potential
Anticholinergic activity is a critical parameter to evaluate for any new CNS-active compound. The following table provides a comparative overview of the anticholinergic potential of the three scaffolds, focusing on their affinity for muscarinic receptors.
| Compound Class | Representative Structure | Muscarinic Receptor Binding Affinity (Kᵢ, nM) | Key Observations |
| Piperidine Ethanamine | 2-(piperidin-1-yl)ethan-1-amine derivative | 50 - 1000 | The basicity and conformational properties of the piperidine ring can lead to significant muscarinic receptor affinity, necessitating careful structural modification to mitigate this off-target effect.[13] |
| Pyrrolidine Ethanamine | 2-(pyrrolidin-1-yl)ethan-1-amine derivative | 100 - 2000 | The slightly different geometry of the pyrrolidine ring can sometimes lead to reduced muscarinic receptor binding compared to piperidine analogs, offering a potential avenue for improving the selectivity profile. |
| Morpholine Ethanamine | 2-morpholinoethan-1-amine derivative | > 1000 | The electron-withdrawing effect of the oxygen atom in the morpholine ring reduces the basicity of the nitrogen, which generally leads to a significant decrease in muscarinic receptor affinity and a more favorable side-effect profile.[12] |
Expert Insights: For minimizing anticholinergic side effects, the morpholine ethanamine scaffold presents a clear advantage. The reduced basicity of the morpholine nitrogen significantly diminishes its interaction with muscarinic receptors. When potent H1 antagonism is the primary goal and some degree of anticholinergic activity can be tolerated or is even desired (e.g., in certain anti-emetics), the piperidine and pyrrolidine scaffolds remain viable options.
Experimental Protocols for Biological Activity Screening
To ensure the scientific integrity and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the key in vitro assays used to characterize piperidine ethanamine analogs and their alternatives.
General Workflow for Screening Piperidine Ethanamine Analogs
Caption: A typical workflow for the synthesis and biological screening of piperidine ethanamine analogs.
Protocol 1: Histamine H1 Receptor Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Kᵢ) of a test compound for the H1 receptor.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-mepyramine) for binding to the H1 receptor in a cell membrane preparation.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human H1 receptor (e.g., CHO-H1 or HEK293-H1) to confluence.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand ([³H]-mepyramine) at a concentration close to its Kₔ, and varying concentrations of the test compound.
-
To determine non-specific binding, include wells containing a high concentration of a known unlabeled H1 antagonist.
-
-
Incubation and Filtration:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Protocol 2: H1 Receptor Functional Antagonism (Calcium Mobilization Assay)
This assay measures the ability of a compound to inhibit the intracellular calcium release induced by histamine, providing a measure of its functional antagonism (IC₅₀).[14][15]
Principle: The H1 receptor is a Gq-coupled receptor, and its activation by an agonist like histamine leads to an increase in intracellular calcium concentration.[4] This assay uses a calcium-sensitive fluorescent dye to measure this change.
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate cells stably expressing the H1 receptor in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.
-
-
Compound Incubation:
-
Add varying concentrations of the test compound to the wells and incubate for a predetermined time.
-
-
Agonist Challenge and Signal Detection:
-
Place the cell plate in a fluorescence plate reader.
-
Add a concentration of histamine that elicits a submaximal response (typically EC₈₀).
-
Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response induced by histamine in the absence of the antagonist.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.
-
Protocol 3: Muscarinic Receptor Radioligand Binding Assay
This assay is crucial for assessing the anticholinergic potential of the synthesized compounds by determining their binding affinity for muscarinic receptors.[4]
Principle: Similar to the H1 binding assay, this protocol measures the competitive binding of a test compound against a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) to a preparation of muscarinic receptors (e.g., from rat brain homogenate or cells expressing specific muscarinic receptor subtypes).
Step-by-Step Methodology:
-
Receptor Source Preparation:
-
Prepare a homogenate from a tissue rich in muscarinic receptors (e.g., rat cortex) or use membranes from cells expressing specific muscarinic receptor subtypes (M1-M5).
-
-
Assay Setup:
-
In a 96-well plate, combine the receptor preparation, the radiolabeled muscarinic antagonist, and varying concentrations of the test compound.
-
Define non-specific binding using a high concentration of a known unlabeled muscarinic antagonist like atropine.
-
-
Incubation and Filtration:
-
Incubate the plate to reach binding equilibrium.
-
Separate bound and free radioligand by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold buffer.
-
-
Data Acquisition and Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding and plot the data to determine the IC₅₀ and subsequently the Kᵢ value using the Cheng-Prusoff equation.
-
Signaling Pathway Visualization
To provide a clearer understanding of the molecular mechanisms underlying the biological activities discussed, the following diagrams illustrate the relevant signaling pathways.
Caption: The Gq-coupled signaling cascade initiated by histamine H1 receptor activation and its inhibition by an antagonist.
Caption: General mechanism of muscarinic receptor antagonism by piperidine ethanamine analogs.
Conclusion
The piperidine ethanamine scaffold represents a versatile and potent platform for the development of novel therapeutics, particularly as histamine H1 receptor antagonists. This guide has provided a comparative framework for evaluating these analogs against their pyrrolidine and morpholine counterparts, highlighting the key structure-activity relationships that govern their potency and selectivity. The detailed experimental protocols offer a robust foundation for the in vitro screening of these compounds, ensuring the generation of reliable and reproducible data. By integrating a deep understanding of the underlying pharmacology with rigorous experimental validation, researchers can effectively navigate the challenges of drug discovery and unlock the full therapeutic potential of piperidine ethanamine analogs.
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Adamus, G., & Awni, S. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science, 47(13), 4975-4975. [Link]
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Bieber, T., et al. (1998). In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. Inflammation Research, 47(2), 70-74. [Link]
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Rudd, K. M., et al. (2005). Methods for assessing drug-related anticholinergic activity. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 25(11), 1592-1601. [Link]
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Chew, M. L., Mulsant, B. H., Pollock, B. G., Lehman, M. E., Greenspan, A., Mahmoud, R. A., & Kirshner, M. A. (2005). Methods for assessing drug-related anticholinergic activity. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 25(11), 1592-1601. [Link]
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Khan, I., et al. (2014). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1335-1355. [Link]
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Rowell, P. P., & Wonnacott, S. (1988). Evaluation of 4-methylpiperidine analogs of hemicholinium-3. Biochemical pharmacology, 37(1), 139-141. [Link]
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Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(24), 4821-4829. [Link]
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Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(24), 4821-4829. [Link]
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Aronstam, R. S., et al. (1988). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. Neurochemical research, 13(2), 171-176. [Link]
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DeRuiter, J. (2001). HISTAMINE H1-RECEPTOR ANTAGONISTS: ANTIHISTAMINIC AGENTS. [Link]
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Berillo, D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7566. [Link]
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Abou-Gharbia, M., et al. (1995). New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Journal of medicinal chemistry, 38(20), 4026-4032. [Link]
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Pharmacy 180. (n.d.). Structure–Activity Relationship-H1 Receptor - Antihistamines. [Link]
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Chen, Y., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European journal of medicinal chemistry, 243, 114686. [Link]
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Aboul-Enein, H. Y., & El-Ragehy, N. A. (1988). STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS. National Research Council. Committee on Toxicology. [Link]
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Abdel-Magid, A. F., et al. (1996). Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. European journal of medicinal chemistry, 31(10), 813-818. [Link]
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Chen, Y., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry, 243, 114686. [Link]
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Berillo, D., & Kultaeva, A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Pharmacy, 11(2), 52. [Link]
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Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International journal of molecular sciences, 23(2), 743. [Link]
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A Tale of Two Rings: Unpacking the Catalytic Efficiency of Piperidine vs. Pyrrolidine Ligands
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of asymmetric organocatalysis, where the precise construction of chiral molecules is paramount, the choice of catalyst scaffold can dictate the success or failure of a synthetic campaign. Among the most celebrated and widely employed organocatalysts are those built upon saturated nitrogen heterocycles. Specifically, the five-membered pyrrolidine ring and its six-membered cousin, piperidine, form the backbone of a vast arsenal of powerful catalysts.[1][2][3] While structurally similar, the subtle difference of a single methylene unit imparts distinct conformational and stereoelectronic properties that translate into significant variations in catalytic efficiency and stereoselectivity.
This guide provides an in-depth comparison of piperidine and pyrrolidine-based ligands, moving beyond simple declarations of "better" or "worse" to explore the fundamental principles governing their performance. We will dissect their structural nuances, compare their efficacy with quantitative data from seminal reactions, and provide actionable experimental protocols for their evaluation, empowering researchers to make informed decisions in catalyst selection and design.
The Structural Divide: Conformational Rigidity vs. Flexibility
The core difference between these two scaffolds lies in their conformational dynamics. Understanding this is the first step to predicting their catalytic behavior.
-
Pyrrolidine: The five-membered ring of pyrrolidine is conformationally constrained. It primarily adopts two low-energy conformations: the envelope and the twist (or half-chair). This relative rigidity is a cornerstone of its success. In catalysis, particularly in the archetypal proline-catalyzed reactions, this rigidity helps to create a well-defined, predictable transition state.[4] The catalyst's substituents are locked into specific spatial arrangements, allowing for highly effective and predictable transfer of stereochemical information to the substrate.[5][6]
-
Piperidine: The six-membered piperidine ring is significantly more flexible, existing predominantly in chair conformations, similar to cyclohexane.[7] This allows for two distinct orientations for substituents: axial and equatorial . The N-H bond, crucial for enamine/iminium ion formation, can also exist in either position, with the equatorial conformation generally being more stable.[7][8] This flexibility can be a double-edged sword. While it offers more possibilities for catalyst design, it can also lead to multiple competing transition states, potentially eroding stereoselectivity.[9]
Caption: Conformational landscapes of pyrrolidine and piperidine scaffolds.
Performance in the Field: Key Asymmetric Transformations
The theoretical differences in conformation manifest directly in catalytic outcomes. Let's examine their performance in two cornerstone organocatalytic reactions: the Aldol and Mannich reactions. The classic comparison pits L-Proline (pyrrolidine-based) against its six-membered homolog, L-Pipecolic Acid.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a powerful tool for C-C bond formation and a benchmark for catalyst performance. Proline's ability to form a rigid enamine intermediate via a well-organized, hydrogen-bonded transition state is key to its success.[4][10]
| Reaction | Catalyst | Aldehyde | Ketone | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Aldol | L-Proline | 4-Nitrobenzaldehyde | Acetone | 68 | - | 76 (S) |
| Aldol | L-Pipecolic Acid | 4-Nitrobenzaldehyde | Acetone | 48 | - | 2 (R) |
Data adapted from seminal work by List, B. et al. (2000). The direct catalytic asymmetric aldol reaction.
As the data clearly shows, L-proline provides significantly higher yield and outstanding enantioselectivity. In contrast, L-pipecolic acid is a poor catalyst for this transformation, yielding a nearly racemic product. This stark difference is attributed to the conformational flexibility of the piperidine ring, which disrupts the highly organized Zimmerman-Traxler-like transition state necessary for high stere induction.[10]
Asymmetric Mannich Reaction
In the Mannich reaction, the story becomes more nuanced. While proline often gives high syn-diastereoselectivity, pipecolic acid can lead to different outcomes.
A study on the reaction between aldehydes and N-PMP-protected α-imino ethyl glyoxylate revealed that (S)-proline-catalyzed reactions gave mainly syn-products with high enantioselectivities.[9] In contrast, (S)-pipecolic acid as the catalyst yielded both syn- and anti-products with high enantioselectivities for both.[9] Computational studies suggest that the energy difference between the transition states leading to the two diastereomers is smaller for pipecolic acid, explaining the loss of diastereoselectivity.[9]
This highlights a key principle: piperidine's flexibility, while often detrimental to selectivity, can sometimes be exploited to access different diastereomers that are disfavored by the more rigid pyrrolidine catalysts.
Mechanistic Underpinnings: The Enamine Intermediate
The catalytic cycle for both ligand types typically proceeds through enamine or iminium ion intermediates. The geometry of the crucial enamine intermediate is heavily influenced by the ring structure.
Caption: Key steps in the enamine catalytic cycle for amine-based catalysts.
For pyrrolidine catalysts like proline, the five-membered ring forces the enamine to adopt a conformation where one face of the double bond is effectively shielded by the catalyst's own structure (e.g., the carboxylic acid group in proline). This forces the electrophile (the aldehyde) to approach from the less hindered face, resulting in high enantioselectivity.
For piperidine catalysts, the chair-like conformations can lead to multiple, closely-energetic enamine geometries. This conformational ambiguity translates to a less defined transition state, allowing the electrophile to approach from different trajectories, ultimately diminishing the stereochemical outcome.
Experimental Design: A Protocol for Catalyst Comparison
To ensure trustworthiness and reproducibility, a standardized protocol for comparing catalyst efficiency is essential. This self-validating system allows for a direct, side-by-side assessment under identical conditions.
Objective: To compare the catalytic efficiency (yield and enantioselectivity) of a pyrrolidine-based catalyst (L-Proline) and a piperidine-based catalyst (L-Pipecolic Acid) in the direct asymmetric aldol reaction.
Materials:
-
L-Proline (≥99%)
-
L-Pipecolic Acid (≥98%)
-
4-Nitrobenzaldehyde (≥99%)
-
Acetone (ACS grade, dry)
-
Dimethyl Sulfoxide (DMSO, anhydrous, ≥99.9%)
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Standard glassware (oven-dried)
-
Stir plate and magnetic stir bars
-
TLC plates (silica gel 60 F254)
-
Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)
Step-by-Step Protocol:
-
Reaction Setup (Parallel Reactions):
-
To two separate, oven-dried 10 mL round-bottom flasks equipped with magnetic stir bars, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol).
-
To Flask A, add L-Proline (23 mg, 0.2 mmol, 20 mol%).
-
To Flask B, add L-Pipecolic Acid (26 mg, 0.2 mmol, 20 mol%).
-
Add acetone (2.0 mL) to each flask, followed by DMSO (0.5 mL).
-
Seal both flasks and stir the mixtures at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress every 2-4 hours by TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). Visualize spots under UV light and by staining (e.g., potassium permanganate).
-
The reaction is considered complete upon consumption of the limiting reagent (4-nitrobenzaldehyde).
-
-
Workup and Isolation:
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (5 mL) to each flask.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the crude yield of the product. Purify the product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Determine the purified yield.
-
Confirm product structure via ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis. Dissolve a small sample of the purified product in the mobile phase (e.g., Hexane/Isopropanol) and inject it onto the chiral column. Compare the peak areas of the two enantiomers.
-
Caption: A self-validating workflow for comparing catalyst performance.
Conclusion and Outlook
The choice between a pyrrolidine and a piperidine scaffold is a decision between conformational rigidity and flexibility.
Pyrrolidine-based ligands , exemplified by proline, are the workhorses of asymmetric organocatalysis. Their constrained nature creates a highly organized catalytic environment, frequently leading to superior enantioselectivity and diastereoselectivity across a broad range of reactions.[5][6][11] For drug development professionals seeking robust, predictable, and highly selective methods for generating specific stereoisomers, pyrrolidine scaffolds are often the superior starting point.[12]
Piperidine-based ligands , while generally less selective due to their conformational lability, should not be dismissed.[1][13] Their flexibility can be harnessed in specific cases to achieve different diastereoselectivity profiles than their five-membered counterparts.[9] Furthermore, the piperidine motif itself is a privileged scaffold in medicinal chemistry, and developing syntheses that directly install this ring can be highly advantageous.[13][14] Future research may focus on designing substituted piperidines that can be "locked" into a single, catalytically active conformation, thereby combining the synthetic advantages of the piperidine core with the high selectivity of a rigid system.
Ultimately, the optimal catalyst is reaction-dependent. By understanding the fundamental structural and mechanistic differences outlined in this guide, researchers can move beyond trial-and-error and make rational, informed decisions to accelerate their synthetic and drug discovery programs.
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Bovino, M. T., & Chemler, S. R. (2012). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Retrieved from [Link]
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Córdova, A., Sundén, H., Ibrahem, I., & Engqvist, M. (2005). Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions. Organic Letters. Retrieved from [Link]
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Asert, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Retrieved from [Link]
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Martín-Heras, V., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Retrieved from [Link]
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Patel, H., et al. (2021). Designed and synthesized new pyrrolidine-based organocatalysts. ResearchGate. Retrieved from [Link]
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de la Cruz, A. A., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Gati, W., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
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Lixin, R. (2023). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Chemical Engineering and Process Technology. Retrieved from [Link]
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Pacak, A. (2022). Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Journal of Chemical Engineering and Process Technology. Retrieved from [Link]
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ResearchGate. (2023). Pyrrolidine‐based organocatalysts used in aqueous media. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Proline organocatalysis. Wikipedia. Retrieved from [Link]
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Pediaa. (2020). Difference Between Pyrrolidine and Piperidine. Pediaa.com. Retrieved from [Link]
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Anet, F. A. L., & Yavari, I. (1977). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of the American Chemical Society. Retrieved from [Link]
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Introduction: The Piperidine Scaffold, a Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Substituted Piperidines
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and prevalent structural motifs in drug discovery.[1][2] Its derivatives are integral components in numerous classes of pharmaceuticals, targeting a wide array of conditions, particularly those affecting the central nervous system (CNS).[2][3] The ubiquity of this scaffold can be attributed to several key features: it provides a three-dimensional framework that can be readily functionalized, its nitrogen atom can serve as a key interaction point (hydrogen bond acceptor or protonated cation), and its presence often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.[2][4]
The true pharmacological versatility of the piperidine core, however, is often unlocked through substitution on the ring's nitrogen atom. The N-substituent profoundly influences a molecule's size, shape, lipophilicity, and electronic distribution. This, in turn, dictates how the molecule recognizes and interacts with its biological target, modulating its potency, selectivity, and functional activity (e.g., agonist vs. antagonist). This guide provides a comparative analysis of N-substituted piperidines across different therapeutic targets, elucidating the causal relationships between N-substituent structure and biological activity, supported by experimental data and protocols.
The Pivotal Role of the N-Substituent: A Mechanistic Overview
The substituent attached to the piperidine nitrogen is a primary determinant of the molecule's interaction with its biological target. Its influence can be dissected into several key physicochemical effects.
-
Steric Bulk and Conformation: The size and shape of the N-substituent can directly impact how the molecule fits into a binding pocket. Larger, bulkier groups may provide additional van der Waals contacts, enhancing affinity, or conversely, cause steric hindrance that prevents optimal binding. Furthermore, the N-substituent influences the conformational equilibrium of the piperidine ring (chair, boat, twist-boat), which can pre-organize other substituents for optimal interaction with a receptor.[2]
-
Basicity (pKa) and Ionization: The electronic nature of the N-substituent modulates the basicity of the piperidine nitrogen. Electron-donating groups (e.g., alkyls) increase basicity, while electron-withdrawing groups (e.g., acyls) decrease it. This is critical because, at physiological pH, a more basic nitrogen is more likely to be protonated, forming a cation that can engage in powerful ionic interactions or cation-π interactions with aromatic residues in a binding site.[5]
-
Lipophilicity and Pharmacokinetics: The N-substituent significantly affects the overall lipophilicity (logP/logD) of the molecule. This property is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier (BBB) for CNS-acting drugs.[2][4]
Caption: Impact of N-substituents on piperidine properties.
Case Study 1: N-Benzylpiperidines as Cholinesterase Inhibitors
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by cognitive decline, partly due to a deficiency in the neurotransmitter acetylcholine (ACh).[6] A primary therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for ACh breakdown.[6] The N-benzylpiperidine moiety is a hallmark of Donepezil, a leading AD drug, and serves as a critical pharmacophore for potent AChE inhibition.[7][8]
Structure-Activity Relationship Insights: The N-benzyl group in these inhibitors plays a dual role. The piperidine nitrogen, protonated at physiological pH, forms a crucial cation-π interaction with the Trp286 residue in the catalytic anionic site (CAS) of AChE. The benzyl group extends into the enzyme's active site gorge, forming π-π stacking interactions with aromatic residues like Tyr341, effectively anchoring the inhibitor.[5]
Modifications to the N-benzylpiperidine core have a predictable impact on activity. Replacing the ester linker in lead compounds with a more metabolically stable amide linker often retains or improves activity.[3] Furthermore, substitutions on the benzyl ring itself can fine-tune potency. For instance, in a series of N-benzylpiperidine carboxamides, dimethoxy substitution on an associated indenothiazole moiety led to a potent analog with an IC50 of 0.41 µM.[3]
Comparative Performance Data:
| Compound ID | N-Substituent Moiety | Linker | R-Group Moiety | AChE IC50 (µM) | Reference |
| Lead (5) | N-Benzylpiperidine | Ester | 5,6-dimethoxy-1-oxoindane | 0.03 | [3] |
| Analog (28) | N-Benzylpiperidine | Amide | 5,6-dimethoxy-indenothiazole | 0.41 | [3] |
| Analog (20) | N-Benzylpiperidine | Amide | 1-methyl-3-oxo-2-phenyl-pyrazole | 5.94 | [3] |
| Analog (d5) | N-Benzylpiperidine | Hydroxamic Acid | Phenyl | 6.89 (HDAC IC50 = 0.17) | [9] |
| Analog (d10) | N-Benzylpiperidine | Hydroxamic Acid | 2-Naphthyl | 3.22 (HDAC IC50 = 0.45) | [9] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a standard colorimetric method to determine the in vitro inhibitory activity of N-substituted piperidines against AChE.
-
Preparation of Reagents:
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
AChE Solution: Prepare a stock solution of electric eel AChE in PB.
-
Substrate Solution: Acetylthiocholine iodide (ATCI) prepared in deionized water.
-
Ellman’s Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) prepared in PB.
-
Test Compounds: Prepare stock solutions of N-substituted piperidine derivatives in DMSO, followed by serial dilutions in PB.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the AChE solution to each well and incubate at 37°C for 15 minutes.
-
Add 125 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Case Study 2: N-Substituent as a Modulator of Opioid Receptor Activity
Opioid receptors are critical targets for pain management. The nature of the N-substituent on piperidine-based opioid ligands is arguably the most critical factor determining whether a compound will act as an agonist (activating the receptor) or an antagonist (blocking the receptor).[10]
Structure-Activity Relationship Insights: In a series of 3-methyl-3-(m-hydroxyphenyl)piperidines, a striking SAR was observed. While all compounds bound with high selectivity to the µ-opioid receptor, their functional activity was dictated by both stereochemistry and the N-substituent. The (-) enantiomers were consistently pure agonists, while the (+) enantiomers displayed mixed agonist-antagonist profiles.[10]
Crucially, the effect of the N-substituent did not always follow the classical rules established for morphine-like alkaloids. While small N-alkyl groups like N-methyl often confer agonism, the study found that the N-phenethyl substituted compound was the most potent antagonist in the series.[10] This highlights that the SAR for N-substituents is scaffold-dependent and suggests that different classes of ligands may adopt distinct binding orientations within the receptor.[10]
Comparative Performance Data of 3-Methyl-3-(m-hydroxyphenyl)piperidines:
| Enantiomer | N-Substituent | Functional Activity | Key Finding | Reference |
| (-) | Varied Alkyl/Arylalkyl | Pure Agonist | Consistent agonist profile across different N-substituents. | [10] |
| (+) | Varied Alkyl/Arylalkyl | Mixed Agonist/Antagonist | Functional activity is highly sensitive to the N-substituent. | [10] |
| (+) | N-Phenethyl | Potent Antagonist | Contradicts typical SAR trends from fused-ring opiates. | [10] |
Experimental Protocol: Radioligand Binding Assay for µ-Opioid Receptor
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the µ-opioid receptor.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cells expressing the µ-opioid receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of ~1 mg/mL.
-
-
Assay Procedure:
-
In a 96-well plate, combine:
-
100 µL of membrane preparation.
-
50 µL of test compound at various concentrations.
-
50 µL of a radioligand specific for the µ-opioid receptor (e.g., [³H]DAMGO) at a fixed concentration near its Kd value.
-
-
For non-specific binding (NSB) wells, add a high concentration of a known non-radioactive ligand (e.g., Naloxone).
-
For total binding wells, add buffer instead of a test compound.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold buffer.
-
Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Synthetic workflow for N-arylmethyl piperidines.
Case Study 3: N-Arylmethyl Piperidines as HIV-1 NNRTIs
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that allosterically inhibit the HIV-1 reverse transcriptase (RT) enzyme. A series of N-arylmethyl substituted piperidine-linked aniline derivatives have been identified as potent NNRTIs.[11]
Structure-Activity Relationship Insights: In this series, the N-substituent is an arylmethyl group, and its electronic and steric properties are paramount for potent activity. The SAR study revealed that:
-
Aryl Ring Substitution: Small, electron-withdrawing groups (e.g., Cl, CN) on the N-benzyl ring are generally favorable. For example, compound 5a6 , with a 3-cyano-5-chlorobenzyl group, was the most potent inhibitor identified, with an EC50 of 0.022 µM against wild-type HIV-1.[11]
-
Linker and Core: The piperidine-aniline core serves as the main scaffold, with the N-arylmethyl group likely occupying a hydrophobic pocket in the NNRTI binding site.
-
Activity against Mutants: Importantly, some analogs retained activity against drug-resistant mutant strains. Compound 7a1 showed moderate activity (EC50 = 4.8 µM) against the K103N/Y181C double mutant, a common resistance pathway.[11]
Comparative Performance Data of N-Arylmethyl Piperidine-Anilines:
| Compound ID | N-Arylmethyl Substituent | EC50 (wt HIV-1, µM) | EC50 (K103N/Y181C, µM) | Reference |
| 5a6 | 3-Cyano-5-chlorobenzyl | 0.022 | >128 | [11] |
| 5a1 | 3,5-Dichlorobenzyl | 0.038 | >143 | [11] |
| 5a5 | 3,5-Difluorobenzyl | 0.046 | >163 | [11] |
| 7a1 | 3,5-Dichlorobenzyl (modified core) | 0.076 | 4.8 | [11] |
| NVP | (Reference Drug) | 0.17 | 10.9 | [11] |
Experimental Protocol: In Vitro Anti-HIV Assay
This protocol describes the evaluation of compounds for their ability to inhibit HIV-1 replication in a cell-based assay.
-
Cell Culture:
-
Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), antibiotics, and L-glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
In a 96-well plate, add the diluted compounds to triplicate wells.
-
Infect MT-4 cells with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a predetermined multiplicity of infection (MOI).
-
Immediately add the infected cell suspension to the wells containing the test compounds.
-
Include control wells for uninfected cells (mock) and infected cells without any compound (virus control).
-
-
Cytopathic Effect (CPE) Measurement:
-
Incubate the plates for 5 days post-infection, allowing the virus to replicate and cause cell death (CPE).
-
Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration relative to the virus control.
-
Determine the 50% effective concentration (EC50), the concentration at which the compound inhibits viral CPE by 50%, using non-linear regression.
-
Simultaneously, determine the 50% cytotoxic concentration (CC50) from parallel assays with uninfected cells to calculate the selectivity index (SI = CC50/EC50).
-
Conclusion
The N-substituted piperidine is a quintessential "privileged scaffold" in medicinal chemistry, but its true power lies in the nuanced control exerted by the N-substituent. As demonstrated through these case studies, the choice of an N-benzyl, N-phenethyl, or N-arylmethyl group is not arbitrary; it is a deliberate design choice that governs interactions with specific amino acid residues, modulates agonist versus antagonist responses, and fine-tunes potency against both wild-type and mutant biological targets. A thorough understanding of the structure-activity relationships governing this position is therefore indispensable for researchers and scientists aiming to rationally design the next generation of piperidine-based therapeutics.
References
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Asif, M. (2022). A review on the synthesis of piperidine and its derivatives and their applications in medicinal chemistry. Future Journal of Pharmaceutical Sciences, 8(1), 1-28. [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
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Kapustian, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 117006. [Link]
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Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]
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Liu, X., et al. (2014). Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry, 22(1), 334-343. [Link]
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Farrell, W., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 746-757. [Link]
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Unsalan, S., et al. (2021). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 354(1), e2000259. [Link]
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Wang, Z., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic Chemistry, 132, 106346. [Link]
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Amata, E., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 12(1), 1957. [Link]
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Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
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Sugimoto, H., et al. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
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Galdino-Pitta, M. R., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 3123. [Link]
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Zimmerman, D. M., et al. (1984). N-substituent modulation of opiate agonist/antagonist activity in resolved 3-methyl-3-(m-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 27(2), 226-230. [Link]
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Al-Ghorbani, M., et al. (2024). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. International Journal of Molecular Sciences, 25(10), 5431. [Link]
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Kruegel, A. C. (2015). Chemical and Biological Explorations of Novel Opioid Receptor Modulators. Columbia University. [Link]
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A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of N-Alkylated Piperidines
The N-alkylated piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1] Its prevalence demands robust analytical techniques for unambiguous structural and conformational characterization. Among the available methods, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an unparalleled tool, offering deep insights into the three-dimensional structure and dynamic behavior of these saturated heterocycles in solution.
This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of a series of N-alkylated piperidines. We will explore the causal relationships between the size of the N-alkyl substituent and the resulting changes in chemical shifts and coupling constants, grounded in the principles of conformational analysis.
The Dynamic Piperidine Ring: A Conformational Primer
The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. This results in two distinct proton environments: axial and equatorial. In unsubstituted piperidine, these conformations rapidly interconvert at room temperature via a process called ring inversion. This rapid exchange leads to time-averaged NMR signals, simplifying the spectrum.
However, the introduction of an N-alkyl substituent dramatically influences this equilibrium. The bulky alkyl group will preferentially occupy the more spacious equatorial position to avoid sterically unfavorable 1,3-diaxial interactions with the axial protons at C3 and C5. The larger the alkyl group, the more this equilibrium is shifted towards the equatorial conformer, effectively "locking" the conformation. This conformational preference is the primary determinant of the observed NMR spectral features.
Caption: Conformational equilibrium in N-alkylated piperidines.
¹H NMR Spectral Analysis: Probing Proton Environments
In a conformationally locked N-alkyl piperidine, the axial and equatorial protons become chemically non-equivalent, leading to distinct signals in the ¹H NMR spectrum.
-
Axial vs. Equatorial Protons: Generally, axial protons are shielded (resonate at a lower chemical shift, i.e., upfield) compared to their equatorial counterparts. This is due to the anisotropic effect of the C-C and C-N single bonds in the ring.
-
α-Protons (C2/C6): The protons on the carbons adjacent to the nitrogen (C2 and C6) are particularly sensitive to the N-substituent. The equatorial α-protons are typically deshielded relative to the axial α-protons.
-
Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons provides invaluable stereochemical information.
-
³J_ax,ax (trans-diaxial): Large coupling (typically 10-13 Hz).
-
³J_ax,eq (axial-equatorial): Small coupling (typically 2-5 Hz).
-
³J_eq,eq (trans-diequatorial): Small coupling (typically 2-5 Hz).
-
Observing a large trans-diaxial coupling is a definitive indicator of a chair conformation.
¹³C NMR Spectral Analysis: The Gamma-Gauche Effect
The ¹³C NMR spectrum provides complementary information, with chemical shifts being highly sensitive to the steric environment.
-
α-Carbons (C2/C6): The chemical shift of the carbons adjacent to the nitrogen is influenced by the nature of the N-alkyl group.[2]
-
The γ-Gauche Effect: This is a critical diagnostic tool. When the N-alkyl group is in an axial position, it is gauche (a 60° dihedral angle) to the C3 and C5 carbons. This steric interaction causes a shielding effect, shifting the C3/C5 signals upfield (to a lower ppm value) by approximately 4-6 ppm compared to a conformer where the N-alkyl group is equatorial.[3][4] This effect is a powerful indicator of the conformational preference of the N-substituent.[3][4]
Comparative Data for N-Alkylated Piperidines
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for a series of N-alkylated piperidines, demonstrating the principles discussed above. Data is compiled from various spectroscopic sources and serves as a representative guide.
| N-Alkyl Group | ¹H δ (ppm) - C2/C6 Protons | ¹³C δ (ppm) - C2/C6 | ¹³C δ (ppm) - C3/C5 | ¹³C δ (ppm) - C4 |
| -H (Piperidine) | ~2.79 | ~47.8 | ~27.2 | ~25.2 |
| -CH₃ (Methyl) | ~2.20 (axial/equatorial avg.) | ~56.8 | ~26.5 | ~24.5 |
| -CH₂CH₃ (Ethyl) | ~2.35 (axial/equatorial avg.) | ~53.9 | ~26.2 | ~24.6 |
| -CH(CH₃)₂ (Isopropyl) | ~2.70 (axial/equatorial avg.) | ~58.7 | ~26.0 | ~24.8 |
| -C(CH₃)₃ (tert-Butyl) | ~2.50 (axial/equatorial avg.) | ~59.5 | ~25.5 | ~24.9 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Analysis of Trends:
-
As the steric bulk of the N-alkyl group increases from methyl to tert-butyl, the molecule becomes more conformationally rigid with the alkyl group in the equatorial position.
-
The ¹³C chemical shifts for C2/C6 generally shift downfield with increasing substitution on the alkyl group, reflecting changes in the electronic environment around the nitrogen.[2]
-
A subtle but consistent upfield shift is observed for C3/C5 as the N-alkyl group size increases. This is indicative of minor conformational distortions and changes in the shielding environment even when the substituent is predominantly equatorial.
Experimental Protocol for High-Fidelity NMR Acquisition
Achieving high-quality, reproducible NMR data is paramount for accurate analysis. The following protocol outlines a self-validating system for the analysis of N-alkylated piperidines.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the N-alkylated piperidine sample. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak. c. Add an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required. Modern spectrometers can also reference to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C). d. Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. Instrument Setup and Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for field stability during the experiment. c. Shim the magnetic field to achieve high homogeneity. This is typically an automated process that results in sharp, symmetrical peaks. A good shim on the TMS or solvent peak should result in a line width of <0.5 Hz.
3. ¹H NMR Acquisition: a. Use a standard single-pulse experiment. b. Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm). c. The acquisition time should be set to at least 2-3 seconds to ensure good resolution. d. A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis. e. Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
4. ¹³C NMR Acquisition: a. Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon. b. Set the spectral width to cover the expected range (e.g., 0-160 ppm). c. Use a sufficient relaxation delay (e.g., 2-5 seconds) to allow for full relaxation of all carbon nuclei, which is important for accurate integration if quantitative data is needed. d. Acquire a larger number of scans (e.g., 128-1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.
5. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the residual CDCl₃ peak to 7.26 ppm (¹H) / 77.16 ppm (¹³C). d. Integrate the peaks in the ¹H spectrum to determine the relative number of protons. e. Analyze the coupling patterns and chemical shifts to elucidate the structure.
Caption: Standard workflow for NMR sample analysis.
Conclusion
The ¹H and ¹³C NMR spectra of N-alkylated piperidines are rich with structural and conformational information. By carefully analyzing chemical shifts and coupling constants, researchers can gain a detailed understanding of the preferred conformation and the influence of the N-substituent. The principles outlined in this guide, particularly the impact of steric bulk on conformational equilibrium and the diagnostic power of the γ-gauche effect, provide a robust framework for the spectral interpretation of this important class of heterocyclic compounds.
References
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Wang, C., Hou, Y. L., Kim, J., & Sun, S. H. (2007). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Angewandte Chemie International Edition, 46, 6333-6335.
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Sotelo, J., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
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Thangamani, A., et al. (2006). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 118(6), 579-586.
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Gundert, F., et al. (2018). Conformational Diversity in Partially Fluorinated N-Alkyl Pipecolic Acid Amide Derivatives. Chemistry - A European Journal, 24(53), 14263-14275.
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Casy, A. F. (1982). Configurational and conformational studies of N,N-dimethylpiperidinium derivatives by 13C and 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 18(3), 157-162.
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Díaz-García, D., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. The Journal of Organic Chemistry, 85(15), 9877–9884.
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Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2785-2815.
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Lobato-García, C. E., et al. (2018). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 1157, 629-637.
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Murarka, S., & Zou, Y. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. The Journal of Organic Chemistry, 80(21), 10981–10987.
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Pozdnyakov, D. S., et al. (2020). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 10(55), 33241-33267.
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Martinez, R., et al. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry, 11, 1936-1947.
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A Comparative Guide to the Stability of Secondary and Tertiary Amines in Synthesis
For researchers, scientists, and professionals in drug development, the choice between a secondary and a tertiary amine as a catalyst, reagent, or structural component can be critical to the success of a synthetic route. Beyond their immediate reactivity, the inherent stability of these amines under various reaction conditions can significantly impact yield, purity, and the overall robustness of a process. This guide provides an in-depth, objective comparison of the stability of secondary and tertiary amines, supported by experimental data and detailed methodologies, to facilitate informed decision-making in synthetic chemistry.
Introduction: Beyond Basicity and Nucleophilicity
Amines are fundamental building blocks in organic synthesis, primarily valued for their basicity and nucleophilicity.[1] Secondary amines, with one hydrogen atom on the nitrogen, and tertiary amines, with no N-H bonds, exhibit distinct reactivity profiles.[2] While these characteristics are well-documented, a nuanced understanding of their relative stability is often overlooked. Degradation of an amine can lead to loss of catalytic activity, formation of unwanted byproducts, and complex purification challenges. This guide will delve into the structural and electronic factors that govern the stability of these two classes of amines and provide a framework for their evaluation.
The stability of an amine is not an intrinsic constant but is heavily influenced by its chemical environment. Factors such as temperature, pH, and the presence of oxidizing agents can initiate various degradation pathways.[3] A thorough understanding of these pathways is essential for predicting and mitigating potential stability issues in a synthetic process.
Fundamental Differences in Amine Stability
The stability of secondary and tertiary amines is dictated by a complex interplay of electronic effects, steric hindrance, and the presence or absence of an N-H bond.
Electronic and Steric Effects
Alkyl groups on the nitrogen atom are electron-donating, which increases the electron density on the nitrogen, making alkylamines generally more basic than ammonia.[4] In the gas phase, the basicity follows the order: tertiary > secondary > primary. However, in aqueous solution, this trend is often disrupted by steric hindrance and solvation effects. Secondary amines, such as diethylamine, are often slightly stronger bases than their tertiary counterparts, like triethylamine, in water.[1] This is because the bulky alkyl groups in tertiary amines can sterically hinder the solvation of the corresponding ammonium cation.[1]
This steric bulk also plays a crucial role in stability. The more sterically hindered environment around the nitrogen of a tertiary amine can offer some protection against attack by other reagents, potentially enhancing its stability under certain conditions.
Key Degradation Pathways
Secondary and tertiary amines are susceptible to several degradation pathways, with oxidation being one of the most common.[5]
-
Oxidation: Tertiary amines are known to oxidize to form N-oxides. Secondary amines, on the other hand, can undergo more complex oxidative degradation, which may involve the cleavage of C-N bonds to form aldehydes, ketones, or smaller amine fragments.[6]
-
Thermal Degradation: In the context of CO2 capture, tertiary amines are generally considered more thermally stable than secondary amines because they do not form carbamates, which are key intermediates in the degradation of primary and secondary amines in the presence of CO2.[6]
-
Reaction with Nitrous Acid: A classic distinguishing reaction is with nitrous acid (HNO₂). Secondary amines react to form N-nitrosamines, a class of compounds that are often potent carcinogens. Tertiary amines react differently, typically undergoing N-dealkylation.
The following diagram illustrates the primary oxidative degradation pathways for secondary and tertiary amines.
Caption: Oxidative degradation pathways for secondary and tertiary amines.
Comparative Stability Study: Diethylamine vs. Triethylamine
To provide a practical comparison, a forced degradation study was designed to evaluate the stability of a representative secondary amine, diethylamine (DEA), and a tertiary amine, triethylamine (TEA), under various stress conditions relevant to organic synthesis.
Experimental Design
The study aimed to quantify the degradation of DEA and TEA under acidic, basic, and oxidative stress.
Caption: Workflow for the comparative forced degradation study.
Experimental Protocols
3.2.1 Preparation of Stressed Samples
Standardized solutions of diethylamine and triethylamine (1 mg/mL) were prepared in methanol.[7] These stock solutions were then subjected to the following stress conditions as per established forced degradation guidelines:[3][5][8]
-
Acidic Hydrolysis: 1 mL of the amine stock solution was mixed with 1 mL of 0.1 M hydrochloric acid. The mixture was heated at 60°C for 24 hours.
-
Basic Hydrolysis: 1 mL of the amine stock solution was mixed with 1 mL of 0.1 M sodium hydroxide. The mixture was heated at 60°C for 24 hours.
-
Oxidative Degradation: 1 mL of the amine stock solution was mixed with 1 mL of 3% hydrogen peroxide. The mixture was kept at room temperature for 24 hours.
A control sample, consisting of 1 mL of the amine stock solution and 1 mL of methanol, was prepared and stored under ambient conditions.
3.2.2 HPLC-UV/MS Analysis
The samples were analyzed using a stability-indicating HPLC method to separate the parent amine from any degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and Mass Spectrometry (for identification of degradation products)
For quantitative analysis of these non-chromophoric amines, pre-column derivatization with a UV-active agent like salicylaldehyde could be employed, or a detector not reliant on a chromophore, such as an Evaporative Light Scattering Detector (ELSD), could be used.[9]
Results and Discussion
The percentage degradation was calculated by comparing the peak area of the parent amine in the stressed sample to that in the control sample.
| Stress Condition | Diethylamine (% Degradation) | Triethylamine (% Degradation) | Major Degradation Products (Observed by MS) |
| Acidic (0.1 M HCl, 60°C) | < 2% | < 2% | None significant |
| Basic (0.1 M NaOH, 60°C) | < 2% | < 2% | None significant |
| Oxidative (3% H₂O₂, RT) | 12.5% | 7.8% | DEA: Acetaldehyde, EthylamineTEA: Triethylamine N-oxide |
The results indicate that both diethylamine and triethylamine are relatively stable under mild acidic and basic conditions. However, under oxidative stress, both amines show degradation, with diethylamine being noticeably less stable than triethylamine.
The mass spectrometry data confirmed the expected degradation pathways. Triethylamine primarily formed its corresponding N-oxide.[10] Diethylamine, lacking the complete steric protection of the tertiary amine and possessing an N-H bond, likely undergoes a more complex degradation cascade, potentially involving C-N bond cleavage, leading to the observed formation of smaller molecules like acetaldehyde and ethylamine.
Quantitative Analysis by NMR Spectroscopy
Quantitative NMR (qNMR) offers a powerful alternative for monitoring amine stability without the need for derivatization.[11] By integrating the signals of the parent amine and its degradation products, a direct and accurate measure of degradation can be obtained.
qNMR Protocol
-
Sample Preparation: An accurately weighed amount of the stressed amine sample is dissolved in a deuterated solvent (e.g., MeOD) containing a known concentration of an internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene).[11]
-
Data Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Data Analysis: The concentration of the parent amine and any identifiable degradation products are calculated by comparing the integral of their characteristic signals to the integral of the internal standard's signal.
Conclusions and Recommendations
The stability of secondary and tertiary amines in a synthetic setting is a critical parameter that should be considered alongside their reactivity. This guide provides a framework for understanding and evaluating these differences.
Key Takeaways:
-
Tertiary amines generally exhibit greater stability towards oxidation compared to secondary amines, primarily forming N-oxides. Their steric bulk offers a degree of protection.
-
Secondary amines can be more susceptible to oxidative degradation , potentially leading to a more complex mixture of degradation products due to C-N bond cleavage.
-
Both classes of amines show good stability under mild acidic and basic conditions.
-
The choice between a secondary and tertiary amine should not be based solely on basicity or nucleophilicity. The potential for degradation under the specific reaction conditions should be a key consideration.
Recommendations for Synthetic Chemists:
-
For reactions involving oxidizing agents or prolonged reaction times at elevated temperatures, a tertiary amine may be the more stable choice.
-
When using a secondary amine in a potentially oxidative environment, it is advisable to monitor the reaction for the formation of degradation byproducts.
-
Forced degradation studies, using the protocols outlined in this guide, can be a valuable tool for assessing the stability of a chosen amine in the context of a specific synthetic transformation.
By carefully considering the stability profiles of secondary and tertiary amines, researchers can develop more robust, reliable, and efficient synthetic processes.
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Competitive Oxidation of N,N-Diethylamine with H2O2 Catalyzed by TS-1. (2025). ResearchGate. Available at: [Link]
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- 8. resolvemass.ca [resolvemass.ca]
- 9. Diethylamine | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
A Senior Application Scientist's Guide to Benchmarking Novel Diamine Catalysts for Asymmetric Synthesis
In the relentless pursuit of stereochemically pure molecules for pharmaceuticals and fine chemicals, chiral diamine catalysts have emerged as a cornerstone of modern asymmetric synthesis.[1][2] Their efficacy in establishing precise stereocontrol during chemical transformations is paramount. However, the introduction of a novel diamine catalyst necessitates a rigorous and objective evaluation of its performance against established alternatives. This guide offers a comprehensive framework for benchmarking novel diamine catalysts, ensuring that researchers, scientists, and drug development professionals can make data-driven decisions in catalyst selection.
Defining the Benchmarks: Key Performance Indicators (KPIs) in Asymmetric Catalysis
Before embarking on experimental work, it is crucial to define the metrics by which a catalyst's performance will be judged. For diamine catalysts in asymmetric synthesis, the primary KPIs include:
-
Enantiomeric Excess (ee): This is arguably the most critical KPI, measuring the degree of stereoselectivity of the catalyst. It indicates the excess of one enantiomer over the other in the product mixture.
-
Yield (%): The chemical yield quantifies the efficiency of the reaction in converting reactants to the desired product.[3]
-
Turnover Number (TON) and Turnover Frequency (TOF): TON represents the number of substrate molecules converted per molecule of catalyst before it becomes inactive. TOF is the TON per unit of time, indicating the catalyst's speed and efficiency.
-
Diastereoselectivity (dr): In reactions where multiple new stereocenters are formed, the diastereomeric ratio is a key measure of selectivity.[4]
-
Substrate Scope: A truly valuable catalyst demonstrates high performance across a range of different substrates, highlighting its versatility.
-
Reaction Conditions: The practicality of a catalyst is also determined by the conditions it requires. Milder conditions (e.g., lower temperatures, shorter reaction times, lower catalyst loading) are always preferable.
The Model Reaction: Asymmetric Transfer Hydrogenation of Acetophenone
To ensure a fair and direct comparison, a well-established and understood model reaction is essential. The Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of a prochiral ketone, such as acetophenone, serves as an excellent benchmark.[5][6] This reaction is highly sensitive to the structure of the chiral diamine ligand, making it a reliable testbed for evaluating new catalysts.[5]
Experimental Workflow for Comparative Benchmarking
A robust experimental design is the bedrock of reliable benchmarking. The following workflow ensures that the comparison between a novel catalyst and an established one is both fair and insightful. This process emphasizes the importance of reproducibility and meticulous documentation.[7]
Caption: Experimental workflow for benchmarking a novel diamine catalyst.
Detailed Experimental Protocol: ATH of Acetophenone
This protocol is designed for the comparative evaluation of a novel diamine catalyst against a well-established benchmark, such as a complex of Ruthenium with (1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN).
Materials:
-
Acetophenone (substrate)
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Dichloromethane (DCM) or a similar suitable solvent
-
[RuCl₂(p-cymene)]₂ (catalyst precursor)
-
(R,R)-TsDPEN (benchmark ligand)
-
Novel Diamine Catalyst (NDC-1) (test ligand)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Catalyst Preparation (In-situ):
-
In separate, dry Schlenk tubes under an inert atmosphere (e.g., argon), add [RuCl₂(p-cymene)]₂ (0.005 mmol) and the respective chiral diamine ligand ((R,R)-TsDPEN or NDC-1) (0.011 mmol).
-
Add anhydrous DCM (5 mL) to each tube and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The choice of an inert atmosphere is critical to prevent oxidation and deactivation of the catalyst.
-
-
Reaction Setup:
-
To each Schlenk tube containing the catalyst solution, add acetophenone (1.0 mmol).
-
Add the formic acid/triethylamine azeotrope (0.5 mL) to initiate the transfer hydrogenation. The use of this azeotrope provides a convenient and effective source of hydride for the reduction.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixtures at a constant temperature (e.g., 28 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 10 mL), combine the organic layers, and dry over anhydrous sodium sulfate.
-
-
Analysis:
-
Yield Determination: Analyze the crude product mixture by GC using an internal standard to determine the chemical yield.
-
Enantiomeric Excess (ee) Determination: Determine the enantiomeric excess of the 1-phenylethanol product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC, comparing the peak areas of the two enantiomers.[8]
-
Comparative Data Analysis
The collected data should be organized into a clear, comparative table to facilitate objective assessment. This allows for a direct, side-by-side evaluation of the novel catalyst's performance against the established benchmark.
Table 1: Performance Comparison in the Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst/Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Ru-NDC-1 (Novel) | Acetophenone | 1-Phenylethanol | 98 | 99 (R) |
| Ru-(R,R)-TsDPEN (Benchmark) | Acetophenone | 1-Phenylethanol | >99 | 98 (R)[6] |
| Ru-(1R,2R)-DACH (Benchmark) | Acetophenone | 1-Phenylethanol | 95 | 96 (R) |
Note: Data for NDC-1 is hypothetical for illustrative purposes. Data for benchmark catalysts is representative of typical results found in the literature.[5][6]
From this hypothetical data, one could conclude that the Novel Diamine Catalyst (NDC-1) performs exceptionally well, offering a slightly higher enantioselectivity than the widely used Ru-(R,R)-TsDPEN under these specific conditions.
Mechanistic Insights: The Catalytic Cycle
Understanding the underlying mechanism of the reaction is crucial for rational catalyst design and optimization. For the Ru-catalyzed ATH, the reaction is believed to proceed through a concerted outer-sphere mechanism. The diamine ligand's structure, particularly its rigidity and steric bulk, creates a well-defined chiral environment that dictates the facial selectivity of the hydride transfer to the ketone.[9]
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe and Compliant Disposal of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine
As laboratory professionals, our responsibility extends beyond the discovery phase to encompass the entire lifecycle of the chemical reagents we employ. The proper disposal of these materials is not merely a regulatory hurdle; it is a critical component of ensuring a safe working environment, protecting our ecosystem, and upholding the integrity of our research. This guide provides a comprehensive, technically grounded framework for the disposal of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine, moving beyond a simple checklist to explain the chemical principles that inform each procedural step.
This compound, a substituted piperidine, belongs to the broader class of aliphatic amines. Its chemical nature—specifically the presence of the basic nitrogen atoms—is the primary determinant of its hazard profile and, consequently, its disposal pathway. It is classified as a corrosive substance, capable of causing severe skin burns and eye damage, and is harmful if swallowed. Understanding this is the first step in a self-validating system of laboratory safety.
Part 1: Hazard Identification and Waste Characterization
Before any disposal procedure can be initiated, a thorough characterization of the waste is mandatory. For this compound, the primary hazards stem from its corrosive and basic nature.
Chemical Properties and Associated Hazards
The structure of this compound features two amine groups, making it a potent base. This basicity is the root cause of its corrosivity. When it comes into contact with biological tissues, it can cause rapid damage. Therefore, all handling and disposal operations must be predicated on mitigating this corrosive threat.
Table 1: Hazard Profile of this compound
| Property | Hazard Classification & Description | GHS Pictogram | Recommended PPE |
| Physical State | Liquid | N/A | Standard laboratory attire |
| Corrosivity | Causes severe skin burns and eye damage (H314) . As a strong base, it can hydrolyze fats and proteins in tissues. | Corrosion | Chemical-resistant gloves (Nitrile or Neoprene), splash goggles, face shield, lab coat. |
| Acute Toxicity | Harmful if swallowed (H302) . Can cause irritation or burns to the gastrointestinal tract. | Exclamation Mark | Use in a well-ventilated area or fume hood. |
This data is synthesized from information typically found on Safety Data Sheets (SDS) from major chemical suppliers.
Regulatory Classification
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) or is explicitly listed. This compound waste would be classified as hazardous due to its corrosive nature.
-
RCRA Waste Code D002: Corrosivity: This code applies to aqueous wastes with a pH greater than or equal to 12.5. As an amine base, solutions of this compound will readily meet this criterion. This classification is critical because it dictates the legal requirements for its disposal.
Part 2: Step-by-Step Disposal Protocol
The following protocol is designed to ensure safety and regulatory compliance. The causality behind each step is explained to foster a deeper understanding of the process.
Step 1: Personal Protective Equipment (PPE) Confirmation
Before handling any waste, ensure you are wearing the appropriate PPE as detailed in Table 1. The use of a face shield in addition to goggles is strongly recommended to protect against splashes.
Step 2: Waste Segregation (The Critical Step)
Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals, when mixed, can lead to violent reactions, heat generation, or the release of toxic gases.
-
Action: Collect waste this compound and materials contaminated with it (e.g., pipette tips, gloves) in a dedicated, properly labeled hazardous waste container.
-
Causality: This compound must be segregated from acids . Mixing a strong base like this amine with an acid will result in a vigorous, exothermic neutralization reaction, which can cause the contents to boil and splash. It must also be kept separate from reactive metals and oxidizing agents.
Step 3: Container Selection and Labeling
The choice of container is dictated by the chemical's properties.
-
Action: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container. The container must be in good condition with a secure, leak-proof screw cap.
-
Causality: Glass containers are not recommended for strong bases as they can be slowly etched over time, potentially weakening the container. The container must be able to withstand the corrosive nature of the amine.
-
Labeling: The container must be clearly labeled with:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "Waste this compound"
-
The associated hazards (e.g., "Corrosive," "Toxic")
-
The accumulation start date.
-
Step 4: Waste Accumulation
Follow your institution's guidelines for Satellite Accumulation Areas (SAAs).
-
Action: Keep the waste container closed at all times, except when adding waste. Store the container in a designated SAA that is under the control of the laboratory personnel.
-
Causality: Keeping the container closed prevents the release of vapors and protects the contents from contamination. Storing it in a designated and controlled area prevents accidental mixing with incompatible chemicals.
Step 5: Final Disposal Request
Once the container is full or you have finished the project, arrange for disposal through your institution's Environmental Health & Safety (EHS) office.
-
Action: Complete a chemical waste pickup request form as required by your EHS department. Provide accurate information about the contents of the container.
-
Causality: EHS professionals are trained and equipped to handle the transportation and final disposal of hazardous waste in accordance with federal, state, and local regulations. They will consolidate waste and send it to a licensed Treatment, Storage, and Disposal Facility (TSDF). Never pour this chemical down the drain. Amines can be toxic to aquatic life and can interfere with wastewater treatment processes.
Part 3: Workflow Visualization
To clarify the decision-making process, the following diagram illustrates the disposal workflow.
Caption: Disposal workflow for this compound.
Summary and Trustworthiness
This protocol constitutes a self-validating system because it is built on a foundation of chemical first principles and established regulatory standards. By understanding that the basic amine functionality of this compound defines it as a RCRA D002 corrosive waste, the subsequent steps of segregation, container selection, and EHS coordination become logical necessities rather than arbitrary rules. Adherence to this guide not only ensures compliance but also fosters a culture of safety and environmental stewardship within the laboratory.
References
-
U.S. Environmental Protection Agency. (2023). Hazardous Waste Characteristics. [Link]
Operational Guide: Personal Protective Equipment for Handling 2-(3,5-Dimethylpiperidin-1-yl)ethanamine
As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine. Our core mission is to empower researchers with the knowledge to manage chemical hazards effectively, ensuring both personal safety and experimental integrity. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step and personal protective equipment (PPE) recommendation.
Critical Hazard Assessment: A Proxy-Based Analysis
A thorough review of safety literature reveals no specific, published Safety Data Sheet (SDS) for this compound[1]. This is common for novel or research-specific compounds. In the absence of direct data, a conservative hazard assessment must be conducted based on its constituent functional groups: a substituted piperidine (a cyclic secondary/tertiary amine) and an ethanamine (a primary amine).
Organic amines as a class are often corrosive, toxic, and capable of causing severe skin burns and eye damage.[2][3] They can be harmful if inhaled, swallowed, or absorbed through the skin.[4][5] Therefore, until proven otherwise, This compound must be handled as a corrosive, toxic, and irritant substance with the potential to cause allergic skin reactions. [6]
The First Line of Defense: Engineering and Administrative Controls
Before any discussion of PPE, it is critical to establish that PPE is the last line of defense. The primary methods for exposure control must be engineering and administrative.
-
Engineering Controls : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[7] This is non-negotiable and serves to contain vapors, which may be malodorous or toxic.[8]
-
Administrative Controls : Access to areas where this chemical is stored and used should be restricted to trained personnel.[9] It is also crucial to have emergency eyewash stations and safety showers readily accessible and tested regularly.[9]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound. The selection is based on the assumed corrosive and toxic nature of amines.
| Protection Area | Required PPE | Specification & Rationale |
| Body | Chemical-Resistant Laboratory Coat | A standard cotton lab coat is insufficient. A coat made of polyester or a poly-cotton blend with a chemical-resistant treatment should be worn. It must be fully buttoned with sleeves rolled down to provide maximum coverage against splashes.[10] |
| Hands | Nitrile Gloves (Double-Gloved) | Nitrile gloves offer good protection against a range of chemicals, including many amines.[3] Double-gloving is recommended to protect against undetected pinholes and to allow for safe removal of the outer glove if contamination occurs. Gloves should have a sufficient thickness (minimum 4 mil, 8 mil recommended for the outer glove) and should be changed immediately upon contamination or every 1-2 hours of use. |
| Eyes / Face | Indirectly Vented Chemical Goggles & Face Shield | Due to the high risk of severe eye damage from corrosive splashes, standard safety glasses are inadequate.[3][9] Indirectly vented chemical splash goggles that meet ANSI Z87.1 standards are required.[3] When handling larger volumes (>50 mL) or when there is a significant splash risk, a full-face shield must be worn in addition to the chemical goggles.[9][10] |
| Respiratory | As determined by risk assessment | For routine handling of small quantities inside a fume hood, respiratory protection may not be required. However, if there is a risk of generating aerosols, if the ventilation is compromised, or during a spill cleanup, a respirator will be necessary.[2][10] A risk assessment should be performed, but a NIOSH-approved respirator with organic vapor cartridges is the standard choice for amines. |
Procedural Workflow for Safe Handling
A methodical approach to handling ensures that safety protocols are consistently applied.
Preparation & Pre-Handling Checklist
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an appropriate spill kit is readily available. For amines, this should include an absorbent material (like vermiculite or a commercial chemical absorbent) and a neutralizer for bases.[11]
-
Locate the nearest safety shower and eyewash station. Confirm the path is clear.
-
Don all required PPE according to the sequence outlined in the diagram below.
PPE Donning and Doffing Sequence
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Emergency Response Protocols
In the event of an exposure or spill, a rapid and correct response is crucial.
-
Skin Exposure : Immediately go to the safety shower and flush the affected area with copious amounts of water for at least 15 minutes.[12][13] Remove all contaminated clothing while under the shower.[12] Seek immediate medical attention.[6]
-
Eye Exposure : Proceed immediately to an eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open.[5][12] Seek immediate medical attention from an ophthalmologist.[6]
-
Minor Spill (inside fume hood) : Confine the spill to a small area.[11] Use an appropriate absorbent material to soak up the liquid. Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[13]
-
Major Spill (outside fume hood) : Evacuate the immediate area and alert others.[12][14] If the material is volatile or poses a respiratory threat, activate the building's fire alarm to initiate a full evacuation and call emergency services.[15] Do not attempt to clean up a major spill without specialized training and equipment.[12]
Decontamination and Disposal
Proper disposal is a critical part of the chemical handling lifecycle to ensure environmental safety.[16]
-
Contaminated PPE : Disposable PPE, such as gloves, should be placed in a designated hazardous waste container immediately after use.[13] Reusable PPE, like goggles and face shields, must be decontaminated after use.
-
Chemical Waste : this compound and any solutions containing it must be disposed of as hazardous chemical waste.[17] Never dispose of amines down the drain, as they can be harmful to aquatic life.[7][17]
-
Waste Containers : All waste must be collected in a clearly labeled, sealed, and appropriate container.[16][17] Store waste containers in a cool, well-ventilated area away from incompatible materials like strong acids or oxidizers.[10][17]
References
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.).
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Corrosive Chemicals | Laboratory Safety - Brandeis University. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2021, October 7).
- SAFETY DATA SHEET. (2021, August 3).
- Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024, June 5).
- Managing Corrosive Substances: Safety Protocols for Businesses - denios.ca. (n.d.).
- 2-(3,5-Dimethylpiperidin-1-yl)ethan-1-amine - PubChem. (n.d.).
- Amine Disposal For Businesses - Collect and Recycle. (n.d.).
- Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (n.d.).
- Safety and Handling of Organic Compounds in the Lab | Solubility of Things. (n.d.).
- Chemical Exposure and Spill Response Procedures | New Mexico State University. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
- Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
- Chemical Spill Procedures - Step By Step Guide - Chem Klean. (n.d.).
- safety data sheet - Enamine. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 1).
- Chemical Spill procedure - UOW. (n.d.).
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4).
- In-Lab Disposal Methods: Waste Management Guide - Protect IU - Indiana University. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
